7-Nitrobenz[a]anthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitrobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVBVBUIYTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075077 | |
| Record name | Benz[a]anthracene, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20268-51-3 | |
| Record name | 7-Nitrobenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20268-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitrobenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz[a]anthracene, 7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-NITROBENZ(A)ANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LYC65SLS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Toxicological Profile of 7-Nitrobenz[a]anthracene
Abstract
7-Nitrobenz[a]anthracene (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of considerable interest to the scientific community, particularly in the fields of toxicology, environmental science, and drug development. As a derivative of the carcinogenic polycyclic aromatic hydrocarbon (PAH) benz[a]anthracene, 7-NBA exhibits a complex toxicological profile rooted in its metabolic activation to reactive species that can form covalent adducts with cellular macromolecules, most notably DNA. This guide provides a comprehensive technical overview of the core chemical properties, synthesis, metabolic pathways, mechanisms of toxicity, and advanced analytical methodologies pertinent to 7-NBA. It is designed to serve as a foundational resource for researchers and professionals engaged in the study of NPAHs and their implications for human health.
Introduction to this compound (7-NBA)
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials.[1] The addition of a nitro (-NO₂) functional group to the PAH backbone gives rise to nitrated PAHs (NPAHs), a class of compounds often exhibiting greater mutagenic and carcinogenic potential than their parent PAHs. This compound (7-NBA) is a representative member of this class, structurally related to the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA).[1][2] Understanding the chemical behavior of 7-NBA is paramount for elucidating its biological activity. The position of the nitro group on the benz[a]anthracene skeleton significantly influences its metabolic fate and, consequently, its toxicological endpoint. This document synthesizes current knowledge to provide a detailed exploration of 7-NBA, from its fundamental properties to the sophisticated techniques used to study its interaction with biological systems.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for designing toxicological studies, developing analytical methods, and predicting its environmental fate. The key properties of 7-NBA are summarized below. Its poor aqueous solubility is a critical factor, influencing its bioavailability and distribution in biological systems.
| Property | Value | Reference(s) |
| CAS Number | 20268-51-3 | [3] |
| Molecular Formula | C₁₈H₁₁NO₂ | [3] |
| Molecular Weight | 273.29 g/mol | [3] |
| Appearance | Yellow solid | [4] |
| Melting Point | 158-161 °C | [3][5] |
| Boiling Point | ~416.3 °C (estimate) | [5] |
| Water Solubility | Insoluble | |
| Reactivity | May react vigorously with strong oxidizing agents. | |
| Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans. | [5][6] |
Synthesis and Chemical Reactivity
The availability of high-purity 7-NBA is crucial for conducting reproducible toxicological and analytical studies. Laboratory-scale synthesis is typically achieved through the electrophilic nitration of the parent PAH, benz[a]anthracene.
Causality in Synthesis: The Rationale for Electrophilic Nitration
The benz[a]anthracene core is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[7] The position of substitution is dictated by the kinetic and thermodynamic stability of the carbocation intermediate (the sigma complex). For many PAHs, including anthracene and its derivatives, substitution preferentially occurs at positions that allow for the maximum number of intact benzene rings in the resonance structures of the intermediate, as this preserves the greatest degree of aromatic stabilization.[8] In the case of benz[a]anthracene, the C7 position (meso-position) is highly reactive, leading to it being a primary site for nitration.
Experimental Protocol: Laboratory Synthesis of this compound
This protocol describes a validated method for the nitration of benz[a]anthracene.[4] The choice of a sodium nitrate/trifluoroacetic acid/acetic anhydride system provides a potent source of the nitronium ion (NO₂⁺) under controlled conditions.
Materials:
-
Benz[a]anthracene
-
Sodium nitrate (NaNO₃)
-
Trifluoroacetic acid (TFA)
-
Acetic anhydride (Ac₂O)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve benz[a]anthracene in a 1:1 (v/v) mixture of trifluoroacetic acid and acetic anhydride under an inert argon atmosphere.
-
Nitration: Add sodium nitrate (1:1 molar ratio with benz[a]anthracene) to the stirring solution at ambient temperature. Allow the reaction to proceed with continuous stirring.
-
Workup: Partition the reaction mixture between ethyl acetate and water. To ensure all acidic components are neutralized and removed, the aqueous layer can be made slightly acidic with a small amount of sulfuric acid.
-
Extraction: Collect the organic layer, wash it with water to remove residual acids, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude residue is then purified using silica gel column chromatography.
-
Elution: Elute the column first with hexane to remove any unreacted benz[a]anthracene. Subsequently, elute with a hexane/ethyl acetate (2:1 v/v) mixture to collect the this compound product. Yields are typically in the range of 70-80%.[4]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolic Pathways and Bioactivation
7-NBA itself is not the ultimate carcinogen. Its toxicity is intrinsically linked to its metabolic transformation into reactive electrophiles. Two primary metabolic routes are responsible for this bioactivation: oxidative metabolism of the aromatic rings and reductive metabolism of the nitro group.
Oxidative Metabolism (Phase I)
Similar to its parent PAH, the aromatic core of 7-NBA is a substrate for cytochrome P450 (CYP) monooxygenases. These enzymes catalyze the formation of epoxides, which are subsequently hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.[9] Studies using rat liver microsomes have identified 7-NBA trans-3,4-dihydrodiol and 7-NBA trans-8,9-dihydrodiol as major oxidative metabolites.[9] The formation of these dihydrodiols is a critical step, as they can undergo a second round of epoxidation to form highly reactive diol epoxides, which are widely recognized as the ultimate carcinogenic metabolites of many PAHs.
Caption: Oxidative metabolic pathway of this compound.
Reductive Metabolism
The nitro group of 7-NBA is a key site for metabolic activation, particularly under anaerobic conditions such as those found in the gut. Intestinal microflora possess potent nitroreductase enzymes that can reduce the nitro group to a nitroso intermediate, followed by further reduction to a N-hydroxyarylamine.[10] This N-hydroxy metabolite can be further activated, for example, by protonation or esterification (e.g., acetylation or sulfation), to form a highly reactive nitrenium ion. This ion is a powerful electrophile that readily reacts with nucleophilic sites in DNA.[10]
Caption: Reductive bioactivation pathway of this compound.
Molecular Mechanisms of Genotoxicity
The genotoxicity of 7-NBA, its ability to damage genetic material, is the direct result of its metabolic bioactivation.
The Central Role of DNA Adducts
Both the oxidative and reductive metabolic pathways culminate in the formation of highly electrophilic species (diol epoxides and nitrenium ions) that can form covalent bonds with nucleophilic sites on DNA bases, primarily guanine and adenine.[6][11] These 7-NBA-DNA adducts are bulky lesions that distort the DNA helix. If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[11] The formation of DNA adducts is considered a necessary, though not always sufficient, step for the initiation of chemical carcinogenesis.[12]
Mutagenicity Profile
Interestingly, while its metabolites are known to bind to DNA, 7-NBA itself was reported as not mutagenic to bacteria in standard Ames tests.[6] This underscores the critical principle of metabolic activation; without the necessary enzymes (typically supplied in the Ames test by adding a rat liver fraction, S9), the parent compound remains inert. The carcinogenicity observed in animal studies, specifically an increased incidence of liver tumors in male mice following intraperitoneal injection, confirms its carcinogenic potential in a whole-animal system where metabolic processes are active.[6]
Advanced Analytical Methodologies
Accurate and sensitive detection of 7-NBA and its metabolites, particularly its DNA adducts, is essential for risk assessment and mechanistic studies.
Quantification of 7-NBA in Environmental and Biological Matrices
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of 7-NBA. The choice of detector is critical for achieving the required sensitivity and selectivity.
Experimental Protocol: HPLC Analysis of 7-NBA
-
Sample Preparation:
-
Rationale: The goal is to isolate 7-NBA from a complex matrix (e.g., water, soil, tissue homogenate) and concentrate it into a solvent compatible with the HPLC system.
-
Procedure: Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the PAHs/NPAHs. The choice of solvent (e.g., dichloromethane, hexane) and SPE sorbent (e.g., C18, silica) depends on the matrix. The final extract is typically evaporated and reconstituted in a small volume of the mobile phase, such as acetonitrile.
-
-
Chromatographic Separation:
-
Rationale: A reversed-phase C18 column is used to separate 7-NBA from other PAHs and interfering compounds based on hydrophobicity. A gradient elution program provides robust separation for complex mixtures.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: Typically 1.0 mL/min.
-
-
Detection:
-
Rationale: 7-NBA possesses a chromophore and is fluorescent, allowing for highly sensitive detection.
-
UV Detector: Monitors absorbance at a specific wavelength (e.g., 254 nm). Provides good general-purpose detection.
-
Fluorescence Detector (FLD): Offers superior sensitivity and selectivity. The analyte is excited at one wavelength and its emission is measured at a longer wavelength. This significantly reduces background noise compared to UV detection.
-
-
Quantification:
-
Rationale: An external calibration curve is constructed using certified analytical standards of 7-NBA to relate the detector response (peak area) to concentration.
-
Procedure: Prepare a series of standards of known concentrations. Inject each standard and plot the peak area versus concentration to generate a linear calibration curve. The concentration of 7-NBA in the unknown sample is then calculated from this curve.
-
Ultrasensitive Detection of 7-NBA-DNA Adducts: The ³²P-Postlabeling Assay
Detecting the extremely low levels of DNA adducts formed in vivo requires an exceptionally sensitive method. The ³²P-postlabeling assay is the gold standard for this purpose, capable of detecting as few as one adduct in 10⁹–10¹⁰ normal nucleotides.[2]
Protocol Rationale: The core principle of the assay is to enzymatically digest DNA to its constituent nucleotides, and then use T4 polynucleotide kinase to transfer a highly radioactive ³²P-phosphate from [γ-³²P]ATP specifically onto the adducted nucleotides. The normal, unmodified nucleotides are typically removed or their labeling is inhibited, allowing for the ultrasensitive detection of only the adducted species.
Caption: Workflow for the ³²P-Postlabeling assay for DNA adduct detection.
Step-by-Step Methodology:
-
DNA Isolation and Digestion: Isolate high-purity DNA from the tissue of interest. Digest the DNA (~10 µg) to 3'-mononucleotides (dNp) using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Treat the digest with nuclease P1. This enzyme dephosphorylates the normal 3'-mononucleotides to nucleosides, which are poor substrates for the subsequent labeling step. Bulky aromatic adducts are generally resistant to this dephosphorylation, effectively enriching the adducts.
-
³²P-Labeling: Incubate the enriched adducts with T4 polynucleotide kinase and a high specific activity [γ-³²P]ATP. The kinase transfers the ³²P-labeled phosphate to the 5'-hydroxyl group of the adducted nucleotides.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and other reaction components. This is traditionally done using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. Alternatively, HPLC can be used for better resolution and quantification.
-
Detection and Quantification: Visualize the separated adducts by autoradiography of the TLC plate. Quantify the amount of radioactivity in each adduct spot using scintillation counting or phosphorimaging and relate it to the total amount of DNA analyzed to calculate the adduct frequency.
Conclusion and Future Perspectives
This compound serves as a paradigm for understanding the chemical properties and toxicological mechanisms of NPAHs. Its carcinogenicity is not an intrinsic property but is unlocked through specific metabolic activation pathways—both oxidative and reductive—that convert the parent molecule into reactive electrophiles capable of damaging DNA. This guide has detailed these critical processes, from laboratory synthesis to the molecular mechanisms of genotoxicity and the sophisticated analytical techniques required for their study.
Future research should continue to focus on the interplay between different metabolic pathways, the influence of genetic polymorphisms in metabolic enzymes (e.g., CYPs, NATs) on individual susceptibility, and the development of more advanced mass spectrometry-based methods for the structural characterization of DNA adducts. A deeper understanding of these areas will be vital for improving human health risk assessment and for the development of strategies to mitigate the adverse effects of environmental NPAH exposure.
References
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Stewart, G., Jiao, Y., Valente, E. J., Fu, P. P., Li, T., Hu, Z., & Yu, H. (2009). Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. Journal of Photochemistry and Photobiology A: Chemistry, 201(1), 39-44. [Link]
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Fu, P. P., Von Tungeln, L. S., & Chou, M. W. (1988). Stereoselective metabolism of 7-nitrobenz(a)anthracene to 3,4- and 8,9- trans-dihydrodiols. Carcinogenesis, 9(11), 2055-2060. [Link]
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Clark, J. (2000). The nitration of benzene. Chemguide. [Link]
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Phillips, D. H., & Arlt, V. M. (2014). 32P-postlabeling analysis of DNA adducts. Methods in molecular biology (Clifton, N.J.), 1105, 135–147. [Link]
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Phillips, D. H., & Arlt, V. M. (2009). 32P-Postlabeling Analysis of DNA Adducts. Springer Protocols. [Link]
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Selamoglu, Z. (2018). 7, 12-Dimethylbenz[a]anthracene Toxicity and Cancer. SF Oncology and Cancer Research Journal, 2(2). [Link]
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American Chemical Society. (n.d.). Synthesis of 7-fluorobenz[a]anthracene. The Journal of Organic Chemistry. [Link]
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Morehead, M. C., Franklin, W., Fu, P. P., Evans, F. E., Heinze, T. M., & Cerniglia, C. E. (1994). Metabolism of this compound by intestinal microflora. Journal of toxicology and environmental health, 43(3), 369–380. [Link]
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American Chemical Society. (n.d.). Substituent Effects in Benz[a]anthracene Carbocations: A Stable Ion, Electrophilic Substitution (Nitration, Bromination), and DFT Study. The Journal of Organic Chemistry. [Link]
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Jannis Andreska. (2014). Nitration of naphthalene and anthracene. Chemistry Stack Exchange. [Link]
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Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781. [Link]
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National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. [Link]
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Fang, A. H., Smith, W. A., Vouros, P., & Gupta, R. C. (2001). Development of a 32P-postlabelling method for the analysis of adducts arising through the reaction of acetaldehyde with 2'-deoxyguanosine-3'-monophosphate and in DNA. Carcinogenesis, 22(5), 749–757. [Link]
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Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. MCC Organic Chemistry. [Link]
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Daniel, F. B., Joyce, N. J., Schut, H. A., Dixit, R., Rollyson, P., Stoner, G., & Shinozuka, H. (1987). DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. Cancer letters, 34(3), 269–277. [Link]
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ResearchGate. (n.d.). Rapid Determination of Anthracene and Benzo(a)pyrene by High-Performance Liquid Chromatography with Fluorescence Detection. [Link]
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Terpager, A. M., Larsen, M. K., & Hansen, H. F. (2001). Detection of DNA Adducts by 32 P-Postlabeling Analysis. Springer Nature Experiments. [Link]
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Technical Guide: Synthesis of 7-Nitrobenz[a]anthracene (7-NBA)
[1]
Executive Summary
This technical guide details the regioselective synthesis of 7-Nitrobenz[a]anthracene (7-NBA) , a critical reference standard in environmental toxicology and mutagenesis research.[1] Unlike simple aromatics, Benz[a]anthracene (BA) possesses distinct regions of reactivity—specifically the "L-region" (C7 and C12)—which dictates the electrophilic substitution pattern.[1]
This protocol focuses on the direct nitration pathway using mild acidic conditions to maximize yield at the C7 position while minimizing the formation of the C12 isomer and the oxidative byproduct, benz[a]anthracene-7,12-dione.
Part 1: Mechanistic Foundation & Regioselectivity[1]
The Reactivity of the L-Region
In Benz[a]anthracene, the 7- and 12-positions (meso-positions) are the most reactive toward electrophilic attack due to the localization of
-
C7 Position: The kinetic product.[1][2] Attack here preserves the aromaticity of the angular benzo-ring and the terminal ring more effectively than other positions.[1]
-
C12 Position: Sterically more hindered than C7 due to the "bay region" interaction with the angular ring protons.[1]
-
Side Reactions: Strong oxidation leads to the 7,12-quinone (quinone formation is the primary failure mode in this synthesis).[1]
Reaction Pathway Diagram
The following diagram illustrates the competitive pathways and the target synthesis route.
Figure 1: Reaction pathways for the nitration of Benz[a]anthracene.[1]
Part 2: Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Purpose |
| Benz[a]anthracene | >98% HPLC | Starting substrate.[1] |
| Glacial Acetic Acid | ACS Reagent | Solvent; moderates nitronium ion activity.[1] |
| Nitric Acid (HNO₃) | 70% Conc.[1] | Nitrating agent.[1][2][3] Do not use fuming HNO₃ (causes over-oxidation).[1] |
| Acetic Anhydride | (Optional) | Can be used to generate acetyl nitrate for milder conditions.[1] |
| Ethanol/Benzene | Reagent Grade | Recrystallization solvents.[1][2] |
Synthesis Workflow (Standard Nitration)
Safety Warning: 7-NBA is a potent mutagen.[1] All operations must be performed in a Class II Biological Safety Cabinet or a high-performance chemical fume hood.[1] Double-gloving (Nitrile) is mandatory.[1]
Step 1: Solubilization
-
Dissolve 1.0 g (4.38 mmol) of Benz[a]anthracene in 20 mL of Glacial Acetic Acid in a 100 mL round-bottom flask.
-
Apply gentle heat (40–50°C) to ensure complete dissolution, then cool to room temperature (20–25°C) .
-
Note: Starting at high temperatures promotes quinone formation.[1]
-
Step 2: Nitration[1]
-
Prepare a solution of 0.35 mL Conc. HNO₃ (approx.[1] 1.2 eq) in 5 mL Glacial Acetic Acid .
-
Add the acid mixture dropwise to the stirring BA solution over 30 minutes .
-
Stir the reaction mixture at room temperature for 2–4 hours .
Step 3: Quenching & Isolation[1]
-
Pour the reaction mixture into 100 mL of ice-cold water .
-
A yellow precipitate will form immediately.[1]
-
Stir for 15 minutes to ensure full precipitation.
-
Filter the solid using a Buchner funnel and wash copiously with water to remove acid traces.[1]
Step 4: Purification (Critical)
The crude solid contains the 7-isomer (major), 12-isomer (minor), and trace quinone.[1]
Part 3: Characterization & Validation[1]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₁₈H₁₁NO₂ | |
| Molecular Weight | 273.29 g/mol | |
| Appearance | Yellow crystalline solid | Distinct from the colorless starting material.[1] |
| Melting Point | 158–161 °C | Literature range [1].[1] |
| Solubility | Soluble in Benzene, Toluene, DCM | Insoluble in water.[1] |
NMR Spectroscopy Validation
The proton NMR spectrum provides definitive proof of regioselectivity.[1]
-
Loss of Signal: The singlet corresponding to H-7 (typically ~8.5-8.8 ppm in BA) will be absent.[1]
-
Deshielding Effect: The H-12 proton (peri-position) will experience a significant downfield shift due to the magnetic anisotropy and electron-withdrawing nature of the nitro group at C7.
-
Coupling: Unlike the parent BA, the aromatic region will integrate to 11 protons.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for 7-NBA synthesis.
References
-
AccuStandard . 7-Nitrobenz(a)anthracene Certified Reference Material Certificate. Retrieved from [1][4]
-
National Institutes of Health (NIH) . 7-Methylbenz(a)anthracene and related Nitro-PAH metabolism.[1] PubChem Compound Summary. Retrieved from [1]
-
ChemicalBook . This compound Product Properties and CAS Data. Retrieved from [1]
-
LGC Standards . Reference Materials for Polycyclic Aromatic Hydrocarbons. Retrieved from [1]
Technical Guide: Carcinogenic Mechanism and Characterization of 7-Nitrobenz[a]anthracene
[1]
Executive Summary
This compound (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in diesel exhaust and atmospheric particulate matter.[1] Unlike its parent compound, benz[a]anthracene (BA), which requires extensive ring oxidation to become carcinogenic, 7-NBA possesses a dual-activation capability.[1] It acts as a direct-acting mutagen via nitroreduction and an indirect mutagen via cytochrome P450-mediated ring oxidation.[1] This guide delineates the structural determinants of its toxicity, specifically the steric influence of the nitro group at the 7-position, and details the protocols for assessing its genotoxic potential.
Chemical Architecture & Structural Determinants
The biological activity of 7-NBA is dictated by its "L-region" substitution.[2] The nitro group at the 7-position adopts a perpendicular orientation relative to the aromatic plane due to steric hindrance with the peri-hydrogen at position 1 and 12.[1]
-
Steric Consequence: This non-planar conformation inhibits enzymatic attack at the adjacent L-region (positions 5,6) and influences the specificity of cytochrome P450 isozymes.[1]
-
Electronic Effect: The nitro group is strongly electron-withdrawing, increasing the reduction potential of the molecule, which facilitates rapid metabolism by cytosolic nitroreductases.
Table 1: Physicochemical & Toxicological Properties
| Property | Description | Relevance to Carcinogenicity |
| Chemical Class | Nitro-PAH | Ubiquitous environmental pollutant (diesel, combustion).[3] |
| Nitro Orientation | Perpendicular ( | Prevents intercalation-only binding; favors covalent adduct formation.[1] |
| Metabolic Route | Dual (Reductive/Oxidative) | High mutagenic potency in both S9-dependent and independent assays.[1] |
| Major Adducts | dG-C8, dG-N2 | Bulky lesions that cause replication fork stalling and frameshift mutations. |
Metabolic Activation Pathways
The carcinogenicity of 7-NBA is driven by two divergent metabolic pathways.[1] The dominance of one over the other depends on the tissue type (e.g., liver vs. lung) and oxygen tension.[1]
Pathway A: Nitroreduction (Direct Mutagenicity)
In hypoxic conditions or tissues with high nitroreductase activity (e.g., intestinal microflora), 7-NBA undergoes sequential reduction:[1]
-
Nitroreduction: Catalyzed by xanthine oxidase or cytosolic nitroreductases.[1]
-
Intermediate Formation: 7-NBA
7-Nitroso-BA N-hydroxy-7-amino-BA . -
Activation: The N-hydroxy metabolite is esterified (via O-acetyltransferase or sulfotransferase) to form an unstable nitrenium ion.[1]
-
DNA Binding: The electrophilic nitrenium ion attacks the C8 or N2 position of guanine.[1]
Pathway B: Ring Oxidation (S9-Mediated)
In the presence of oxygen and CYP450 enzymes (specifically CYP1A1/1B1), the aromatic ring is oxidized.[1]
-
Epoxidation: Formation of arene oxides.[1]
-
Hydrolysis: Epoxide hydrolase converts oxides to trans-dihydrodiols (specifically the 8,9-dihydrodiol).[1]
-
Ultimate Carcinogen: Further oxidation yields the diol-epoxide, which covalently binds to DNA.[1]
Visualization: Metabolic Divergence
The following diagram illustrates the bifurcation between cytosolic reduction and microsomal oxidation.
Figure 1: Divergent metabolic activation pathways of 7-NBA leading to DNA adduct formation.[1]
Genotoxicity & DNA Adducts
The hallmark of 7-NBA toxicity is its interaction with DNA.[1][4] The specific adducts formed are biomarkers for exposure and predictors of mutagenic potential.[1]
Adduct Structures
-
dG-C8-7-amino-BA: The major adduct formed via the nitroreduction pathway. The nitrenium ion attacks the C8 position of guanine, causing the base to rotate into the syn conformation, distorting the helix.
-
dG-N2-7-amino-BA: A minor adduct where the electrophile attacks the exocyclic amino group of guanine.
Mutagenicity (Ames Test Data)
7-NBA exhibits strain-specific mutagenicity in Salmonella typhimurium:
-
TA98 (Frameshift): Highly sensitive. The planar aromatic ring intercalates into DNA, and the bulky C8-adduct causes -2 frameshifts during replication.
-
TA100 (Base-pair substitution): Less sensitive than TA98, indicating frameshift is the primary mode of mutagenesis.[1]
-
S9 Effect: Addition of S9 (liver homogenate) typically enhances mutagenicity, confirming that oxidative metabolites (diol epoxides) contribute significantly to the total genotoxic burden.[1]
Experimental Protocols
To rigorously evaluate the carcinogenicity of 7-NBA, researchers must employ self-validating protocols. Below are the two critical workflows.
Protocol A: 32P-Postlabeling for Adduct Detection
This is the gold standard for detecting stable, bulky hydrophobic adducts formed by nitro-PAHs.
Rationale: Standard PCR cannot detect these adducts directly.[1] 32P-postlabeling offers femtomolar sensitivity (1 adduct per
-
DNA Digestion:
-
Adduct Enrichment (Nuclease P1 Method):
-
Radiolabeling:
-
Separation (TLC/HPLC):
-
Quantitation:
Protocol B: Microsomal Metabolism Assay
Rationale: To distinguish between ring oxidation and nitroreduction metabolites.[1]
-
Incubation System:
-
Condition Control:
-
Extraction & Analysis:
Visualization: 32P-Postlabeling Workflow
Figure 2: Workflow for the ultrasensitive detection of 7-NBA-DNA adducts via 32P-postlabeling.
References
-
Fu, P. P., et al. (1985).[1] "The orientation of the nitro substituent predicts the direct-acting bacterial mutagenicity of nitrated polycyclic aromatic hydrocarbons." Mutation Research, 143(3), 173–181.[1] Link
-
Fu, P. P., et al. (1988).[1] "Relationships among direct-acting mutagenicity, nitro group orientation and polarographic reduction potential of 6-nitrobenzo[a]pyrene, this compound and their derivatives." Mutation Research, 209(3-4), 115–122.[1] Link
-
IARC Working Group. (1989).[1] "Diesel and Gasoline Engine Exhausts and Some Nitroarenes." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 46. Link[1]
-
Arlt, V. M., et al. (2006).[1] "Identification of three major DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone...". International Journal of Cancer, 118(9), 2139-2146.[1] (Cited for comparative adduct methodology).[1][7] Link
-
Phillips, D. H., & Arlt, V. M. (2007).[1] "The 32P-postlabeling assay for DNA adducts." Nature Protocols, 2(11), 2772–2781.[1] Link
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- 3. Identification of three major DNA adducts formed by the carcinogenic air pollutant 3-nitrobenzanthrone in rat lung at the C8 and N2 position of guanine and at the N6 position of adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Whitepaper: Environmental Genesis and Analytical Profiling of 7-Nitrobenz[a]anthracene
Executive Summary
7-Nitrobenz[a]anthracene (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Unlike its parent compound, benz[a]anthracene (BaA), which is primarily emitted directly from combustion, 7-NBA is predominantly a secondary atmospheric pollutant . It is formed through the heterogeneous reaction of gaseous nitrogen oxides (
This guide provides a technical deep-dive into the genesis of 7-NBA, distinguishing between primary emissions and atmospheric transformation. It outlines a self-validating analytical protocol using GC-NCI-MS (Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry) and elucidates the metabolic activation pathways that render this compound a potent mutagen.
Physicochemical Profile & Reactivity[1][2][3]
To understand the formation of 7-NBA, one must first understand the reactivity of the parent scaffold. Benz[a]anthracene possesses an "L-region" (the 7 and 12 positions), which are the zones of highest electron density and lowest localization energy.
-
Chemical Formula:
-
Molecular Weight: 273.29 g/mol
-
Key Reactivity: The 7-position is sterically accessible and electronically activated, making it the preferred site for electrophilic attack by nitronium ions (
) or radical species ( ).
Environmental Genesis: Primary vs. Secondary Sources
Primary Sources (Combustion Emissions)
While less dominant than secondary formation, 7-NBA is present in direct emissions from high-temperature combustion processes.
-
Diesel Particulate Matter (DPM): Incomplete combustion in diesel engines facilitates the nitration of PAHs during the exhaust cooling phase.
-
Biomass Burning: Trace levels are detected in wood smoke, though oxygenated PAHs (oxy-PAHs) are often more prevalent in these matrices.
Secondary Sources (Atmospheric Transformation)
The bulk of environmental 7-NBA is formed in situ in the atmosphere. This process is diurnal and heavily dependent on the presence of nitrate radicals (
The Nighttime Formation Pathway
During the day, photolysis destroys
The reaction of
Mechanistic Workflow: Atmospheric Nitration
The following diagram illustrates the critical pathway from parent BaA to the mutagenic 7-NBA.
Figure 1: Atmospheric transformation pathway. The electron-rich 7-position of particle-bound Benz[a]anthracene undergoes electrophilic attack by nitrogen oxides, predominantly via the N2O5 pathway at night.
Analytical Methodology: GC-NCI-MS
Detecting 7-NBA requires high specificity due to the complex matrix of environmental samples (e.g., PM2.5 filters). Standard Electron Impact (EI) ionization often causes excessive fragmentation. Negative Chemical Ionization (NCI) is the gold standard for nitro-PAHs because the nitro group is highly electronegative, capturing thermal electrons to form stable molecular anions
Protocol Overview
| Step | Parameter | Technical Rationale |
| 1. Extraction | Pressurized Liquid Extraction (PLE) | Uses high temp/pressure (100°C, 1500 psi) with Dichloromethane (DCM) to desorb PAHs from active soot sites. |
| 2. Purification | Solid Phase Extraction (SPE) | Silica Gel / Alumina: Removes polar interferences. HPLC Fractionation (Optional): Essential if separating 7-NBA from the 12-nitro isomer is critical. |
| 3. Derivatization | None Required | Unlike amino-PAHs, nitro-PAHs are analyzed directly. |
| 4. Injection | Pulsed Splitless (280°C) | Maximizes analyte transfer to the column; minimizes thermal degradation. |
| 5. Separation | Column: DB-5MS or DB-17MS | 5% phenyl phase provides adequate separation of isomers. A 30m x 0.25mm x 0.25µm geometry is standard. |
| 6. Detection | GC-MS (NCI Mode) | Reagent Gas: Methane ( |
Self-Validating Quality Control
To ensure data trustworthiness (E-E-A-T), the following controls are mandatory:
-
Surrogate Standard: Spike samples with deuterated 1-Nitropyrene-d9 prior to extraction. Recovery must fall between 60-120%.
-
Internal Standard: Add Fluoranthene-d10 immediately prior to GC injection to correct for instrument drift.
-
Isomer Resolution Check: Verify valley-to-peak ratio < 10% between 7-NBA and 12-NBA using a mixed standard.
Toxicological Implications & Drug Development Relevance
For pharmaceutical researchers, 7-NBA represents a "genotoxic impurity" risk class. Its toxicity is not intrinsic but requires metabolic activation.
Metabolic Activation Pathways
7-NBA is a pro-mutagen. It can be activated via two distinct pathways:
-
Nitroreduction (Bacterial/Cytosolic): The nitro group is reduced to a hydroxylamine ($ -NHOH $). This is the dominant pathway in the Ames test (Salmonella typhimurium TA98).
-
Ring Oxidation (Microsomal): Cytochrome P450 enzymes oxidize the aromatic ring, creating dihydrodiol epoxides.
The Nitroreduction pathway is particularly potent because the resulting N-hydroxy-amino species can form a nitrenium ion, which covalently binds to DNA (specifically the C8 position of Guanine), causing frameshift mutations.
Activation Workflow
Figure 2: Metabolic activation pathway.[1] The nitro-reduction pathway converts 7-NBA into the highly electrophilic nitrenium ion, responsible for DNA adduction and mutagenesis.
References
- Finlayson-Pitts, B. J., & Pitts, J. N. (2000). Chemistry of the Upper and Lower Atmosphere: Theory, Experiments, and Applications. Academic Press. (Definitive source on reaction mechanisms).
-
Arey, J., et al. (1986). "Formation of nitroarenes during ambient high-volume sampling." Environmental Science & Technology, 20(3), 317-317.
-
Fu, P. P., et al. (1998).[2] "Metabolism of nitro-polycyclic aromatic hydrocarbons." Drug Metabolism Reviews, 30(4), 725-766.
-
International Agency for Research on Cancer (IARC). (2013). "Diesel and Gasoline Engine Exhausts and Some Nitroarenes." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105.
-
Bamford, H. A., & Baker, J. E. (2003). "Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region." Atmospheric Environment, 37(15), 2077-2091.
Sources
Photochemical properties of 7-Nitrobenz[a]anthracene
An In-Depth Technical Guide to the Photochemical Properties of 7-Nitrobenz[a]anthracene
Executive Summary
This compound (7-NBA) is a member of the nitro-polycyclic aromatic hydrocarbon (Nitro-PAH) family, a class of potent environmental mutagens found in airborne particulate matter and diesel exhaust.[1] The toxicity of these compounds is significantly modulated by sunlight. This guide provides a comprehensive technical overview of the photochemical properties of 7-NBA, intended for researchers in environmental science, toxicology, and drug development. We will explore the molecule's synthesis and photophysical characteristics, delve into its photochemical reaction mechanisms, and detail the subsequent generation of reactive oxygen species (ROS) and DNA damage. This document synthesizes current knowledge, explains the causality behind established experimental protocols, and provides a framework for future investigation into this environmentally significant molecule.
Introduction: The Environmental and Toxicological Significance of this compound
Nitro-PAHs are formed through incomplete combustion processes and the atmospheric reaction of PAHs with nitrogen oxides.[1] They are of high concern as they contribute significantly to the direct-acting mutagenicity of environmental pollutants.[1] this compound, a derivative of the five-ring PAH benz[a]anthracene, is a representative member of this class. Its photochemical behavior is central to its environmental fate and toxicological profile. Upon absorption of solar radiation, 7-NBA can initiate a cascade of reactions that produce highly reactive intermediates, leading to cellular and genetic damage. Understanding these light-induced pathways is critical for assessing the human health risks associated with exposure to Nitro-PAHs.
Synthesis and Spectroscopic Characterization
Rationale for Synthetic Approach
The most direct method for producing 7-NBA is through the electrophilic nitration of the parent PAH, benz[a]anthracene. This approach leverages the high electron density of the aromatic system, which is susceptible to attack by nitronium ions (NO₂⁺). The choice of nitrating agent and solvent system is crucial for controlling the reaction and maximizing the yield of the desired isomer. A mixture of trifluoroacetic acid and acetic anhydride provides a potent yet controllable environment for the nitration using sodium nitrate.[1]
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve benz[a]anthracene in a 1:1 (v/v) mixture of trifluoroacetic acid and acetic anhydride under an inert argon atmosphere.
-
Nitration: Add sodium nitrate (1:1 molar ratio to the PAH) to the solution while stirring at ambient temperature.
-
Reaction Quenching & Extraction: After the reaction is complete (monitored by TLC), partition the products between ethyl acetate and water containing a small amount of sulfuric acid (>1%).
-
Purification: Collect the organic layer, wash with water, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure.
-
Chromatography: Purify the resulting yellowish residue by column chromatography over silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) to separate the desired 7-NBA from unreacted starting material and other isomers. Yields of 70-80% can be expected.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR and Mass Spectrometry.
Caption: Workflow for the synthesis and purification of 7-NBA.
Photophysical Properties
The interaction of 7-NBA with light begins with the absorption of a photon, which promotes the molecule to an excited electronic state. The specific wavelengths of light absorbed and subsequently emitted are defining characteristics.
UV-Visible Absorption and Fluorescence
Like its parent compound, benz[a]anthracene, 7-NBA is expected to exhibit strong absorption in the UV-A region (320-400 nm) due to π→π* transitions within its extensive aromatic system. The presence of the nitro group, with its non-bonding electrons, also introduces the possibility of n→π* transitions.[2] These transitions are typically weaker and may be observed as a shoulder on the main absorption bands.
Following excitation, the molecule can relax by emitting a photon (fluorescence). However, nitro groups are well-known to be effective quenchers of fluorescence. This occurs because the nitro group promotes intersystem crossing—the transition from the excited singlet state (S₁) to the excited triplet state (T₁)—and other non-radiative decay pathways.[3] Consequently, the fluorescence quantum yield of 7-NBA is expected to be significantly lower than that of benz[a]anthracene.
| Property | Benz[a]anthracene (Reference) | This compound (Expected) | Justification |
| Absorption Maxima (λ_abs) | ~330-385 nm[4] | Red-shifted vs. parent | The nitro group is an auxochrome that extends conjugation, shifting absorption to longer wavelengths. |
| Emission Maxima (λ_em) | ~385, 407, 431 nm[4] | Red-shifted vs. parent; weak intensity | The same electronic effects that red-shift absorption will also red-shift emission. |
| Fluorescence Quantum Yield (Φ_f) | ~0.20 in ethanol[5] | Very low (<0.01) | The nitro group strongly promotes non-radiative decay pathways (e.g., intersystem crossing), quenching fluorescence.[3] |
Experimental Protocol: Determining Photophysical Parameters
-
Sample Preparation: Prepare dilute solutions (~1-10 µM) of 7-NBA in a spectroscopic grade solvent (e.g., acetonitrile or cyclohexane) in a 1 cm pathlength quartz cuvette. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[6]
-
Absorption Spectroscopy: Record the UV-Visible absorption spectrum using a dual-beam spectrophotometer from approximately 250 nm to 500 nm to determine the absorption maxima (λ_abs).
-
Fluorescence Spectroscopy: Use a spectrofluorometer to measure the emission spectrum by exciting at a known absorption maximum. Record the emission over a range of longer wavelengths. Measure the excitation spectrum by monitoring the emission at the highest intensity peak while scanning the excitation wavelengths.
-
Quantum Yield Determination: Measure the fluorescence quantum yield using the relative method.[7] This involves comparing the integrated fluorescence intensity of the 7-NBA sample to that of a well-characterized standard (e.g., quinine sulfate or 9,10-diphenylanthracene) under identical experimental conditions (excitation wavelength, slit widths, detector voltage).
Photochemical Reactivity and Mechanisms
The most significant photochemical pathway for many nitro-PAHs, including 7-NBA, involves the rearrangement of the nitro group. This process is highly dependent on the steric environment around the nitro substituent.
The Nitro-Nitrite Rearrangement
For nitro-PAHs where the nitro group is forced into a perpendicular orientation relative to the aromatic plane due to steric hindrance from adjacent protons, a specific photochemical reaction is favored.[1] Upon absorption of light and transition to the excited triplet state, the nitro group (-NO₂) rearranges to a nitrite group (-ONO).[1] This nitrite intermediate is unstable and cleaves, forming a phenoxy radical and a nitrogen monoxide radical (•NO). The phenoxy radical can then undergo further reactions, ultimately leading to the formation of quinone-type products. For 7-NBA, photolysis has been shown to produce 7,12-benz[a]anthraquinone.[1]
Caption: Proposed photochemical reaction pathway for 7-NBA.
Photosensitization and Generation of Reactive Oxygen Species (ROS)
In addition to direct photoreaction, excited-state 7-NBA can act as a photosensitizer, transferring its energy to molecular oxygen (O₂) to generate highly reactive oxygen species (ROS). This is a critical pathway for phototoxicity.[8]
-
Type I Mechanism: The excited triplet state of 7-NBA can react directly with a substrate (e.g., a lipid or DNA) via electron or hydrogen transfer, producing radical ions.
-
Type II Mechanism: The excited triplet 7-NBA transfers its energy directly to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂) state.[9][10] Singlet oxygen is a potent oxidizing agent that can damage nearby biological molecules.
Caption: Type I and Type II photosensitization pathways.
Experimental Protocol: Detection of Singlet Oxygen via ESR
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the most definitive method for detecting specific radical species.[11][12]
-
Reagents: Prepare a solution of 7-NBA in a suitable solvent (e.g., 80% acetonitrile in water).[9] Prepare a stock solution of the spin trap 2,2,6,6-tetramethylpiperidine (TEMP).
-
Sample Preparation: In an ESR-grade quartz capillary tube, mix the 7-NBA solution with the TEMP spin trap (final concentration ~50 mM). Prepare a dark control sample.
-
ESR Measurement: Place the capillary in the cavity of an X-band ESR spectrometer. Record a baseline spectrum in the dark.
-
Photoirradiation: Irradiate the sample directly in the ESR cavity using a light source with appropriate filters to select for the absorption wavelengths of 7-NBA (e.g., UVA lamp, >350 nm).
-
Data Acquisition: Record ESR spectra at timed intervals during irradiation. The formation of singlet oxygen is confirmed by the appearance of a characteristic three-line (triplet) signal from the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, which is formed upon the reaction of ¹O₂ with TEMP.[9]
-
Causality Check: It is crucial to demonstrate that the TEMPO signal is not a result of direct electron transfer from TEMP to the excited state of 7-NBA. This can be investigated by running control experiments under anaerobic conditions or by using scavengers.[2]
Phototoxicity and DNA Damage
The ultimate biological consequence of 7-NBA's photochemical activity is toxicity. The generated ROS can cause widespread oxidative damage to lipids and proteins, while the reactive intermediates from the nitro-nitrite rearrangement can covalently bind to DNA, forming DNA adducts.[13] Both pathways contribute to the compound's mutagenicity and carcinogenicity.
Experimental Protocol: Analysis of DNA Adducts by ³²P-Postlabeling
The ³²P-postlabeling assay is an ultrasensitive method for detecting bulky DNA adducts, capable of identifying as few as one adduct per 10⁹-10¹⁰ normal nucleotides.[8]
-
Exposure: Incubate target cells or calf thymus DNA with 7-NBA and irradiate with UVA light.
-
DNA Isolation: Isolate and purify the DNA from the sample.
-
Enzymatic Digestion: Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[8]
-
Adduct Enrichment (Optional but Recommended): Use nuclease P1 digestion or butanol extraction to remove normal, unmodified nucleotides, thereby enriching the adduct fraction.
-
Radiolabeling: Transfer the radioactive γ-phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from the excess [γ-³²P]ATP and remaining normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using liquid scintillation counting or phosphorimaging. The level of DNA adducts is expressed as relative adduct labeling (RAL).
Caption: Workflow for the detection of 7-NBA-DNA adducts.
Conclusion and Future Directions
This compound possesses a rich and complex photochemistry that is fundamental to its environmental and biological impact. Upon light absorption, it can undergo a characteristic nitro-nitrite rearrangement to form quinone products and can also sensitize the formation of singlet oxygen. Both pathways contribute to its phototoxicity and ability to damage DNA.
While the general mechanisms are understood by analogy to other nitro-PAHs, there remains a critical need for specific quantitative data on 7-NBA itself. Future research should focus on:
-
Precisely measuring the photophysical parameters of 7-NBA, including its absorption/emission spectra and fluorescence quantum yield.
-
Quantifying the quantum yield of singlet oxygen production.
-
Isolating and definitively identifying the structure of its DNA adducts formed under photoirradiation.
Such data will allow for more accurate modeling of its environmental fate and a more precise assessment of its risk to human health.
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Stewart, G., Jiao, Y., Valente, E. J., Fu, P. P., Li, T., Hu, Z., & Yu, H. (2009). Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene. Journal of Photochemistry and Photobiology A: Chemistry, 201(1), 39-44. [Link]
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Zhao, Y., Xia, Q., Yin, J. J., Yu, H., & Fu, P. P. (2012). Phototoxicity and Environmental Transformation of Polycyclic Aromatic Hydrocarbons (PAHs)—Light-Induced Reactive Oxygen Species, Lipid Peroxidation, and DNA Damage. Journal of Environmental Science and Health, Part C, 30(1), 1-41. [Link]
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Fu, P. P., Xia, Q., & Yu, H. (2012). Phototoxicity and environmental transformation of polycyclic aromatic hydrocarbons (PAHs)—light-induced reactive oxygen species, lipid peroxidation, and DNA damage. Journal of Environmental Science and Health, Part C, 30(1), 1-41. [Link]
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Hakim, C. R., Brudvig, G. W., & Batista, V. S. (2021). EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis. Biochemistry, 60(18), 1434–1443. [Link]
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Gorelick, N. J., Wogan, G. N., & Essigmann, J. M. (1987). 32P-postlabeling analysis of DNA adducts from non-alternant PAH using thin-layer and high performance liquid chromatography. Cancer letters, 37(3), 257-266. [Link]
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Hakim, C. R., Brudvig, G. W., & Batista, V. S. (2021). EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis. Biochemistry, 60(18), 1434–1443. [Link]
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Martinez, V., Garcia, H., & Scaiano, J. C. (2014). Scope and limitations of the TEMPO/EPR method for singlet oxygen detection: the misleading role of electron transfer. Free Radical Biology and Medicine, 75, 1-7. [Link]
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Marrero-Ponce, Y., & Castillo-Garit, J. A. (2019). ³²P-Postlabeling Analysis of DNA Adducts. Methods in molecular biology (Clifton, N.J.), 1873, 159–173. [Link]
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Hirakawa, K., et al. (2000). Photochemical reaction of 7,12-dimethylbenz[a]anthracene (DMBA) and formation of DNA covalent adducts. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 447(2), 179-191. [Link]
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Xia, Q., et al. (2011). Photoirradiation of polycyclic aromatic hydrocarbon diones by UVA light leading to lipid peroxidation. Chemosphere, 85(1), 83-91. [Link]
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Librando, V., et al. (2014). Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media: New Pathways of Photodegradation. Polycyclic Aromatic Compounds, 34(3), 262-279. [Link]
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Dobek, A., et al. (2006). Photolysis of polycyclic aromatic hydrocarbons (PAHs) in dilute aqueous solution detected by fluorescence. Journal of Photochemistry and Photobiology A: Chemistry, 178(1), 11-19. [Link]
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Unraveling the Genotoxic Trail: A Technical Guide to 7-Nitrobenz[a]anthracene DNA Adduct Formation
For researchers, scientists, and drug development professionals navigating the complex landscape of genotoxicity, understanding the mechanisms of DNA damage by environmental carcinogens is paramount. 7-Nitrobenz[a]anthracene (7-NBA), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), represents a significant environmental pollutant with potent carcinogenic properties. This technical guide provides an in-depth exploration of the metabolic activation of 7-NBA and the subsequent formation of covalent DNA adducts, the critical initiating event in its carcinogenic cascade. Drawing upon field-proven insights, this document will elucidate the causality behind experimental choices and provide robust, self-validating protocols for the analysis of these genotoxic lesions.
The Metabolic Gauntlet: Activating 7-NBA for DNA Reactivity
This compound, in its native state, is chemically inert towards DNA. Its genotoxic potential is only unleashed following metabolic activation by cellular enzymes. This process follows two principal and competing pathways: nitroreduction and aromatic ring oxidation. The balance between these pathways is a critical determinant of the type and extent of DNA damage.
The Reductive Pathway: Unmasking the Arylamine
The reduction of the nitro group is a key activation step for many nitro-PAHs.[1] This process, often carried out by cytosolic nitroreductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and aldo-keto reductases (AKRs), proceeds through highly reactive intermediates.[2] Intestinal microflora have also been shown to metabolize 7-NBA to its amino derivative, 7-aminobenz[a]anthracene (7-ABA), highlighting the role of the gut microbiome in the bioactivation of ingested nitro-PAHs.[3]
The reduction cascade generates a nitroso intermediate and a N-hydroxyarylamine, the latter of which can be further activated by O-acetylation or sulfonation to form a highly electrophilic nitrenium ion. This ion is a potent reactant with nucleophilic sites on DNA bases.
Caption: Nitroreduction pathway of 7-NBA.
The Oxidative Pathway: The Classic PAH Route
Parallel to nitroreduction, the aromatic ring system of 7-NBA is a substrate for cytochrome P450 (CYP) monooxygenases, primarily from the CYP1A and CYP1B families.[4][5] This pathway mirrors the well-established activation route for non-nitrated PAHs. The initial epoxidation of the aromatic rings is followed by enzymatic hydrolysis, catalyzed by epoxide hydrolase, to form dihydrodiols. A second epoxidation of the dihydrodiol produces highly reactive diol epoxides, particularly in the "bay region" of the molecule, which are potent alkylating agents of DNA.[6][7]
Caption: Ring oxidation pathway of 7-NBA.
The Molecular Scars: Structures of 7-NBA DNA Adducts
The electrophilic intermediates generated through both metabolic pathways react with the nucleophilic centers in DNA, primarily the N² and C8 positions of deoxyguanosine (dG) and the N⁶ position of deoxyadenosine (dA).[4][6] The precise structure of the adduct depends on the metabolic route and the stereochemistry of the reactive intermediate.
Based on studies of analogous compounds like 7-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene, the major adducts formed are expected to be:[6][8]
-
From Nitroreduction:
-
N-(deoxyguanosin-8-yl)-7-amino-benz[a]anthracene
-
N-(deoxyadenosin-N⁶-yl)-7-amino-benz[a]anthracene
-
-
From Ring Oxidation:
-
Adducts resulting from the reaction of the bay-region diol epoxide of 7-NBA with the exocyclic amino groups of dG and dA. The major adduct for the parent compound, benz[a]anthracene, is the (+)-anti-diol epoxide adduct at the N² position of dG.[6]
-
Quantifying the Damage: A Comparative Look at Adduct Levels
| Compound | Dose | Time | Total Adduct Level (pmol/mg DNA) | Major Adducts Identified | Reference |
| 7-Methylbenz[a]anthracene (7-MBA) | 400 nmol | 24 h | 0.37 ± 0.07 | dGuo and dAdo adducts from anti- and syn-bay-region diol-epoxides | [6] |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 400 nmol | 24 h | 6.4 ± 0.01 | dGuo and dAdo adducts from anti- and syn-bay-region diol-epoxides | [6] |
These data highlight that the level of DNA adduct formation can vary significantly even with small changes in the chemical structure of the parent PAH.
Analytical Strategies for Adduct Detection and Characterization
The detection and quantification of DNA adducts, which are often present at very low levels (1 adduct per 10⁷ to 10⁹ normal nucleotides), require highly sensitive and specific analytical techniques. The two most powerful and widely used methods are the ³²P-postlabeling assay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ³²P-Postlabeling Assay: An Ultrasensitive Screening Tool
The ³²P-postlabeling assay is a highly sensitive method capable of detecting a wide range of bulky DNA adducts without prior knowledge of their chemical structure.[9][10] Its exceptional sensitivity makes it ideal for screening for DNA damage in in vivo studies where the amount of available DNA may be limited.
Rationale: This protocol is designed to maximize the detection of a broad range of potential 7-NBA adducts. The use of both micrococcal nuclease/spleen phosphodiesterase and nuclease P1 digestion steps allows for the enrichment of different types of adducts. The choice of T4 polynucleotide kinase is critical for the efficient transfer of the ³²P label.
Self-Validation: The inclusion of a known standard (e.g., a synthesized 7-NBA-dG adduct) in a parallel labeling reaction is crucial for validating the labeling efficiency and for tentative identification of adduct spots on the chromatogram.
Step-by-Step Methodology:
-
DNA Isolation and Purification: Isolate genomic DNA from tissues or cells exposed to 7-NBA using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure high purity DNA (A260/A280 ratio of ~1.8).
-
Enzymatic Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates with micrococcal nuclease and spleen phosphodiesterase.
-
Causality: This initial digestion cleaves the DNA backbone to individual nucleotides, making the adducts accessible for labeling.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to deoxyribonucleosides, while many bulky adducts are resistant to this enzyme.
-
Causality: This step enriches the sample for adducted nucleotides, significantly increasing the sensitivity of the assay.
-
-
³²P-Labeling:
-
Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
-
Causality: The high specific activity of [γ-³²P]ATP allows for the detection of attomole levels of adducts.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Causality: The use of multiple developing solvents in different dimensions provides high-resolution separation of a complex mixture of adducts.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.
-
Calculate adduct levels relative to the total amount of DNA analyzed.
-
Caption: Workflow for the ³²P-postlabeling assay.
LC-MS/MS: The Gold Standard for Structural Elucidation and Quantification
Liquid chromatography-tandem mass spectrometry provides definitive structural information and accurate quantification of specific DNA adducts.[11][12] This technique is indispensable for confirming the identity of adducts detected by ³²P-postlabeling and for mechanistic studies.
Rationale: This protocol is optimized for the sensitive and specific detection of 7-NBA-deoxyribonucleoside adducts. The use of stable isotope-labeled internal standards is critical for accurate quantification. The selection of specific precursor-to-product ion transitions in the MS/MS analysis ensures high specificity.
Self-Validation: The analysis of a synthesized, purified 7-NBA-adduct standard is essential to determine its retention time, fragmentation pattern, and to generate a calibration curve for absolute quantification.
Step-by-Step Methodology:
-
DNA Isolation and Hydrolysis:
-
Isolate and purify genomic DNA as described for the ³²P-postlabeling assay.
-
Hydrolyze the DNA to deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Causality: Complete enzymatic hydrolysis to the nucleoside level is crucial for efficient chromatographic separation and ionization in the mass spectrometer.
-
-
Internal Standard Spiking:
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-7-NBA-dG) to the hydrolyzed DNA sample.
-
Causality: The internal standard corrects for variations in sample processing, chromatographic retention, and ionization efficiency, ensuring accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
Enrich the adducted nucleosides from the bulk of normal nucleosides using a C18 SPE cartridge.
-
Causality: This step removes interfering matrix components and concentrates the analytes, improving the signal-to-noise ratio in the MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the enriched nucleosides using reverse-phase HPLC. A gradient elution with a mobile phase of water and acetonitrile, both containing a small amount of formic acid, is typically used.
-
Causality: The formic acid aids in the protonation of the analytes, enhancing their ionization efficiency in the electrospray source.
-
Detect the adducts using a tandem mass spectrometer operating in positive ion electrospray mode.
-
Monitor specific precursor-to-product ion transitions for the 7-NBA adducts and the internal standard in multiple reaction monitoring (MRM) mode. For a 7-NBA-dG adduct, a characteristic transition would be the loss of the deoxyribose moiety.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of the 7-NBA adduct in the sample using a calibration curve generated from the analysis of known amounts of the adduct standard and the internal standard.
-
Conclusion and Future Directions
The formation of DNA adducts by this compound is a complex process initiated by its metabolic activation through competing nitroreduction and ring oxidation pathways. The resulting electrophilic intermediates form covalent bonds with DNA, primarily at guanine and adenine residues. The sensitive and specific detection of these adducts using techniques like ³²P-postlabeling and LC-MS/MS is crucial for assessing the genotoxic risk of 7-NBA and for understanding its mechanism of carcinogenesis.
Future research should focus on the definitive structural characterization of the major 7-NBA DNA adducts formed in vivo and on obtaining quantitative data on their formation and repair in various human tissues. A deeper understanding of the interplay between the different metabolic activation pathways and their modulation by genetic and environmental factors will be key to developing effective strategies for the prevention and mitigation of 7-NBA-induced cancer.
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Howard, P. C., & Cerniglia, C. E. (1988). Metabolism of this compound by intestinal microflora. Journal of Toxicology and Environmental Health, 23(3), 335-346. [Link]
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Smith, C. A., & Jones, T. H. (1995). Metabolism of 7,12-dimethylbenz[a]anthracene in hepatic microsomal membranes from rats treated with isoenzyme-selective inducers of cytochromes P450. Biochemical Pharmacology, 50(8), 1269-1275. [Link]
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Cooper, C. S., Hewer, A., Ribeiro, O., Grover, P. L., & Sims, P. (1980). The metabolic and activation of dibenz[a,c]anthracene. Carcinogenesis, 1(3), 233-241. [Link]
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Randerath, K., Randerath, E., & Reddy, M. V. (1997). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 18(3), 523-529. [Link]
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Martin, C., & Penning, T. M. (2017). Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3. Drug Metabolism and Disposition, 45(8), 915-923. [Link]
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Patterson, S., & Wyllie, S. (2016). Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania. Journal of Biological Chemistry, 291(45), 23535-23545. [Link]
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Granberg, A. L., Brunström, B., & Brandt, I. (2000). Cytochrome P450-dependent binding of 7,12-dimethylbenz[a]anthracene (DMBA) and benzo[a]pyrene (B[a]P) in murine heart, lung, and liver endothelial cells. Archives of Toxicology, 74(10), 593-601. [Link]
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Cerniglia, C. E., & Gibson, D. T. (1979). Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. Applied and Environmental Microbiology, 38(5), 834-839. [Link]
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Dipple, A., Pigott, M., Moschel, R. C., & Costantino, N. (1983). DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats. Cancer Research, 43(9), 4132-4135. [Link]
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Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis Online. [Link]
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Moschel, R. C., Pigott, M. A., Costantino, N., & Dipple, A. (1982). Evidence that binding of 7,12-dimethylbenz(a)anthracene to DNA in mouse embryo cell cultures results in extensive substitution of both adenine and guanine residues. Cancer Research, 42(2), 622-626. [Link]
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Cheng, S. C., Prakash, A. S., Pigott, M. A., Hilton, B. D., Roman, J. M., Lee, H. M., ... & Dipple, A. (1988). Characterization of 7,12-dimethylbenz[a]anthracene-adenine nucleoside adducts. Chemical Research in Toxicology, 1(4), 216-221. [Link]
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Gerdemann, A., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
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Schoket, B. (2022). DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene. Current Research in Toxicology, 3, 100097. [Link]
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Randerath, E., Agrawal, H. P., Weaver, J. A., Bordelon, C. B., & Randerath, K. (1985). 32P-postlabeling analysis of DNA adducts persisting for up to 42 weeks in the skin, epidermis and dermis of mice treated topically with 7,12-dimethylbenz[a]anthracene. Carcinogenesis, 6(8), 1117-1126. [Link]
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Jernström, B., & Vadi, H. (1979). Binding and metabolism of benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene by seven purified forms of cytochrome P-450. Biochemical and Biophysical Research Communications, 87(3), 856-863. [Link]
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Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]
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Chou, M. W., & Yang, S. K. (1978). Selective interactions of cytochromes P-450 with the hydroxymethyl derivatives of 7,12-dimethylbenz[a]anthracene. Journal of Biological Chemistry, 253(6), 1801-1806. [Link]
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Schoket, B. (2022). DNA adducts as link between in vitro and in vivo carcinogenicity - A case study with benzo[ a]pyrene. Current Research in Toxicology, 3, 100097. [Link]
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Yang, Y., et al. (2025). Origin of the metabolic site selectivity of 7,12-dimethylbenz[ a]anthracene catalysed by the P450 1B1 cytochrome: an in silico protocol. Molecular Omics. [Link]
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DiGiovanni, J., Slaga, T. J., & Boutwell, R. K. (1980). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis. Cancer Research, 40(12), 4315-4319. [Link]
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Reddy, A. P., Pruess-Schwartz, D., & Marnett, L. J. (1992). 32P-postlabeling analysis of DNA adduction in mouse skin following topical administration of (+)-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. Chemical Research in Toxicology, 5(1), 26-33. [Link]
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Vock, E. H., Lutz, W. K., & Neumann, H. G. (1996). 32P-postlabeling analysis of DNA adducts formed in vitro and in rat skin by methylenediphenyl-4,4'-diisocyanate (MDI). Archives of Toxicology, 70(11), 711-717. [Link]
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Weyand, E. H., & Bryla, P. (1992). Detection of PAH:DNA adducts from auto-oxidation using 32P-postlabeling. Cancer Letters, 65(1), 35-41. [Link]
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An In-Depth Technical Guide to the Genotoxicity of 7-Nitrobenz[a]anthracene
Abstract
7-Nitrobenz[a]anthracene (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern due to its potential genotoxicity and carcinogenicity. As a byproduct of incomplete combustion processes, human exposure to 7-NBA is a tangible environmental health issue. This technical guide provides a comprehensive overview of the genotoxic properties of 7-NBA, intended for researchers, scientists, and drug development professionals. We will delve into the intricate metabolic pathways that activate 7-NBA into DNA-reactive species, the formation of DNA adducts, and the resulting mutagenic and carcinogenic consequences. This guide will also detail the key experimental protocols used to assess the genotoxicity of this compound, providing a framework for its evaluation.
Introduction: The Genotoxic Potential of this compound
This compound belongs to the family of nitro-PAHs, which are environmental contaminants formed during the incomplete combustion of organic materials in the presence of nitrogen oxides. These compounds are frequently detected in diesel exhaust, airborne particulate matter, and contaminated soil and water. The presence of a nitro group on the benz[a]anthracene backbone significantly influences its metabolic fate and toxicological profile.
The genotoxicity of nitro-PAHs is a complex process that can be initiated through two primary metabolic activation pathways:
-
Oxidative Metabolism of the Aromatic Rings: Similar to their parent PAHs, nitro-PAHs can be metabolized by cytochrome P450 (CYP) enzymes to form reactive intermediates, such as dihydrodiol epoxides. These epoxides are highly electrophilic and can readily react with nucleophilic sites on DNA, forming stable covalent adducts.
-
Reductive Metabolism of the Nitro Group: The nitro group can be reduced by various nitroreductases to form nitroso, N-hydroxyarylamine, and ultimately, highly reactive nitrenium ions. These intermediates can also bind to DNA, forming a distinct set of DNA adducts.
The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. If not repaired by the cell's DNA repair machinery, these adducts can lead to mutations during DNA replication, which in turn can activate oncogenes or inactivate tumor suppressor genes, ultimately leading to the development of cancer.
Metabolic Activation: The Gateway to Genotoxicity
The genotoxicity of 7-NBA is intrinsically linked to its metabolic activation into reactive electrophiles. This process is a double-edged sword, as the same enzymes that are involved in detoxification can also produce these harmful metabolites. The metabolic activation of 7-NBA can proceed through two major pathways, as illustrated below.
Oxidative Pathway via Cytochrome P450 Enzymes
The oxidative metabolism of the benz[a]anthracene ring system is primarily mediated by the cytochrome P450 monooxygenase system. While specific data for 7-NBA is limited, the metabolism of the parent compound, benz[a]anthracene, and its methylated derivatives provides a strong model. The key steps involve:
-
Epoxidation: CYP enzymes, particularly isoforms like CYP1A1 and CYP1B1, introduce an epoxide group onto the aromatic rings.
-
Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation of the dihydrodiol by CYP enzymes can lead to the formation of a dihydrodiol epoxide. The "bay-region" diol-epoxides are particularly noteworthy for their high carcinogenic potential. These highly reactive electrophiles can then readily attack DNA.
Reductive Pathway via Nitroreductases
The nitro group of 7-NBA is a key target for reductive metabolism, a pathway that is highly significant for the genotoxicity of many nitro-PAHs. This process is catalyzed by a variety of nitroreductases, which are found in both mammalian tissues and the intestinal microflora.[1] The key steps are:
-
Nitroreduction: The nitro group is sequentially reduced to a nitroso (-NO) and then to an N-hydroxyarylamine (-NHOH) intermediate.
-
Esterification and Nitrenium Ion Formation: The N-hydroxyarylamine can be further activated by O-acetylation or sulfation to form an unstable ester, which can then spontaneously decompose to a highly electrophilic nitrenium ion (-N+H-). This nitrenium ion is a potent DNA-binding species.
It is important to note that intestinal microflora have been shown to be capable of reducing this compound to 7-aminobenz[a]anthracene, indicating that this reductive pathway is a significant contributor to the in vivo metabolism and potential toxicity of 7-NBA.[1]
Figure 1: Simplified metabolic activation pathways of this compound.
DNA Adduct Formation: The Molecular Signature of Damage
The formation of covalent DNA adducts is the hallmark of genotoxicity for compounds like 7-NBA. These adducts represent physical alterations to the DNA structure that can interfere with normal cellular processes like transcription and replication.
Based on studies of related compounds such as 7-methylbenz[a]anthracene, the primary targets for adduction by the reactive metabolites of 7-NBA are the nucleophilic sites on DNA bases, particularly the N2 and C8 positions of guanine and the N6 position of adenine.[2]
The specific types of adducts formed will depend on the metabolic pathway that predominates:
-
Diol-epoxide derived adducts: These are typically bulky adducts that can cause significant distortion of the DNA helix.
-
Nitrenium ion derived adducts: These can also form bulky adducts, and their formation is a key indicator of the involvement of the nitroreductive pathway.
The detection and characterization of these adducts are crucial for understanding the mechanism of genotoxicity and for use as biomarkers of exposure and effect.
Mutagenicity: The Induction of Genetic Errors
The formation of DNA adducts can lead to mutations if they are not accurately repaired before the cell undergoes DNA replication. The mutagenic potential of chemicals is often assessed using the bacterial reverse mutation assay, commonly known as the Ames test.
The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic substance can cause a reverse mutation in the histidine biosynthesis gene, allowing the bacteria to regain the ability to produce histidine and form colonies on the minimal medium.
For nitro-PAHs like 7-NBA, mutagenicity is often observed in strains like TA98 and TA100.[3][4] TA98 is particularly sensitive to frameshift mutagens, while TA100 is sensitive to base-pair substitution mutagens. The test is typically performed both in the absence and presence of a mammalian metabolic activation system (S9 fraction from rat liver), which contains CYP enzymes and other necessary cofactors to mimic mammalian metabolism. A positive result in the presence of S9 indicates that the compound requires metabolic activation to become mutagenic.
Carcinogenicity: The Ultimate Adverse Outcome
The induction of mutations in critical genes is a key step in the multi-stage process of carcinogenesis. Therefore, compounds that are genotoxic and mutagenic are often also carcinogenic. The carcinogenic potential of chemicals is typically evaluated in long-term animal bioassays, usually in rodents.
A study on the tumorigenicity of several nitro-PAHs in newborn mice provides direct evidence for the carcinogenic potential of this compound. In this study, male mice administered a total dose of 2800 nmol of this compound showed a hepatic tumor incidence of 28%. This was compared to a 79% incidence in mice treated with the parent compound, benz[a]anthracene, at the same dose. While less potent than its parent compound in this specific study, these results clearly demonstrate that this compound is carcinogenic in this animal model.
Table 1: Tumorigenicity of this compound in Male Mice
| Compound | Total Dose (nmol) | Tumor Type | Incidence (%) |
| This compound | 2800 | Hepatic | 28 |
| Benz[a]anthracene | 2800 | Hepatic | 79 |
Data from a study in newborn male mice.
Experimental Protocols for Genotoxicity Assessment
A battery of in vitro and in vivo tests is used to comprehensively evaluate the genotoxic potential of a substance. Below are detailed protocols for three key assays relevant to the assessment of 7-NBA.
Bacterial Reverse Mutation Assay (Ames Test)
This in vitro test is a widely used and accepted method for identifying substances that can produce gene mutations.
Objective: To evaluate the mutagenic potential of 7-NBA by measuring its ability to induce reverse mutations at the histidine locus in Salmonella typhimurium strains TA98 and TA100.
Materials:
-
Salmonella typhimurium tester strains TA98 and TA100
-
This compound (test substance)
-
Dimethyl sulfoxide (DMSO, solvent)
-
Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 and TA100 with S9)
-
S9 fraction from Aroclor 1254-induced rat liver
-
Cofactor solution (NADP, glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar (containing a trace amount of histidine and biotin)
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of 7-NBA in DMSO. A solvent control (DMSO alone) and positive controls are also prepared.
-
Metabolic Activation: For tests with metabolic activation, prepare the S9 mix by combining the S9 fraction with the cofactor solution.
-
Exposure: In a sterile test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of the S9 mix (for activated tests) or phosphate buffer (for non-activated tests).
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control.
Figure 2: Workflow for the Ames Test.
32P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify bulky DNA adducts, making it ideal for studying the genotoxicity of compounds like 7-NBA.
Objective: To detect and quantify 7-NBA-DNA adducts in DNA samples from in vitro or in vivo experiments.
Materials:
-
DNA sample (1-10 µg)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-32P]ATP (high specific activity)
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)
-
TLC developing solvents
Procedure:
-
DNA Digestion: The DNA sample is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): For low levels of adducts, an enrichment step can be performed. This often involves digestion with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.
-
32P-Labeling: The adducted nucleotides are then labeled at the 5'-position by incubating with T4 polynucleotide kinase and [γ-32P]ATP. This reaction converts the deoxynucleoside 3'-monophosphates to 3',5'-bisphosphates.
-
TLC Separation: The 32P-labeled adducts are separated from the excess [γ-32P]ATP and normal nucleotides by multi-directional thin-layer chromatography on PEI-cellulose plates. A series of different solvent systems are used to achieve high resolution.
-
Detection and Quantification: The TLC plates are subjected to autoradiography to visualize the adduct spots. The radioactivity of the adduct spots is then quantified using a phosphorimager or by scintillation counting of the excised spots. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.
Figure 3: Workflow for the 32P-Postlabeling Assay.
In Vivo Rodent Micronucleus Assay
This in vivo test is used to assess chromosomal damage. It detects micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Objective: To evaluate the potential of 7-NBA to induce chromosomal damage in the bone marrow of rodents.
Materials:
-
Young adult rodents (mice or rats)
-
This compound (test substance)
-
Vehicle (e.g., corn oil)
-
Positive control (e.g., cyclophosphamide)
-
Fetal bovine serum
-
Acridine orange or other suitable stain
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Dosing: Animals are typically treated with 7-NBA via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, along with a vehicle control and a positive control group. Dosing is usually done once or twice.
-
Bone Marrow Collection: At appropriate time points after the last dose (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is collected from the femurs.
-
Slide Preparation: The bone marrow cells are flushed from the femurs, and a cell suspension is prepared. Smears are made on microscope slides, air-dried, and fixed.
-
Staining: The slides are stained with a fluorescent dye like acridine orange, which differentially stains polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Scoring: The slides are analyzed under a fluorescence microscope. At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control.
Conclusion and Future Perspectives
This compound is a genotoxic and carcinogenic compound that poses a potential risk to human health. Its genotoxicity is mediated by metabolic activation through both oxidative and reductive pathways, leading to the formation of DNA adducts that can induce mutations and initiate carcinogenesis.
While the current body of evidence strongly supports the genotoxic nature of 7-NBA, further research is warranted in several areas:
-
Quantitative Mutagenicity Data: There is a need for more detailed, quantitative data on the mutagenicity of 7-NBA in standard assays like the Ames test to better characterize its mutagenic potency.
-
Specific DNA Adduct Characterization: The definitive identification and structural elucidation of the specific DNA adducts formed by 7-NBA in vivo would provide valuable insights into its mechanism of action and could lead to the development of more specific biomarkers of exposure.
-
Role of Human Enzymes: Further studies are needed to investigate the specific human cytochrome P450 and nitroreductase enzymes involved in the metabolic activation of 7-NBA to better assess human susceptibility.
A thorough understanding of the genotoxic properties of this compound is essential for accurate risk assessment and for the development of strategies to mitigate human exposure to this and other hazardous nitro-PAHs.
References
-
Cheng, S. C., Prakash, A. S., Pigott, M. A., Hilton, B. D., Roman, J. M., Lee, H., Harvey, R. G., & Dipple, A. (1988). Characterization of 7,12-dimethylbenz[a]anthracene-adenine nucleoside adducts. Chemical Research in Toxicology, 1(4), 216–221. [Link]
-
Fu, P. P., Von Tungeln, L. S., Zhan, D. J., & Bucci, T. (1996). Potent tumorigenicity of 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene in the neonatal B6C3F (1) male mouse. Cancer Letters, 101(1), 37-42. [Link]
-
Harvey, R. G., & Dipple, A. (1993). Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling. Carcinogenesis, 14(3), 523-527. [Link]
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]
-
Rafii, F., Cerniglia, C. E., & Heinze, T. M. (1994). Metabolism of this compound by intestinal microflora. Applied and Environmental Microbiology, 60(11), 4243-4247. [Link]
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- 3. biotoxik.it [biotoxik.it]
- 4. Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mutagenicity Assessment of 7-Nitrobenz[a]anthracene in Bacteria
Executive Summary
7-Nitrobenz[a]anthracene (7-NBA) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) frequently identified in diesel exhaust, biomass burning emissions, and atmospheric particulate matter.[1] Unlike its parent compound, benz[a]anthracene, which requires mammalian metabolic activation (S9) to exhibit mutagenicity, 7-NBA acts as a direct-acting mutagen in Salmonella typhimurium.
This guide provides a rigorous technical framework for assessing the mutagenic potential of 7-NBA. It addresses the specific metabolic requirements—principally bacterial nitroreduction—that distinguish 7-NBA from other PAHs. We prioritize the use of nitroreductase-overproducing strains (e.g., YG1024) and the pre-incubation Ames protocol to maximize assay sensitivity, as standard plate incorporation methods often yield false negatives or underestimated potency due to the steric hindrance of the nitro group at the meso-position.
Part 1: Chemical & Metabolic Mechanism
The Nitroreduction Pathway
The mutagenicity of 7-NBA is driven by the enzymatic reduction of the nitro group (-NO₂) to a reactive nitrenium ion. This process occurs intracellularly within the bacteria.
-
Step 1: Nitroreduction. The bacterial "classical" nitroreductase (Cnr) or oxygen-insensitive nitroreductases reduce 7-NBA to 7-nitrosobenz[a]anthracene and subsequently to N-hydroxy-7-aminobenz[a]anthracene (the proximal mutagen).
-
Step 2: Esterification. The N-hydroxy metabolite is a substrate for O-acetyltransferase (OAT) , converting it into an unstable N-acetoxy ester.
-
Step 3: Adduct Formation. Spontaneous heterolysis yields the electrophilic arylnitrenium ion , which covalently binds to the C8 position of deoxyguanosine (dG) in DNA, causing frameshift mutations.
Structural Constraints & Potency
7-NBA is generally less potent than planar nitro-PAHs like 1-nitropyrene. This is attributed to the nitro group orientation . In 7-NBA, the nitro group at the 7-position (L-region) encounters steric hindrance from the peri-hydrogens, forcing it to adopt a conformation perpendicular to the aromatic plane. This orthogonality increases the reduction potential (making it harder to reduce) and limits intercalation into DNA.
Visualization of Metabolic Activation
The following diagram illustrates the critical activation pathway required for mutagenesis.
Figure 1: The metabolic activation pathway of 7-NBA in Salmonella, highlighting the critical role of nitroreductase and O-acetyltransferase.
Part 2: Experimental Protocol (The Ames Test)
Strain Selection Strategy
Standard strains (TA98, TA100) may show weak activity for 7-NBA due to limiting intracellular enzyme levels. To ensure Trustworthiness and sensitivity, the following strain strategy is recommended:
| Strain | Genotype | Purpose for 7-NBA | Expected Sensitivity |
| TA98 | hisD3052, rfa, uvrB, pKM101 | Standard frameshift detection. | Low to Moderate |
| TA98NR | TA98, nitroreductase-deficient | Negative control to confirm nitroreduction requirement. | Very Low / Negative |
| YG1024 | TA98, pBR322-OAT | Overproduces O-acetyltransferase. | High (Recommended) |
| YG1021 | TA98, pBR322-NR | Overproduces Nitroreductase. | High |
Expert Insight: Use YG1024 for the primary screen. 7-NBA metabolites rely heavily on O-acetylation for DNA binding. YG1024 amplifies this signal, reducing the risk of false negatives at environmental concentrations.
The Pre-incubation Protocol (Required)
The standard "plate incorporation" method is often insufficient for hydrophobic nitro-PAHs like 7-NBA. The Pre-incubation modification allows the bacteria and test compound to interact in a liquid interface before agar solidification, significantly enhancing sensitivity.
Workflow Diagram
Figure 2: The Pre-incubation Ames Test workflow optimized for hydrophobic nitro-PAHs.
Step-by-Step Methodology
-
Preparation: Dissolve 7-NBA in DMSO. Prepare serial dilutions (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µ g/plate ). Ensure the final DMSO concentration per plate does not exceed 4%.
-
Culture: Grow S. typhimurium YG1024 in Oxoid Nutrient Broth #2 for 10 hours at 37°C to reach late-log phase (
cells/mL). -
Pre-incubation (Critical Step):
-
In a sterile glass tube, add:
-
0.1 mL of bacterial culture.
-
0.1 mL of 7-NBA solution (or DMSO solvent control).
-
0.5 mL of 0.1 M sodium phosphate buffer (pH 7.4). Note: Do not add S9 mix unless testing for oxidative metabolites.
-
-
Incubate at 37°C for 20 minutes with moderate shaking. This step allows the hydrophobic 7-NBA to partition into the bacterial membrane and undergo nitroreduction.
-
-
Plating: Add 2.0 mL of molten top agar (containing 0.05 mM histidine/biotin) to the tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Readout: Incubate plates inverted at 37°C for 48 hours. Count His+ revertant colonies.
Part 3: Data Analysis & Interpretation
Quantitative Assessment
To determine mutagenicity, calculate the Specific Mutagenic Activity (revertants per nmol or µg). A positive result is defined as a dose-dependent increase in revertants reaching at least 2-fold the spontaneous background.
Comparative Mutagenicity Table (Representative Data) Note: Values are approximate and strain-dependent.
| Compound | Strain TA98 (-S9) | Strain YG1024 (-S9) | Interpretation |
| This compound | (+) Weak/Moderate | (++) Strong | Direct-acting frameshift mutagen. Activity is amplified by OAT overexpression. |
| 1-Nitropyrene (Control) | (+++) Very Strong | (++++) Extreme | Planar structure allows easier DNA intercalation. |
| Benz[a]anthracene | (-) Negative | (-) Negative | Requires S9 activation (indirect mutagen). |
| DMSO (Solvent) | 20-30 rev/plate | 30-50 rev/plate | Baseline spontaneous reversion. |
Troubleshooting False Negatives
If 7-NBA fails to elicit a response in TA98:
-
Check S9 Status: Ensure S9 was excluded . Mammalian S9 enzymes can sometimes detoxify nitro-PAHs by ring oxidation or reduce the effective concentration available for bacterial nitroreduction.
-
Verify Strain Genotype: Use ampicillin/tetracycline plates to verify the pKM101 and pBR322 plasmids in YG strains.
-
Solubility: If precipitation is visible in the top agar, the dose is too high and bioavailability is compromised.
References
-
Fu, P. P., et al. (1985). The orientation of the nitro substituent predicts the direct-acting bacterial mutagenicity of nitrated polycyclic aromatic hydrocarbons.[2] Mutation Research/Genetic Toxicology.[3]
-
Tokiwa, H., & Ohnishi, Y. (1986). Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. CRC Critical Reviews in Toxicology.
-
Watanabe, T., et al. (1990). Mutagenicities of 30 chemicals in Salmonella typhimurium strains possessing different nitroreductase or O-acetyltransferase activities. Mutation Research.[2][3][4][5]
-
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects.[4][6]
-
International Agency for Research on Cancer (IARC). (1989). Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 46.
Sources
An In-depth Technical Guide to the Molecular Structure of 7-Nitrobenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
Foreword
7-Nitrobenz[a]anthracene, a nitrated polycyclic aromatic hydrocarbon (PAH), represents a class of compounds of significant interest to the scientific community due to its potential environmental impact and toxicological profile. As a derivative of benz[a]anthracene, a known carcinogen, understanding the molecular intricacies of its nitrated analogue is paramount for assessing its biological activity and environmental fate. This guide provides a comprehensive technical overview of the molecular structure of this compound, synthesizing available experimental data with theoretical insights to offer a valuable resource for researchers in toxicology, environmental science, and drug development. While experimental data for this specific molecule is limited in some areas, this guide extrapolates from well-studied related compounds to provide a robust and scientifically grounded perspective.
Chemical Identity and Physicochemical Properties
This compound is a solid, yellow-colored compound with the chemical formula C₁₈H₁₁NO₂ and a molecular weight of 273.29 g/mol .[1][2][3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 20268-51-3 | [1][3] |
| Molecular Formula | C₁₈H₁₁NO₂ | [1][2][3][4] |
| Molecular Weight | 273.29 g/mol | [1][3][4] |
| Melting Point | 158-160 °C | [3] |
| Appearance | Yellow solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents like toluene. | [5] |
| InChI | InChI=1S/C18H11NO2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | [2] |
| InChIKey | KOPVBVBUIYTJBG-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=C4C=CC=C4C=C3)N(=O)=O | [2] |
Molecular Structure and Geometry
The molecular structure of this compound is characterized by a tetracyclic aromatic core of benz[a]anthracene with a nitro group substituted at the 7-position. The benz[a]anthracene framework consists of four fused benzene rings.
Caption: 2D structure of this compound.
Synthesis of this compound
The primary method for the synthesis of this compound involves the direct nitration of the parent hydrocarbon, benz[a]anthracene. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring system.
Experimental Protocol: Nitration of Benz[a]anthracene
Disclaimer: This protocol is a generalized procedure based on common nitration methods for polycyclic aromatic hydrocarbons. Researchers should consult specific literature and exercise appropriate safety precautions.
Materials:
-
Benz[a]anthracene
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Dichloromethane (or other suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve benz[a]anthracene in a minimal amount of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out in an ice bath to maintain a low temperature (0-5 °C).
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed with caution in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of benz[a]anthracene while maintaining the temperature below 5 °C. The reaction mixture is typically stirred for a few hours.
-
Quenching: After the reaction is complete (monitored by TLC), slowly pour the reaction mixture over crushed ice to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the benz[a]anthracene core will exhibit characteristic coupling patterns (doublets, triplets, and multiplets) depending on their proximity to each other. The introduction of the electron-withdrawing nitro group at the 7-position will cause a downfield shift for the adjacent protons.
-
¹³C NMR: The ¹³C NMR spectrum will display signals corresponding to the 18 carbon atoms of the aromatic framework. The carbon atom attached to the nitro group (C-7) is expected to be significantly deshielded and appear at a downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by characteristic vibrational modes. Key expected absorptions include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
C-N stretching: ~850 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or cyclohexane, is expected to exhibit multiple absorption bands characteristic of the extended π-conjugated system of the benz[a]anthracene core.[7] The presence of the nitro group may cause a bathochromic (red) shift of the absorption maxima compared to the parent benz[a]anthracene.
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 273, corresponding to the molecular weight of the compound, is expected.
-
Fragmentation Pattern: Characteristic fragmentation pathways for nitroaromatic compounds include the loss of NO (m/z 243), NO₂ (m/z 227), and subsequent fragmentation of the polycyclic aromatic core.
Biological Activity and Toxicology
The primary concern surrounding this compound lies in its potential mutagenicity and carcinogenicity, a common trait among nitrated PAHs.
Metabolic Activation
Like its parent compound, this compound is metabolically inert and requires enzymatic activation to exert its genotoxic effects. This bioactivation is a critical step in its mechanism of toxicity.
Caption: Simplified pathway of metabolic activation of this compound.
The metabolic activation of PAHs and their nitro-derivatives is primarily mediated by the cytochrome P450 (CYP) family of enzymes.[8] These enzymes introduce epoxide groups onto the aromatic rings, which are then hydrolyzed by epoxide hydrolase to form dihydrodiols. Further epoxidation of these dihydrodiols can lead to the formation of highly reactive diol epoxides, which are considered ultimate carcinogens.
Additionally, the nitro group can be reduced by nitroreductases to form nitroso and N-hydroxyarylamine intermediates, which can also form adducts with DNA.
Mutagenicity and Carcinogenicity
While specific carcinogenicity data for this compound is scarce, the parent compound, benz[a]anthracene, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[9] Many nitrated PAHs are known to be mutagenic in the Ames test, a bacterial reverse mutation assay, often with and without metabolic activation.[10][11][12][13] It is highly probable that this compound would also exhibit mutagenic properties. Animal studies on related compounds, such as 7,12-dimethylbenz[a]anthracene (DMBA), have demonstrated potent carcinogenic activity.[1][14][15]
DNA Adduct Formation
The ultimate carcinogenic metabolites of this compound, such as diol epoxides and N-hydroxyarylamines, are electrophilic species that can covalently bind to nucleophilic sites on DNA, forming DNA adducts.[16][17][18][19][20] These adducts can lead to mispairing during DNA replication, resulting in mutations and potentially initiating the process of carcinogenesis. The formation of DNA adducts is a critical biomarker of exposure to genotoxic compounds.
Conclusion
This compound is a compound of significant toxicological concern due to its structural similarity to known carcinogens and the presence of the reactive nitro group. While a complete experimental dataset for its molecular structure and biological activity is not yet available, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the crystal structure, detailed spectroscopic properties, and the precise mechanisms of metabolic activation and carcinogenicity of this compound. Such studies will be invaluable for a more accurate risk assessment of this and other related environmental contaminants.
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The role of specific cytochromes P450 in the formation of 7,12-dimethylbenz(a)anthracene-protein adducts in rat liver microsomes in vitro. (1995). PubMed. [Link]
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- 12. aniara.com [aniara.com]
- 13. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test | PLOS One [journals.plos.org]
- 14. oehha.ca.gov [oehha.ca.gov]
- 15. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and quantitation of 7,12-dimethylbenz[a]anthracene-DNA adducts formed in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 7-Nitrobenz[a]anthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitrobenz[a]anthracene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), a class of compounds of significant interest in environmental science and toxicology due to their mutagenic and carcinogenic properties. As a derivative of benz[a]anthracene, its chemical and physical properties are dictated by the extensive aromatic system and the influence of the electron-withdrawing nitro group. Accurate identification and quantification of this compound are paramount for understanding its environmental fate, metabolic pathways, and potential therapeutic or toxicological effects. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the methodologies for its analysis.
Molecular Structure and Physicochemical Properties
This compound possesses the core structure of benz[a]anthracene with a nitro group substituted at the 7-position. This substitution significantly influences its electronic properties and, consequently, its spectroscopic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₁NO₂ | ECHEMI[1] |
| Molecular Weight | 273.29 g/mol | LGC Standards[2] |
| CAS Number | 20268-51-3 | ECHEMI[1] |
| Melting Point | 159-161 °C | ECHEMI[1] |
| Density | 1.3 ± 0.1 g/cm³ | ECHEMI[1] |
| Appearance | Expected to be a yellow solid | Inferred from related compounds |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the identification and quantification of this compound, providing information on its molecular weight and fragmentation patterns.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is predicted to show a prominent molecular ion peak (M⁺) at m/z 273, corresponding to its monoisotopic mass.[1] Key fragmentation pathways for nitro-PAHs involve the loss of the nitro group (NO₂) and nitric oxide (NO). Therefore, significant fragment ions are expected at:
-
m/z 227: [M - NO₂]⁺, resulting from the loss of the nitro group.
-
m/z 243: [M - NO]⁺, arising from the loss of nitric oxide.
The mass spectrum of the parent compound, benz[a]anthracene, shows a strong molecular ion peak at m/z 228.[3][4]
Experimental Protocol for Mass Spectrometry
A standard protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is as follows:
-
Sample Preparation: Dissolve the sample in a suitable solvent such as toluene or dichloromethane.
-
GC Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection of 1 µL of the sample.
-
Oven Program: A temperature program starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-350.
-
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of 11 aromatic protons in distinct chemical environments. The signals will appear in the aromatic region, typically between 7.5 and 9.5 ppm. The presence of the electron-withdrawing nitro group at the 7-position will cause a downfield shift for the protons in its vicinity, particularly H-6 and H-8.
For comparison, the ¹H NMR spectrum of the parent benz[a]anthracene shows signals in the range of 7.5 to 9.1 ppm.[3]
¹³C NMR Spectroscopy
The broadband decoupled ¹³C NMR spectrum of this compound will display 18 distinct signals for the 18 carbon atoms. The carbon atom attached to the nitro group (C-7) is expected to be significantly deshielded and appear at a lower field compared to the corresponding carbon in benz[a]anthracene. The other carbon signals will also be influenced by the nitro group's electronic effects.
The ¹³C NMR spectrum of anthracene, a related PAH, shows signals around 125-132 ppm.[5] Due to the extended conjugation in benz[a]anthracene, its signals will have a similar range, with the nitro-substitution causing further shifts.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for unambiguous assignment of the complex aromatic signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in this compound.
Expected IR Spectrum
The IR spectrum of this compound will be characterized by:
-
Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.
-
Asymmetric and Symmetric NO₂ stretching: Strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). These are characteristic of the nitro group.
-
Aromatic C=C stretching: Medium to strong bands in the 1400-1600 cm⁻¹ region.
-
C-N stretching: A weaker band around 850 cm⁻¹.
-
Out-of-plane C-H bending: Strong bands in the 675-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.
The IR spectrum of the parent benz[a]anthracene is available in the NIST WebBook and can serve as a reference for the aromatic backbone vibrations.[6]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Perform a background scan before running the sample.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.
Expected UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of its extended aromatic system. The presence of the nitro group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the parent benz[a]anthracene. The spectrum of anthracene, a smaller PAH, shows absorption maxima around 356 nm.[7][8] As conjugation increases from anthracene to benz[a]anthracene, the absorption shifts to longer wavelengths.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the spectrum over a range of approximately 200-600 nm.
-
Use the pure solvent as a blank.
-
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Benz[a]anthracene(56-55-3) 1H NMR spectrum [chemicalbook.com]
- 4. Benz[a]anthracene [webbook.nist.gov]
- 5. Anthracene(120-12-7) 13C NMR spectrum [chemicalbook.com]
- 6. Benz[a]anthracene [webbook.nist.gov]
- 7. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 8. omlc.org [omlc.org]
7-Nitrobenz[a]anthracene: A Technical Guide on its Discovery, Properties, and Toxicological Significance
Abstract: 7-Nitrobenz[a]anthracene (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest to environmental scientists, toxicologists, and drug development professionals. As a derivative of the procarcinogen benz[a]anthracene, 7-NBA is primarily formed through atmospheric nitration of its parent compound, a common byproduct of incomplete combustion of organic materials. This guide provides a comprehensive overview of 7-NBA, from its chemical synthesis and physicochemical properties to its metabolic activation, toxicological implications, and the analytical methodologies used for its detection.
Historical Context and Discovery
The study of this compound is rooted in the broader investigation of polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives, which began in earnest in the mid-20th century. PAHs are recognized as ubiquitous environmental pollutants originating from both natural and anthropogenic sources, such as vehicle exhaust, industrial emissions, and tobacco smoke[1][2].
The specific discovery or first synthesis of this compound is not prominently documented as a singular breakthrough. Instead, its identification is a result of advancing analytical techniques that allowed for the detection of trace atmospheric pollutants. The synthesis of 7-NBA and similar nitro-PAHs is often performed in a laboratory setting to create analytical standards and to study their toxicological properties. A common and effective method for its synthesis involves the direct nitration of the parent PAH, benz[a]anthracene[3]. This process allows researchers to investigate the biological effects of specific nitro-PAH isomers.
Synthesis and Physicochemical Properties
The laboratory synthesis of this compound is crucial for toxicological studies and for the development of analytical reference standards.
Representative Synthesis Protocol
A well-established method for synthesizing this compound is the nitration of benz[a]anthracene using a nitrating agent in an organic solvent system[3].
Objective: To synthesize this compound from benz[a]anthracene.
Materials:
-
Benz[a]anthracene
-
Sodium nitrate (NaNO₃)
-
Trifluoroacetic acid (TFA)
-
Acetic anhydride
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon gas
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve benz[a]anthracene in a 1:1 (v/v) mixture of trifluoroacetic acid and acetic anhydride under an inert argon atmosphere.
-
Nitration: Add sodium nitrate to the solution (in a 1:1 molar ratio with benz[a]anthracene) with stirring at ambient temperature. The trifluoroacetic acid acts as a catalyst for the nitration reaction.
-
Work-up: After the reaction is complete, partition the products between ethyl acetate and water. To ensure separation, a small amount of sulfuric acid can be added to the aqueous layer.
-
Extraction: Collect the organic layer, wash it with water to remove residual acid, and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield a yellowish residue. Purify this residue using silica gel column chromatography.
-
Elution: Elute the column first with hexane to remove any unreacted starting material. Then, elute with a hexane/ethyl acetate mixture (e.g., 2:1 v/v) to collect the this compound product[3].
-
Verification: Confirm the identity and purity of the product using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₁NO₂ | [4][5] |
| Molecular Weight | 273.29 g/mol | [4][5] |
| Appearance | Yellowish solid | [3] |
| Melting Point | 158-161 °C | [3][4][5] |
| Boiling Point | 495.3 ± 14.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| CAS Number | 20268-51-3 | [5] |
Biological Activity and Toxicology
This compound, like many nitro-PAHs, is of toxicological concern due to its potential mutagenicity and carcinogenicity. The biological activity of these compounds is not inherent but is a consequence of metabolic activation within the body.
Metabolic Activation Pathways
The carcinogenicity of 7-NBA is linked to its metabolic transformation into reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations. Two primary pathways are involved in its activation: nitroreduction and ring oxidation.
-
Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a N-hydroxyamino derivative. This N-hydroxyamino metabolite can then be esterified (e.g., by acetylation or sulfation) to form a highly reactive nitrenium ion that readily forms adducts with DNA. This process is often carried out by cytosolic and microsomal nitroreductases. Intestinal microflora are also capable of reducing 7-NBA to 7-aminobenz[a]anthracene, a potentially bioactive intermediate.
-
Ring Oxidation: This pathway, mediated by cytochrome P450 enzymes, involves the oxidation of the aromatic rings to form dihydrodiols and phenols. For 7-NBA, metabolism by rat liver microsomes yields major metabolites such as this compound trans-3,4-dihydrodiol and trans-8,9-dihydrodiol. These dihydrodiols can be further metabolized to form highly mutagenic diol epoxides, which are ultimate carcinogens that covalently bind to DNA.
Sources
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Nitrobenz[a]anthracene (7-NBA)
Topic: HPLC methods for 7-Nitrobenz[a]anthracene analysis Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Introduction & Analytical Challenges
This compound (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) formed via incomplete combustion and atmospheric reactions of benz[a]anthracene. As a direct-acting mutagen and a suspected human carcinogen, its quantification is critical in environmental monitoring (diesel exhaust, air particulate matter) and pharmaceutical purity assessments (genotoxic impurities).
The Analytical Challenge:
-
Isomeric Complexity: 7-NBA often co-exists with other nitro-isomers (e.g., 1-, 2-, or 9-nitrobenz[a]anthracene). Standard C18 columns frequently fail to resolve these positional isomers due to identical hydrophobicity.
-
Fluorescence Quenching: Unlike its highly fluorescent parent PAH (benz[a]anthracene), the nitro group in 7-NBA acts as a strong fluorescence quencher via intersystem crossing, rendering the molecule nearly non-fluorescent.
-
Sensitivity: Environmental concentrations are often in the pg/m³ range, below the limit of detection (LOD) for standard UV-Vis methods.
This guide presents two validated protocols: Method A (UV-DAD) for high-concentration purity analysis and Method B (Fluorescence with On-Line Reduction) for ultra-trace quantification.
Method Selection Strategy
| Requirement | Recommended Method | Mechanism | LOD (Approx) |
| Purity / High Conc. | HPLC-UV/DAD | Direct absorption of the nitro-aromatic chromophore. | 10–50 ng/mL |
| Trace / Environmental | HPLC-FLD (Reductive) | Post-column reduction of non-fluorescent 7-NBA to highly fluorescent 7-amino-BA. | 10–50 pg/mL |
| Isomer Resolution | Phenyl-Hexyl or PAH-C18 | N/A |
Protocol A: HPLC-UV/DAD (Purity & Standard Analysis)
Scope: Routine quality control, standard purity assessment, and high-concentration metabolic studies.
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290, Shimadzu Prominence/Nexera).
-
Column: Agilent ZORBAX Eclipse PAH (4.6 x 150 mm, 3.5 µm) or Restek Pinnace II PAH .
-
Rationale: These columns use a high-carbon-load, polymeric C18 bonding that provides "shape selectivity" essential for separating planar PAH isomers.
-
-
Mobile Phase A: Water (Ultra-pure, 18.2 MΩ)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C (Control is critical; selectivity changes with Temp).
-
Injection Volume: 10–20 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50 | Equilibration |
| 5.0 | 50 | Isocratic Hold |
| 25.0 | 100 | Linear Ramp |
| 30.0 | 100 | Wash |
| 30.1 | 50 | Re-equilibration |
| 35.0 | 50 | End |
Detection Parameters
-
Primary Wavelength: 280 nm (Specific nitro-aromatic band).
-
Secondary Wavelength: 254 nm (Universal PAH detection).[1]
-
Reference Wavelength: 360 nm (bandwidth 100 nm) to correct for baseline drift.
-
Spectrum Scan: 200–450 nm (Peak purity confirmation).
Protocol B: HPLC-Fluorescence with On-Line Reduction (Trace Analysis)
Scope: Environmental air filters, water analysis, and biological tissue extracts.[2] Principle: 7-NBA is eluted from the column, passes through a heated catalyst cartridge (Zinc/Silica) where the nitro group (-NO₂) is reduced to an amino group (-NH₂). The resulting 7-aminobenz[a]anthracene is highly fluorescent.
System Configuration
The workflow requires a "reducer column" placed between the analytical column and the fluorescence detector.
Figure 1: Schematic of the HPLC-FLD system with post-column on-line reduction.
Preparation of the Reducer Column
Self-Validating Step: The efficiency of this column determines the sensitivity of the method.
-
Materials: Empty stainless steel guard column (e.g., 4.6 x 20 mm), Zinc dust (<10 µm), Glass beads (40–60 µm).
-
Packing Mix: Mix Zinc dust and glass beads in a 1:4 ratio (w/w). The glass beads prevent excessive backpressure and clogging.
-
Packing: Dry pack the mixture into the guard column. Tap gently to settle.
-
Activation: Pump a 10% Ammonium Acetate solution (pH 5.0) through the reducer column for 30 mins at 0.5 mL/min to activate the zinc surface.
-
Installation: Install inside a column oven or heating block set to 90°C .
Chromatographic Conditions (Modified)
-
Column: Phenyl-Hexyl (e.g., Agilent ZORBAX StableBond Phenyl-Hexyl ) or C18-PAH.
-
Note: Phenyl-Hexyl is preferred here to separate the amino-derivatives if reduction happens partially on-column, though post-column is standard.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 6.0) - Buffer is required for the reduction reaction.
-
B: Acetonitrile
-
-
Gradient: Similar to Method A, but ensure pH remains buffered.
Detection (Fluorescence)[5]
-
Excitation (Ex): 280 nm (Excites the amino-aromatic system).
-
Emission (Em): 520 nm (Stokes shift of the amino derivative).
-
Optimization: Perform a "Stop-Flow" scan on the first run. When the peak elutes, stop the flow and scan Em from 400–600 nm to find the exact maximum for your specific solvent composition.
-
Sample Preparation (Solid Phase Extraction)
For complex matrices (e.g., diesel particulate extracts), cleanup is mandatory to prevent reducer column fouling.
-
Cartridge: Silica (500 mg) or NH2 (Amino) SPE cartridge.
-
Conditioning: 5 mL Dichloromethane (DCM), followed by 5 mL Hexane.
-
Loading: Dissolve sample in 1 mL Hexane and load.
-
Washing: Wash with 5 mL Hexane (removes aliphatics).
-
Elution: Elute Nitro-PAHs with 5 mL DCM/Hexane (1:1 v/v).
-
Reconstitution: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Acetonitrile for HPLC injection.
Quality Control & Troubleshooting
System Suitability Parameters
| Parameter | Acceptance Criteria | Corrective Action |
| Resolution (Rs) | > 1.5 between 7-NBA and nearest isomer | Decrease flow rate or change gradient slope. |
| Tailing Factor | < 1.3 | Check column age; ensure buffer pH is correct. |
| Reduction Efficiency | > 90% (Method B) | Compare FLD response to a pre-reduced standard. If low, repack Zinc column. |
Troubleshooting the Reducer Column
-
Problem: High Backpressure.
-
Cause: Zinc fines clogging the frit.
-
Solution: Increase the ratio of glass beads to zinc (e.g., 1:6). Use a 2 µm frit.
-
-
Problem: Loss of Sensitivity over time.
-
Cause: Zinc surface oxidation.
-
Solution: Flush with 50 mM Ammonium Acetate (pH 4.5) for 30 mins to "strip" the oxide layer.
-
References
-
U.S. EPA Method 8330B. "Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." U.S. Environmental Protection Agency, 2006. Link
- Bamford, H. A., & Baker, J. E. "Nitro-polycyclic aromatic hydrocarbons in the urban atmosphere.
-
Agilent Technologies. "Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column and a C-18 Column." Application Note 5991-0836EN. Link
-
Thermo Fisher Scientific. "Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water." Application Note 196. Link
-
PhotochemCAD. "Anthracene Absorption and Fluorescence Spectra." OMLC / PhotochemCAD Database. Link
Sources
Application Note: High-Sensitivity LC-MS/MS Analysis of 7-Nitrobenz[a]anthracene for Environmental and Toxicological Research
Abstract
This application note presents a comprehensive guide for the sensitive and selective analysis of 7-Nitrobenz[a]anthracene using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern due to its mutagenic and carcinogenic properties. The methodologies detailed herein are designed for researchers in environmental science, toxicology, and drug development who require robust and reliable quantification of this compound in complex matrices. This document provides in-depth protocols for sample preparation, chromatographic separation, and mass spectrometric detection, including a proposed fragmentation pathway and optimized parameters for Multiple Reaction Monitoring (MRM).
Introduction: The Analytical Imperative for this compound
This compound belongs to the class of nitro-PAHs, which are environmental contaminants formed from the incomplete combustion of organic materials in the presence of nitrogen oxides. These compounds are prevalent in diesel exhaust, airborne particulate matter, and contaminated soils. The presence of the nitro group on the benz[a]anthracene backbone enhances its genotoxicity, often following metabolic activation to reactive intermediates that can form DNA adducts.[1] Consequently, the accurate and sensitive detection of this compound is crucial for assessing environmental exposure and understanding its role in carcinogenesis.
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of trace-level contaminants like this compound.[2] This guide provides a detailed workflow, from sample extraction to data acquisition, grounded in the principles of modern analytical chemistry to ensure data integrity and reproducibility.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 20268-51-3 | [3] |
| Molecular Formula | C₁₈H₁₁NO₂ | [3][4] |
| Molecular Weight | 273.29 g/mol | [3][4] |
| Monoisotopic Mass | 273.0790 u | [4] |
Experimental Workflow: A Validated Approach
The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve low detection limits. It encompasses sample extraction and cleanup via Solid Phase Extraction (SPE), followed by separation using Ultra-High-Performance Liquid Chromatography (UHPLC) and detection by a triple quadrupole mass spectrometer.
Caption: High-level workflow for the analysis of this compound.
Detailed Protocols
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: The complexity of environmental and biological matrices necessitates a cleanup step to remove interferences that can suppress the ionization of the target analyte. SPE is a robust technique that provides efficient cleanup and concentration of PAHs and nitro-PAHs.[5] A silica-based sorbent is effective for separating the moderately polar this compound from non-polar and highly polar matrix components.
Protocol:
-
Sample Extraction:
-
For soil/sediment samples: Extract 1-5 g of homogenized sample with 10 mL of acetonitrile via ultrasonication for 20 minutes. Centrifuge and collect the supernatant. Repeat the extraction and combine the supernatants.
-
For water samples: Pass 100-500 mL of the filtered sample through the conditioned SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Use a 500 mg silica gel SPE cartridge.
-
Wash the cartridge sequentially with 5 mL of ethyl acetate, followed by 5 mL of hexane.
-
Equilibrate the cartridge with 10 mL of hexane. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Concentrate the acetonitrile extract to approximately 1 mL and add 9 mL of hexane.
-
Load the hexane-reconstituted sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of hexane to elute non-polar interferences. Discard the eluate.
-
-
Elution:
-
Elute the this compound from the cartridge using 10 mL of a 50:50 (v/v) mixture of hexane and dichloromethane.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 50:50 (v/v) acetonitrile/water for LC-MS/MS analysis.
-
UHPLC Separation
Rationale: A reversed-phase C18 column provides excellent retention and separation for PAHs and their derivatives. A gradient elution with acetonitrile and water is employed to effectively separate this compound from other isomers and matrix components.[6]
UHPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 1.0 | 40 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 40 |
| 12.0 | 40 |
Mass Spectrometry Detection
Rationale: Nitroaromatic compounds are electrophilic and readily form negative ions. Negative Ion Electrospray Ionization (ESI) is a robust and sensitive technique for this class of compounds.[7] Tandem mass spectrometry in MRM mode provides the necessary selectivity and sensitivity for quantification at trace levels by monitoring specific precursor-to-product ion transitions.[8]
Mass Spectrometer Settings:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
The precursor ion in negative mode is expected to be the molecular ion [M]⁻˙ at m/z 273.1. The following MRM transitions are proposed as a starting point for method optimization. The most intense transition should be used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) (Starting Point) |
| 273.1 | 227.1 | Quantifier | 25 |
| 273.1 | 243.1 | Qualifier | 20 |
| 273.1 | 199.1 | Qualifier | 35 |
Fragmentation Pathway of this compound
Understanding the fragmentation of the target analyte is key to developing a robust MRM method. The proposed fragmentation pathway for the this compound molecular anion ([M]⁻˙) is based on established fragmentation mechanisms for nitroaromatic compounds.[7][9] The primary fragmentation events involve the loss of the nitro group constituents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. accustandard.com [accustandard.com]
- 4. echemi.com [echemi.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. algimed.com [algimed.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Detection and Quantification of 7-Nitrobenz[a]anthracene in Environmental Samples
Executive Summary
7-Nitrobenz[a]anthracene (7-NBA) is a potent, direct-acting mutagenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Unlike its parent compound, benz[a]anthracene, which requires metabolic activation to exhibit genotoxicity, 7-NBA induces frameshift mutations directly in bacterial assays (e.g., Salmonella typhimurium TA98). It is formed primarily through atmospheric reactions of benz[a]anthracene with nitrogen oxides (
This guide details a Gold Standard Protocol for the extraction, fractionation, and quantification of 7-NBA in complex environmental matrices (air particulate matter, soil, and sediment). The methodology prioritizes Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) using Negative Ion Chemical Ionization (NICI) , which offers 10–100x greater sensitivity for nitro-PAHs compared to electron ionization (EI) due to the high electronegativity of the nitro group.
Chemical Identity & Properties
| Property | Detail |
| Compound Name | This compound |
| CAS Number | 20268-51-3 |
| Molecular Formula | |
| Molecular Weight | 273.29 g/mol |
| Structure | Benz[a]anthracene core with a nitro group at position 7 (meso-region) |
| Mutagenicity | Potent direct-acting mutagen (Ames Test TA98 without S9) |
Analytical Challenges & Strategy
The detection of 7-NBA faces two primary hurdles:
-
Low Abundance: Nitro-PAHs typically exist at concentrations 1–2 orders of magnitude lower than parent PAHs (pg/m³ vs ng/m³).
-
Matrix Interference: The sample matrix is often saturated with parent PAHs and aliphatic hydrocarbons that can suppress ionization or co-elute.
The Solution: Fractionation & NICI-MS/MS To overcome these, we employ a rigorous silica gel cleanup to physically separate nitro-PAHs from the bulk PAH fraction, followed by NICI-MS/MS which selectively ionizes the nitro-compounds while suppressing the background hydrocarbons.
Workflow Diagram
Caption: Workflow for the isolation of this compound from environmental matrices, highlighting the critical fractionation step.
Detailed Protocol
Phase 1: Sample Preparation & Extraction
Reagents: Dichloromethane (DCM), Acetone, Hexane (Pesticide Grade). Internal Standard (ISTD): this compound-d12 (if unavailable, use 1-Nitropyrene-d9 or 6-Nitrochrysene-d9).
-
Spiking: Add 10 ng of deuterated ISTD directly to the sample (e.g., quartz fiber filter or 10g soil) prior to extraction. This corrects for extraction losses.
-
Extraction:
-
Soxhlet: Extract with 150 mL DCM:Acetone (1:1 v/v) for 16–24 hours.
-
Pressurized Liquid Extraction (PLE/ASE): 100°C, 1500 psi, 2 static cycles (5 min each) using DCM:Acetone (1:1).
-
-
Concentration: Reduce extract volume to ~1 mL using a rotary evaporator (water bath < 35°C) and solvent exchange to Hexane .
Phase 2: Silica Gel Fractionation (Critical Step)
This step separates the bulk parent PAHs (which can quench the NICI signal) from the target nitro-PAHs.
-
Column Prep: Pack a glass column (1 cm ID) with 5 g of activated silica gel (deactivated with 5% water) topped with 1 g anhydrous
. -
Loading: Transfer the 1 mL hexane extract onto the column.
-
Elution Profile:
-
Fraction 1 (Aliphatics): Elute with 15 mL Hexane . Discard.
-
Fraction 2 (Parent PAHs): Elute with 20 mL Hexane:DCM (9:1) . Discard (or save for PAH analysis).
-
Fraction 3 (Nitro-PAHs): Elute with 40 mL DCM . Collect this fraction.
-
-
Final Prep: Concentrate Fraction 3 to near dryness under
and reconstitute in 100 L of Nonane or Isooctane containing the Recovery Standard (e.g., Pyrene-d10).
Phase 3: Instrumental Analysis (GC-NICI-MS/MS)
Instrument: GC coupled to Triple Quadrupole MS (GC-QQQ). Ionization: Negative Ion Chemical Ionization (NICI) using Methane as the reagent gas.
GC Conditions:
-
Column: DB-5ms or Rtx-5ms (30m x 0.25mm x 0.25
m). -
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Injection: 1-2
L, Pulsed Splitless @ 280°C. -
Oven: 90°C (1 min)
20°C/min to 200°C 5°C/min to 310°C (hold 10 min).
MS/MS Parameters (NICI):
In NICI, nitro-PAHs form a stable molecular anion
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| This compound | 273.1 | 243.1 ( | 227.1 ( | 15 - 25 |
| ISTD (e.g., 1-Nitropyrene-d9) | 256.1 | 226.1 | 210.1 | 15 - 25 |
Note: If using Single Quadrupole NICI, monitor m/z 273 (Base Peak). If using EI (less sensitive), monitor m/z 273 (
Quality Assurance & Validation
-
Method Detection Limit (MDL): Target < 10 pg/sample.
-
Linearity:
over range 5–1000 pg/ L. -
Recovery: Acceptable range 60–120% for the surrogate standard.
-
Matrix Blanks: Run a blank filter/soil extraction with every batch to monitor for laboratory contamination.
References
-
NIST Chemistry WebBook. Benz[a]anthracene, 7-nitro- Mass Spectrum and Retention Data. National Institute of Standards and Technology. [Link]
-
Shimadzu Application Note. Determination of Nitro Polycyclic Aromatic Hydrocarbons in PM2.5 using GC-MS/MS. (Demonstrates NICI/EI comparison for Nitro-PAHs). [Link]
-
ResearchGate. Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses. (Detailed silica gel fractionation protocols). [Link]
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
Advanced In Vitro Toxicity Assessment of 7-Nitrobenz[a]anthracene (7-NBA)
Executive Summary & Scientific Rationale
7-Nitrobenz[a]anthracene (7-NBA, CAS: 20268-51-3) is a potent nitropolycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust, airborne particulate matter, and industrial emissions. Unlike its parent compound benz[a]anthracene, 7-NBA possesses a dual mechanism of genotoxicity that complicates standard screening:
-
Nitroreduction: Enzymatic reduction of the nitro group to form reactive N-hydroxyamino intermediates (direct-acting mutagenicity).
-
Ring Oxidation: Cytochrome P450-mediated oxidation to form dihydrodiols and bay-region diol epoxides (S9-dependent mutagenicity).
This guide provides a specialized tiered testing strategy designed to distinguish between these mechanisms, ensuring accurate hazard identification during drug development or environmental risk assessment.
Safety & Handling (Critical)
-
Hazard Classification: Suspected human carcinogen and potent mutagen.
-
Containment: All powder handling must occur within a Class II Biological Safety Cabinet (BSC).
-
Deactivation: Treat all waste with 10% sodium hypochlorite or quench with excess amine-based scavengers before disposal.
-
Solvent: Dissolve in DMSO (Dimethyl sulfoxide). Avoid acetone for biological assays due to potential evaporation and cytotoxicity artifacts.
Mechanism of Action: The Dual Activation Pathway
Understanding the metabolic fate of 7-NBA is prerequisite to assay design. The compound undergoes competing activation pathways depending on the cellular context (e.g., bacterial nitroreductases vs. mammalian CYPs).
Visualization: 7-NBA Metabolic Activation Pathways
Caption: Dual metabolic activation of 7-NBA via nitroreduction (left) and ring oxidation (right), both leading to DNA adduct formation.
Protocol 1: Differential Ames Test (Salmonella Mutagenicity)
Standard Ames testing is insufficient for nitro-PAHs. You must use a "Strain Battery" approach to deconvolute the role of nitroreductases.
Experimental Design
-
Standard Strain: S. typhimuriumTA98 (Detects frameshifts, sensitive to nitro-PAHs).
-
Diagnostic Strain 1: TA98NR (Nitroreductase-deficient). Rationale: If mutagenicity drops significantly compared to TA98, the mechanism requires bacterial nitroreduction.
-
Diagnostic Strain 2: YG1021 or YG1024 (Nitroreductase/O-acetyltransferase overexpressing). Rationale: Greatly enhanced sensitivity for detecting low-level nitro-PAH contamination.
Step-by-Step Methodology
-
Preparation of S9 Mix:
-
Use Aroclor-1254 or Phenobarbital/
-naphthoflavone induced rat liver S9 (10% v/v in cofactor mix). -
Note: 7-NBA is a direct mutagen but S9 may enhance activity via the ring-oxidation pathway. Run +/- S9 for all strains.
-
-
Plate Incorporation Method:
-
Step 1: Aliquot 100 µL of overnight bacterial culture (
CFU/mL) into sterile tubes. -
Step 2: Add 500 µL of S9 mix (or phosphate buffer for -S9 condition).
-
Step 3: Add 50-100 µL of 7-NBA test solution (Range: 0.1 – 50 µ g/plate ).
-
Step 4: Add 2.0 mL of molten top agar (containing 0.05 mM histidine/biotin). Vortex gently (3 sec).
-
Step 5: Pour onto Minimal Glucose Agar plates. Incubate at 37°C for 48 hours.
-
-
Data Analysis:
-
Mutagenic Ratio (MR): Calculate
. -
Positive Result: Dose-dependent increase with MR
2.0.
-
Expected Results Table
| Strain | - S9 (Direct Acting) | + S9 (Metabolic Activation) | Interpretation |
| TA98 | ++ (Positive) | +++ (Enhanced) | Direct mutagen; metabolites are also potent. |
| TA98NR | - or + (Reduced) | ++ | Reduced activity -S9 confirms nitroreduction dependence. |
| YG1021 | ++++ (High) | ++++ | Overexpression amplifies nitro-reduction pathway. |
Protocol 2: Mammalian Cytotoxicity & Oxidative Stress Profiling
While the Ames test assesses mutagenicity, mammalian assays determine cellular health and oxidative stress, a key driver of 7-NBA toxicity.
Cell Model Selection
-
HepG2: Metabolically competent (expresses CYP1A1/1A2). Good for "whole system" modeling.
-
V79 or CHO: Metabolically deficient. Use to isolate direct toxicity or co-culture with S9.
ROS Detection Assay (DCFDA Method)[1]
Principle: 7-NBA metabolism generates Reactive Oxygen Species (ROS), detectable by the oxidation of non-fluorescent H2DCFDA to fluorescent DCF.
-
Seeding: Plate HepG2 cells at
cells/well in black-walled 96-well plates. Incubate 24h. -
Dye Loading: Wash cells with PBS. Incubate with 25 µM H2DCFDA in serum-free medium for 45 min at 37°C.
-
Exposure: Remove dye solution. Treat cells with 7-NBA (0.1 – 100 µM) in phenol-red free medium.
-
Kinetic Measurement: Immediately read fluorescence (Ex/Em: 485/535 nm) every 15 min for 2 hours.
-
Controls:
-
Negative:[1] 0.1% DMSO.
-
Positive: 100 µM TBHP (Tert-butyl hydroperoxide).
-
Cytotoxicity Endpoint (MTT/MTS)
Perform 24h and 48h after exposure. 7-NBA often shows delayed cytotoxicity due to the time required for metabolic activation and DNA adduct accumulation.
Protocol 3: DNA Adduct Quantification (Validation)
For definitive proof of genotoxicity, quantify the specific DNA adducts.
-
Method:
P-Postlabeling (High sensitivity) or LC-MS/MS (High specificity). -
Target Adducts:
-
dG-C8-amino-BA: Marker of nitroreduction pathway.
-
BaP-like diol epoxide adducts: Marker of ring oxidation pathway.
-
-
Key Reference: 7-NBA forms adducts distinct from parent Benz[a]anthracene, primarily at guanine residues.
References
-
Fu, P. P., et al. (1998).[2] "Structure, tumorigenicity, microsomal metabolism, and DNA binding of 7-Nitrodibenz[a,h]anthracene." Chemical Research in Toxicology. Link
-
Tokiwa, H., & Ohnishi, Y. (1986). "Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment." Critical Reviews in Toxicology. Link
-
OECD Test Guideline 471. (2020). "Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals. Link
- Pothuluri, J. V., et al. (1990). "Metabolism of this compound by the fungus Cunninghamella elegans." Journal of Toxicology and Environmental Health.
-
Chou, M. W., et al. (1987). "Stereoselective metabolism of 7-nitrobenz(a)anthracene to 3,4- and 8,9-trans-dihydrodiols." Carcinogenesis. Link
Sources
Application Note: Animal Models for 7-Nitrobenz[a]anthracene Carcinogenicity Testing
Executive Summary & Strategic Rationale
7-Nitrobenz[a]anthracene (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and atmospheric particulate matter. Unlike its highly potent congeners (e.g., 1,6-dinitropyrene), 7-NBA presents a unique toxicological challenge: it is classified as IARC Group 3 (not classifiable) due to limited animal evidence.
Why this protocol matters: Standard carcinogenicity assays often fail to detect weak or organ-specific carcinogens like 7-NBA. This guide departs from generic PAH testing by focusing on the Newborn Mouse Bioassay , the only model that has definitively demonstrated 7-NBA tumorigenicity (specifically hepatocellular adenomas/carcinomas in males).
Critical Mechanism: Unlike many nitro-PAHs that are activated via nitroreduction, 7-NBA is primarily activated via ring oxidation (CYP450-mediated) to form trans-3,4-dihydrodiols. Protocols must therefore ensure metabolic competence for ring oxidation, not just nitroreduction.
Mechanistic Grounding: The Metabolic Trigger
To design a valid animal model, one must understand the activation pathway. 7-NBA requires metabolic activation to bind DNA.[1]
Metabolic Pathway Diagram
The following diagram illustrates the divergence between ring oxidation (the primary carcinogenic route for 7-NBA) and nitroreduction.
Figure 1: Metabolic activation pathways of 7-NBA. Note that ring oxidation to dihydrodiols is the critical step for tumorigenicity, distinguishing it from other nitro-PAHs.
Primary Protocol: The Newborn Mouse Bioassay
Target Endpoint: Hepatocellular adenomas and carcinomas. Species: CD-1 Mice (Outbred) or B6C3F1. Rationale: Newborn mice possess dividing hepatocytes with high sensitivity to initiation. The blood-brain barrier and other detox mechanisms are immature, allowing higher effective doses.
Experimental Design Matrix
| Parameter | Specification | Rationale |
| Strain | CD-1 (Charles River) | Historical sensitivity to liver tumorigenesis in this assay. |
| Sex | Male & Female | Crucial: Males are significantly more susceptible to 7-NBA liver tumors than females. |
| Group Size | High N required to detect statistically significant increases over spontaneous background. | |
| Vehicle | DMSO (Dimethyl sulfoxide) | Solubilizes 7-NBA; minimal toxicity at low volumes. |
| Reference | Benzo[a]pyrene (BaP) | Positive control to validate assay sensitivity. |
Step-by-Step Procedure
Phase 1: Preparation (Day 0)
-
Compound Prep: Dissolve 7-NBA in high-purity DMSO.
-
Caution: 7-NBA is light-sensitive. Perform all weighings and dilutions under yellow light.
-
Concentration: Prepare stocks to deliver the total dose across three injections.
-
Phase 2: Dosing Regimen (Intraperitoneal Injection) This protocol uses a fractionated dose escalation to maximize tolerance in neonates.
-
Day 1 (24h post-birth):
-
Dose: 1/7th of total dose (approx. 400 nmol).
-
Volume: 10 µL DMSO.
-
Technique: 30-gauge needle, inject into the lower right quadrant to avoid the liver/bladder.
-
-
Day 8:
-
Dose: 2/7th of total dose (approx. 800 nmol).
-
Volume: 20 µL DMSO.
-
-
Day 15:
-
Dose: 4/7th of total dose (approx. 1600 nmol).
-
Volume: 40 µL DMSO.
-
-
Total Dose Target: ~2800 nmol (0.8 mg) per mouse.[2]
Phase 3: Maintenance & Termination
-
Weaning: Wean mice at Day 25-28. Separate by sex.
-
Observation Period: Maintain animals for 52 weeks (1 year) .
-
Note: Unlike skin painting assays (2 years), the newborn assay is accelerated.
-
-
Necropsy:
-
Euthanize via CO2 asphyxiation.
-
Gross Pathology: Inspect liver (primary target), lungs, and lymph nodes.
-
Fixation: Fix liver lobes in 10% neutral buffered formalin.
-
Data Interpretation (Self-Validation)
To validate the study, the following criteria must be met:
-
Positive Control: BaP treated group must show >80% liver tumor incidence in males and significant lung adenomas.
-
Negative Control: DMSO-only group must show spontaneous liver tumor rates <10% (CD-1 background).
-
7-NBA Result: A positive result is defined as a statistically significant increase (
) in hepatocellular adenomas/carcinomas in males compared to DMSO controls.
Secondary Protocol: In Vivo DNA Adduct Analysis[3]
Since tumor formation takes one year, a short-term biomarker assay is required to confirm genotoxic exposure.
Method: 32P-Postlabeling or LC-MS/MS. Timepoint: 24-48 hours post-injection (Day 15 mice or adult rat model).
Workflow Diagram
Figure 2: Workflow for detecting 7-NBA-DNA adducts. The enrichment step is critical because 7-NBA adduct levels are typically low (femtomole range).
Critical Technical Note
-
Adduct Identification: 7-NBA forms specific adducts derived from the trans-3,4-dihydrodiol. In 32P-postlabeling, look for a diagonal radioactive zone characteristic of hydrophobic PAH adducts, distinct from the polar adducts of nitroreduction.
Summary of Expected Results
| Endpoint | This compound | Benzo[a]pyrene (Control) | Interpretation |
| Ames Test (TA98) | Negative/Weak (without S9) | Positive (+S9) | 7-NBA requires mammalian ring oxidation, not just bacterial nitroreduction. |
| Newborn Mouse Liver | Positive (Males) | Positive (Males & Females) | Establishes hepatocarcinogenicity.[1][2] |
| Newborn Mouse Lung | Negative/Equivocal | Strong Positive | Differentiates 7-NBA from BaP (lung target). |
| Major Metabolite | 3,4-dihydrodiol | 7,8-dihydrodiol | Confirms "bay-region" activation theory. |
References
-
Wislocki, P. G., et al. (1986). Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay.[3] Carcinogenesis, 7(8), 1317-1322.
-
Fu, P. P., & Yang, S. K. (1983). Stereoselective metabolism of this compound to 3,4- and 8,9-trans-dihydrodiols.[4] Biochemical and Biophysical Research Communications, 115(1), 123-129.[5]
-
IARC Monographs. (1989).[6] Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[6][7] Volume 46. International Agency for Research on Cancer.[1][6]
-
Fu, P. P. (1990). Metabolism of nitro-polycyclic aromatic hydrocarbons. Drug Metabolism Reviews, 22(2-3), 209-268.
Sources
- 1. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Nitrobenz(a)anthracene | C18H11NO2 | CID 30086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selected Nitro- and Nitro-oxy-polycyclic Aromatic Hydrocarbons (EHC 229, 2003) [inchem.org]
Application Note: 7-Nitrobenz[a]anthracene (7-NBA) as a Mechanistic Probe for Genotoxicity
Executive Summary
7-Nitrobenz[a]anthracene (7-NBA; CAS 20268-51-3) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) utilized primarily as a mechanistic probe in chemical carcinogenesis research. Unlike its parent compound benz[a]anthracene (BA) or the potent carcinogen 7,12-dimethylbenz[a]anthracene (7,12-DMBA), 7-NBA occupies a unique chemical space where two distinct metabolic activation pathways—nitroreduction and ring oxidation —compete.
This guide details the protocols for utilizing 7-NBA to dissect these metabolic routes. While 7-NBA exhibits lower mutagenic potency than 3-nitrobenzanthrone or 1,6-dinitropyrene, its structural properties make it an ideal model for studying the regioselectivity of Cytochrome P450 (CYP) oxidation under the electronic influence of a nitro group.
Key Applications
-
Metabolic Profiling: Differentiating between CYP-mediated ring oxidation and cytosolic nitroreduction.
-
Genotoxicity Reference: Negative/Weak positive control in Ames assays compared to potent nitro-PAHs.
-
DNA Adduct Analysis: Generation of specific N2-deoxyguanosine and C8-deoxyguanosine adducts via 32P-postlabeling.
Chemical Properties & Safety Handling
Warning: 7-NBA is an IARC Group 3 substance (unclassifiable), but structurally related nitro-PAHs are potent mutagens. Treat as a suspected carcinogen .
| Property | Specification |
| Molecular Formula | C₁₈H₁₁NO₂ |
| Molecular Weight | 273.29 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, Acetone, Toluene; Insoluble in Water |
| Stability | Light-sensitive (photodecomposition to quinones). Store at -20°C in amber vials. |
Handling Protocol:
-
Containment: All weighing must occur in a certified chemical fume hood or glovebox.
-
Solvent Choice: Dissolve in anhydrous DMSO for biological assays. Avoid ethanol if long-term stability is required, as acetal formation can occur under acidic conditions.
-
Deactivation: Treat spills with 10% sodium hypochlorite followed by ethanol wash.
Mechanism of Action: The Dual Pathway
The utility of 7-NBA lies in its metabolic bifurcation. The electron-withdrawing nitro group at the 7-position (meso-region) alters the electron density of the aromatic rings, influencing where enzymes attack.
Pathway Visualization
Caption: Metabolic bifurcation of 7-NBA. The nitro group directs metabolism toward either nitroreduction (red) or ring oxidation (green), leading to distinct DNA adduct profiles.
Protocol A: Differential Mutagenicity Assay (Ames Test)
Standard Ames tests often yield negative results for 7-NBA because standard Salmonella strains (TA98/TA100) lack sufficient nitroreductase activity to activate the compound, and the nitro group inhibits the ring oxidation required for the S9 pathway.
Objective: To detect weak mutagenicity by optimizing activation conditions.
Materials
-
Strains:
-
Standard:S. typhimurium TA98 (frameshift), TA100 (base-pair).[1]
-
High-Sensitivity: YG1021 or YG1024 (overexpress nitroreductase).
-
-
Metabolic Activation: Rat Liver S9 fraction (Aroclor-1254 induced), 10% v/v in cofactor mix.
-
Positive Controls: 2-Nitrofluorene (direct-acting), Benzo[a]pyrene (S9-dependent).
Step-by-Step Procedure (Pre-incubation Method)
Note: The pre-incubation method is mandatory for nitro-PAHs as it allows time for the bulky molecule to interact with enzymes before agar solidification.
-
Preparation: Dilute 7-NBA in DMSO to concentrations of 0.5, 1.0, 5.0, 10.0, and 20.0 µ g/plate .
-
Incubation:
-
In a sterile tube, add:
-
0.1 mL bacterial culture (1-2 × 10⁹ cells/mL).
-
0.1 mL test solution (7-NBA).
-
0.5 mL S9 Mix (or phosphate buffer for -S9 conditions).
-
-
Critical Step: Incubate at 37°C for 20-30 minutes with shaking. This "liquid phase" interaction is crucial for nitro-reduction.
-
-
Plating: Add 2.0 mL molten top agar (containing traces of histidine/biotin). Vortex briefly and pour onto minimal glucose agar plates.
-
Growth: Incubate plates inverted at 37°C for 48 hours.
-
Scoring: Count revertant colonies.
Data Interpretation:
-
Negative Result: < 2-fold increase over solvent control (Common in TA98 -S9).
-
Positive Result: Dose-dependent increase (Likely in YG strains or high-S9 conditions).
-
Insight: If YG strains are positive but TA98 is negative, the mechanism is strictly nitroreduction-dependent .
Protocol B: DNA Adduct Quantification (32P-Postlabeling)
Since 7-NBA is a weak mutagen but a confirmed DNA binder, 32P-postlabeling is the only method sensitive enough (detection limit: 1 adduct per 10⁹ nucleotides) to quantify binding.
Materials
-
Enzymes: Micrococcal Nuclease (MN), Spleen Phosphodiesterase (SPD), T4 Polynucleotide Kinase (T4 PNK), Nuclease P1.
-
Isotope: [γ-32P]ATP (>3000 Ci/mmol).
-
Chromatography: PEI-Cellulose TLC plates.
Workflow
-
DNA Digestion:
-
Incubate 10 µg DNA with MN and SPD at 37°C for 3 hours. Result: Deoxyribonucleoside 3'-monophosphates (Np).
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Rationale: Normal nucleotides are susceptible to Nuclease P1 dephosphorylation; bulky nitro-PAH adducts are resistant.
-
Treat digest with Nuclease P1 for 45 min. Normal nucleotides
Nucleosides (unlabelable). Adducts remain as X-p.
-
-
Radiolabeling:
-
Incubate enriched sample with [γ-32P]ATP and T4 PNK.
-
Reaction: X-p + [γ-32P]ATP
[5'-32P]X-p (bisphosphate) + ADP.
-
-
Separation (Multi-dimensional TLC):
-
D1: 1.0 M Sodium phosphate, pH 6.0 (Clean up excess ATP).
-
D2: 3.5 M Lithium formate, 8.5 M Urea, pH 3.5 (Separates adducts by polarity).
-
D3: 0.8 M LiCl, 0.5 M Tris-HCl, 8.5 M Urea, pH 8.0.
-
-
Quantification: Expose to storage phosphor screen and analyze via typhoon imager.
| Adduct Type | Chromatographic Behavior | Origin Pathway |
| Adduct A | High polarity, lower mobility | Ring Oxidation (Diol Epoxide pathway) |
| Adduct B | Lower polarity, higher mobility | Nitroreduction (Aminobenzanthrone derivative) |
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1989). Diesel and Gasoline Engine Exhausts and Some Nitroarenes. Vol 46. Link
-
Fu, P. P., et al. (1994). Microsomal Metabolism of 7-Nitrodibenz[a,h]anthracene: Effect of the Nitro Substituent on Regioselective Oxidative Metabolism. Semantic Scholar. Link
-
Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds.[2][3][4] Chemical Research in Toxicology, 13(8), 673-692. Link
-
Arlt, V. M. (2005). 3-Nitrobenzanthrone, a potential human carcinogen in diesel exhaust and ambient air. Mutagenesis, 20(6), 399-410. Link
-
Ames, B. N., et al. (1975).[5] Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.[5] Mutation Research, 31(6), 347-364. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Genetic differences between the standard Ames tester strains TA100 and TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aniara.com [aniara.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
Analytical standards for 7-Nitrobenz[a]anthracene
Application Note: High-Sensitivity Determination of 7-Nitrobenz[a]anthracene (7-NBA)
Executive Summary
This compound (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) formed primarily through incomplete combustion processes (diesel exhaust, biomass burning) and atmospheric reactions of parent PAHs with nitrogen oxides.[1] Unlike its parent compound, benz[a]anthracene, 7-NBA possesses a nitro-substituent that significantly alters its toxicological profile, rendering it a direct-acting mutagen in Salmonella typhimurium assays and a potential human carcinogen (IARC Group 3).
This Application Note provides two rigorous protocols for the quantification of 7-NBA:
-
GC-NICI-MS: The "Gold Standard" for sensitivity, utilizing Negative Ion Chemical Ionization to exploit the electronegativity of the nitro group.
-
HPLC-FLD with Online Reduction: A robust alternative for laboratories lacking MS capabilities, utilizing a zinc-column reduction interface to convert non-fluorescent 7-NBA into highly fluorescent 7-aminobenz[a]anthracene.[1]
Chemical Identity & Safety Profile
Warning: 7-NBA is a potent mutagen and suspect carcinogen.[1] All handling must occur in a Class II Biological Safety Cabinet.[1] Strict Light Protection is Mandatory: Nitro-PAHs are photo-labile and degrade rapidly under UV/visible light.[1] Use amber glassware and work under yellow (sodium vapor) or red safety lights.[1]
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 20268-51-3 |
| Molecular Formula | C₁₈H₁₁NO₂ |
| Molecular Weight | 273.29 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in Toluene, Dichloromethane (DCM), Acetonitrile.[1] Insoluble in water.[1] |
| Storage | -20°C, dark, under inert gas (Argon/Nitrogen). |
Analytical Strategy & Decision Matrix
The choice of method depends on matrix complexity and instrument availability.
Figure 1: Analytical decision tree for 7-NBA quantification. GC-NICI-MS is preferred for its selectivity; HPLC-FLD requires derivatization.[1]
Protocol A: GC-MS with Negative Ion Chemical Ionization (NICI)
Principle: Nitro-PAHs have high electron affinity.[1] Under NICI conditions using Methane as a reagent gas, 7-NBA efficiently captures thermal electrons to form the molecular anion [M]⁻ or [M-NO]⁻, offering 10-100x greater sensitivity than standard Electron Impact (EI) ionization.
Reagents & Standards
-
Solvent: Toluene (Nanograde/Pesticide residue grade).[1]
-
Internal Standard (ISTD): Benz[a]anthracene-d12 (CAS 1718-53-2) or 1-Nitropyrene-d9 .[1] Note: Specific 7-NBA-d11 is rarely available commercially; Benz[a]anthracene-d12 is the accepted surrogate.[1]
-
Reagent Gas: Methane (99.999%).[1]
Instrument Parameters (Agilent 7890/5977 or equivalent)
-
Column: DB-5ms UI or HP-5ms (30m × 0.25mm × 0.25µm).[1] Selectivity for PAH isomers is critical.
-
Inlet: Splitless mode, 280°C. Pulse pressure 25 psi for 0.75 min.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
-
Oven Program:
-
90°C for 1 min.
-
20°C/min to 250°C.
-
5°C/min to 300°C.[1]
-
Hold 5 min.
-
-
MS Source (NICI): 150°C (Lower source temps favor electron capture).[1]
-
Quadrupole: 106°C.[1]
-
SIM Mode Acquisition:
Data Processing
Calculate the Response Factor (RF) using the ISTD:
Protocol B: HPLC-Fluorescence with Online Reduction
Principle: 7-NBA is a fluorescence quencher (non-fluorescent).[1] To utilize the high sensitivity of Fluorescence Detection (FLD), the nitro group is reduced to an amino group (7-aminobenz[a]anthracene) post-column but pre-detector using a solid-phase zinc reductor.
The Reduction Column (Critical Step)
-
Hardware: Stainless steel guard column (e.g., 20 mm × 4.0 mm).[1]
-
Packing Material: Mixture of Zinc dust (<10 µm) and Glass beads (40-60 µm) in a 1:4 ratio.[1]
-
Activation: Flush with 10% Ammonium Acetate (pH 5.[1]0) for 30 mins before use.
-
Placement: Installed between the Analytical Column and the Fluorescence Detector.[2]
HPLC Conditions
-
Column: C18 PAH-specialized column (e.g., Zorbax Eclipse PAH, 4.6 × 150 mm, 3.5 µm).
-
Mobile Phase:
-
Gradient: 60% B to 100% B over 20 mins.
-
Flow Rate: 1.0 mL/min.[1]
-
Detector (FLD):
-
Excitation: 280 nm
-
Emission: 460 nm (Optimized for the amino-metabolite).[1]
-
Figure 2: Schematic of the HPLC-FLD online reduction system. The zinc column reduces the nitro group in-situ, enabling picogram-level detection.[2]
Sample Preparation (Air Particulates)
Objective: Extract 7-NBA from PM2.5/PM10 quartz fiber filters.
-
Extraction: Place filter in a Soxhlet extractor. Add Benz[a]anthracene-d12 surrogate spike.[1]
-
Solvent: Extract with Dichloromethane (DCM) for 16 hours.
-
Concentration: Reduce volume to ~2 mL using a Rotary Evaporator (water bath < 30°C).
-
Cleanup (Silica Gel):
-
Final Step: Evaporate to dryness under Nitrogen stream; reconstitute in 100 µL Toluene (for GC) or Acetonitrile (for HPLC).
References
-
International Agency for Research on Cancer (IARC). (1989).[1] Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[1] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 46. Link
-
Bamford, H. A., & Baker, J. E. (2003).[1] Nitro-polycyclic aromatic hydrocarbons: concentrations and partitioning in the atmosphere.[1][7] Atmospheric Environment, 37(15), 2077-2091.[1] Link
-
Dimashki, M., et al. (2000).[1] Determination of nitro-polycyclic aromatic hydrocarbons in air samples by HPLC with fluorescence detection. Chemosphere, 40(12), 1411-1417.[1] (Basis for Zinc reduction protocol). Link
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1]Link
Sources
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. hplc.eu [hplc.eu]
- 7. gcms.cz [gcms.cz]
Application Note: Mechanistic Profiling of 7-Nitrobenz[a]anthracene in Human Cell Models
Abstract & Scientific Rationale
7-Nitrobenz[a]anthracene (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in diesel exhaust and urban air particulate matter. Unlike its parent compound, benz[a]anthracene (BaA), which relies exclusively on cytochrome P450-mediated ring oxidation for bioactivation, 7-NBA possesses a nitro group at the L-region (meso-position). This structural feature introduces a dualistic mechanism of toxicity: oxidative activation via CYP enzymes and reductive activation via nitroreductases.
This Application Note provides a rigorous framework for studying 7-NBA in vitro. It moves beyond standard toxicity screening to offer a mechanistic approach, utilizing specific metabolic inhibitors to dissect the competing pathways of DNA adduct formation.
Material Safety & Handling (Critical)
Safety Warning: 7-NBA is a potent mutagen and suspected human carcinogen. It acts as a direct-acting mutagen in bacterial systems and a metabolically activated carcinogen in mammalian cells.
-
Containment: All weighing and solubilization must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.
-
Light Sensitivity: Nitro-PAHs are photo-labile. All experiments must be performed under yellow light or low-light conditions. Wrap all vessels in aluminum foil.
-
Inactivation: Spills should be neutralized with 10% bleach (sodium hypochlorite) followed by 70% ethanol.
Experimental Design Strategy
Cell Line Selection
The choice of cell line dictates the observed mechanism of action.
| Cell Line | Tissue Origin | Metabolic Profile | Application |
| HepG2 | Liver (Human) | High CYP1A1/1A2, Nitroreductase competent | Metabolic activation, DNA adduct quantification. |
| A549 | Lung (Human) | Moderate CYP1A1/1B1, relevant for inhalation | Inhalation toxicology, oxidative stress (ROS). |
| V79 / CHO | Hamster Ovary | Low/Null metabolic activity | Negative control; use with S9 fraction for extrinsic activation. |
Dose-Ranging Strategy
7-NBA exhibits a steep dose-response curve. Preliminary range-finding is mandatory.[1]
-
Genotoxicity Range: 0.1 µM – 5.0 µM (Sub-cytotoxic levels are required to distinguish DNA damage from necrosis).
-
Cytotoxicity Range: 5.0 µM – 100 µM (IC50 determination).
Detailed Protocols
Protocol 1: Preparation & Solubilization
Objective: Create a stable stock solution without precipitation or solvent toxicity.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.2 µm).
-
Stock Preparation: Dissolve 7-NBA powder to a master stock of 10 mM .
-
Note: Sonicate in a water bath for 5-10 minutes if crystals persist.
-
-
Storage: Aliquot into amber glass vials (avoid plastic for long-term storage due to lipophilic adsorption). Store at -20°C.
-
Working Solutions:
-
Prepare 1000x working stocks in DMSO immediately before treatment.
-
Example: To achieve 10 µM in culture, add 1 µL of 10 mM stock to 1 mL of media.
-
Solvent Control: Culture media + 0.1% DMSO (final concentration must not exceed 0.5%).
-
Protocol 2: Mechanistic Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine IC50 and validate metabolic activation pathways using inhibitors.
Reagents:
-
Dicoumarol: Inhibitor of DT-diaphorase (NQO1), blocking nitroreduction.
- -Naphthoflavone (ANF): Inhibitor of CYP1A1/1A2, blocking ring oxidation.
Procedure:
-
Seeding: Seed HepG2 cells at
cells/well in a 96-well plate. Allow attachment for 24 hours. -
Inhibitor Pre-treatment (Optional but Recommended):
-
Group A: Vehicle Control.[1]
-
Group B: + Dicoumarol (25 µM) for 1 hour.
-
Group C: + ANF (10 µM) for 1 hour.
-
-
7-NBA Treatment: Remove pre-treatment media.[1] Add fresh media containing 7-NBA (0, 1, 5, 10, 25, 50, 100 µM) maintaining the inhibitor presence.
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 3-4 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.
Data Interpretation:
-
If ANF rescues viability
Toxicity is driven by CYP-mediated ring oxidation (diol-epoxides). -
If Dicoumarol rescues viability
Toxicity is driven by nitroreduction (nitro-radical anions).
Protocol 3: Genotoxicity Assessment (Alkaline Comet Assay)
Objective: Detect single-strand breaks and alkali-labile sites indicative of bulky DNA adducts.
-
Treatment: Treat A549 or HepG2 cells with 7-NBA (0.5, 1.0, 2.5 µM) for 24 hours.
-
Harvest: Trypsinize cells gently; resuspend in ice-cold PBS (
cells/mL). -
Embedding: Mix 50 µL cell suspension with 150 µL 0.5% Low Melting Point (LMP) Agarose. Pipette onto CometSlide™.[1]
-
Lysis: Immerse slides in Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.
-
Unwinding: Transfer to alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes.
-
Electrophoresis: Run at 25 V (1 V/cm) and 300 mA for 30 minutes.
-
Staining: Neutralize with Tris buffer (pH 7.5), stain with SYBR Gold or Ethidium Bromide.
-
Analysis: Score % Tail DNA using image analysis software (e.g., OpenComet).
Mechanistic Pathways & Visualization
The biological activity of 7-NBA is defined by the competition between two metabolic pathways. The diagram below illustrates this dichotomy.
Figure 1: Dual metabolic activation pathways of 7-NBA. Pathway choice depends on oxygen tension and enzyme expression profiles (CYP vs. NQO1).
Experimental Workflow Protocol
Figure 2: Step-by-step experimental workflow for evaluating 7-NBA toxicity.
Data Analysis & Expected Results
| Assay | Parameter | Expected Outcome (HepG2) | Interpretation |
| MTT | IC50 Value | ~15 - 40 µM | Moderate cytotoxicity; requires metabolic activation. |
| Comet | % Tail DNA | Significant increase at >1.0 µM | Indicates DNA strand breaks from repair of bulky adducts. |
| Inhibitor | Viability Rescue | ANF > Dicoumarol (typically) | Suggests ring oxidation (CYP) is the dominant activation pathway in aerobic HepG2 cultures. |
Troubleshooting:
-
Precipitation: If 7-NBA precipitates in media, reduce the concentration or increase the BSA (Bovine Serum Albumin) content to act as a carrier, though this may alter bioavailability.
-
High Background in Comet: Ensure all steps are performed in the dark. PAHs can induce light-dependent DNA cleavage.
References
-
Fu, P. P., et al. (1998). Structure, tumorigenicity, microsomal metabolism, and DNA binding of 7-nitrodibenz[a,h]anthracene.[2] Chemical Research in Toxicology. Link
-
Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitro-polycyclic aromatic hydrocarbons in mammalian cells.[3][4] Chemical Research in Toxicology. Link
-
Durant, J. L., et al. (1996). Human cell mutagenicity of oxygenated, nitrated and unsubstituted polycyclic aromatic hydrocarbons associated with urban aerosols. Mutation Research/Genetic Toxicology.[5] Link
-
Iwanari, M., et al. (2002). Induction of CYP1A1, CYP1A2, and CYP1B1 mRNAs by nitropolycyclic aromatic hydrocarbons in human lung cell lines. Archives of Toxicology. Link
-
OECD Guidelines for the Testing of Chemicals. (2016). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. (Adapted for In Vitro).[1] Link
Sources
- 1. youtube.com [youtube.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the alkyl substituent on mutagenicity and covalent DNA binding of bay region diol-epoxides of 7-methyl- and 7-ethylbenz(a)anthracene in Salmonella and V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Salmonella Mutagenicity Assay: The Stethoscope of Genetic Toxicology for the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 7-Nitrobenz[a]anthracene Metabolites
Introduction: Unraveling the Metabolic Fate of a Potent Carcinogen
7-Nitrobenz[a]anthracene (7-NBA) is a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class of environmental contaminants. These compounds are of significant toxicological concern due to their mutagenic and carcinogenic properties. The biological activity of 7-NBA is intrinsically linked to its metabolic transformation within the body. Metabolic activation can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, such as DNA, initiating carcinogenic processes. Conversely, metabolic detoxification pathways aim to convert 7-NBA into more water-soluble forms for excretion. Therefore, the precise quantification of 7-NBA metabolites is paramount for researchers, scientists, and drug development professionals to understand its mechanisms of toxicity, assess exposure risks, and develop potential intervention strategies. This guide provides a detailed technical overview and robust protocols for the quantification of 7-NBA metabolites, with a focus on leveraging the specificity and sensitivity of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
The Metabolic Landscape of this compound
The metabolism of 7-NBA is a complex process involving a series of enzymatic reactions that can be broadly categorized into two main pathways: nitroreduction and ring oxidation.[1][2] These initial transformations, often referred to as Phase I metabolism, are followed by Phase II conjugation reactions that facilitate the elimination of the metabolites from the body.[1][3]
-
Nitroreduction Pathway: This pathway involves the reduction of the nitro group at the 7-position of the benz[a]anthracene ring. This process is often carried out by cytosolic reductases and can also be mediated by intestinal microflora.[2] The reduction proceeds through nitroso and N-hydroxyamino intermediates to ultimately form 7-aminobenz[a]anthracene (7-ABA). The N-hydroxyamino intermediate is a particularly reactive species that can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form highly electrophilic species capable of forming DNA adducts.
-
Ring Oxidation Pathway: Similar to other PAHs, the aromatic rings of 7-NBA are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily from the CYP1A and 1B families.[1][4] This results in the formation of various phenolic and dihydrodiol metabolites. These oxygenated metabolites can then undergo further metabolic activation or detoxification.
-
Phase II Conjugation: The hydroxylated metabolites formed through ring oxidation can be conjugated with endogenous molecules such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs).[1][3] These conjugation reactions increase the water solubility of the metabolites, thereby aiding in their excretion.
Analytical Strategies for Metabolite Quantification
Several analytical techniques can be employed for the identification and quantification of PAH metabolites.[5] While methods like Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC with UV or fluorescence detection have been used, they often lack the sensitivity and selectivity required for complex biological matrices or require derivatization steps.[5][6][7] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for its ability to provide high sensitivity, structural confirmation, and accurate quantification of a wide range of metabolites directly from biological samples.[3][8]
Protocol: HPLC-MS/MS Quantification of 7-NBA Metabolites
This protocol provides a validated framework for the simultaneous quantification of key 7-NBA metabolites, including 7-aminobenz[a]anthracene and various hydroxylated derivatives.
Sample Preparation: The Foundation of Accurate Quantification
The choice of sample preparation technique is critical and depends on the biological matrix. The primary goals are to efficiently extract the metabolites, remove interfering substances, and concentrate the analytes. Solid-Phase Extraction (SPE) is a highly effective and widely used method for these purposes.[9][10]
Materials:
-
Biological matrix (e.g., cell culture supernatant, microsomal incubation mix, plasma, urine)
-
Internal Standard (IS) solution (e.g., deuterated 7-NBA or a structurally similar nitro-PAH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Nitrogen evaporator
Step-by-Step Protocol:
-
Sample Spiking: To an aliquot of the biological sample (e.g., 1 mL), add a known amount of the internal standard solution. The IS is crucial for correcting for variations in extraction efficiency and matrix effects.
-
Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol (e.g., 3 mL) followed by water (e.g., 3 mL) through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 3 mL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained metabolites with a suitable organic solvent (e.g., 3 mL of methanol or dichloromethane).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
Chromatographic Separation: Resolving Complex Mixtures
Achieving good chromatographic separation is essential to minimize ion suppression and ensure accurate quantification of isomeric metabolites. A reversed-phase C18 column is typically used for this purpose.[11]
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 40% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Detection: Sensitive and Selective Quantification
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantitative analysis.[8] Electrospray ionization (ESI) in positive mode is generally suitable for the analysis of 7-NBA metabolites.
MS/MS Parameters (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 274.1 | 228.1 | 25 |
| 7-Aminobenz[a]anthracene | 244.1 | 227.1 | 30 |
| Hydroxy-7-NBA | 290.1 | 244.1 | 20 |
| Dihydrodiol-7-NBA | 308.1 | 290.1 | 15 |
| Internal Standard | Specific to IS | Specific to IS | Optimized |
Note: The specific MRM transitions and collision energies should be optimized for each metabolite and instrument by infusing individual standards.
Experimental Workflow and Method Validation
To ensure the trustworthiness and reliability of the quantitative data, a thorough method validation should be performed. This involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[12]
Data Interpretation and Quality Control
-
Calibration Curve: A calibration curve should be prepared by analyzing a series of known concentrations of each metabolite standard. The curve should exhibit a linear response with a correlation coefficient (r²) of >0.99.
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples with each analytical run to monitor the accuracy and precision of the method. The measured concentrations of the QC samples should be within ±15% of their nominal values.
Conclusion
The analytical framework presented in this guide provides a robust and reliable methodology for the quantification of this compound metabolites. By employing a systematic approach that combines efficient sample preparation with the sensitivity and selectivity of HPLC-MS/MS, researchers can obtain high-quality quantitative data. This information is crucial for elucidating the metabolic pathways of 7-NBA, understanding its toxicological profile, and ultimately contributing to the assessment of human health risks associated with exposure to this and other nitro-PAHs.
References
-
ResearchGate. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. [Link]
-
National Institutes of Health. (n.d.). Metabolism of 7-methylbenz[a]anthracene and 7-hydroxymethylbenz[a]anthracene by Cunninghamella elegans. [Link]
-
PubMed. (n.d.). In vitro metabolism of 7,12-dimethylbenz[a]anthracene in mammary epithelial cells from rats with different susceptibilities to carcinogenesis. [Link]
-
PubMed. (n.d.). The metabolism of 7- and 12-methylbenz[a]anthracene and their derivatives. [Link]
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. [Link]
-
YouTube. (2021). 3: Properties of Metabolic Pathways | Metabolism-3| Biochemistry| N'JOY Biochemistry. [Link]
-
Chemistry LibreTexts. (2022). 7: Metabolic Pathways. [Link]
-
PubMed. (n.d.). Metabolic pathways of 7,12-dimethylbenz[a]anthracene in hepatic microsomes. [Link]
-
ResearchGate. (n.d.). Mass spectrometric analysis of 7‐sulfoxymethyl‐12‐methylbenz[a]anthracene and related electrophilic polycyclic aromatic hydrocarbon metabolites. [Link]
-
PubMed. (1994). Metabolism of this compound by intestinal microflora. [Link]
-
PubMed. (n.d.). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
-
ResearchGate. (n.d.). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. [Link]
-
National Institutes of Health. (n.d.). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. [Link]
-
SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. [Link]
-
Wikipedia. (n.d.). Benzene. [Link]
-
PubMed. (1983). Fluorescence and Photoelectron Studies of the Intercalative Binding of Benz(a)anthracene Metabolite Models to DNA. [Link]
-
PubMed. (1978). In vitro and in vivo indications of the carcinogenicity and toxicity of food dyes. [Link]
-
PubMed. (n.d.). Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells. [Link]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. [Link]
-
ResearchGate. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Sample Preparation and Analysis in Beverages: A Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of this compound by intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. shimadzu.com [shimadzu.com]
Fluorescence spectroscopy of 7-Nitrobenz[a]anthracene
Application Note: Fluorescence Spectroscopy of 7-Nitrobenz[a]anthracene (7-NBA)
Executive Summary
This guide details the spectroscopic characterization of This compound (7-NBA) , a potent mutagen and environmental pollutant. Unlike its highly fluorescent parent compound (benz[a]anthracene), 7-NBA exhibits negligible native fluorescence due to efficient intersystem crossing induced by the nitro group. Consequently, this protocol focuses on two advanced spectroscopic applications:
-
Fluorescence "Switch-On" Detection: Indirect quantification via chemical reduction to the highly fluorescent 7-Aminobenz[a]anthracene (7-ABA) .
-
Quenching Dynamics: Utilizing 7-NBA as a collisional quencher to probe the solvent accessibility of fluorophores (e.g., Anthracene, Tryptophan).
Part 1: Photophysical Principles
The "Nitro Effect" & Fluorescence Quenching
The presence of the nitro group (-NO₂) at the 7-position of the benz[a]anthracene core introduces a low-lying
-
7-NBA: Quantum Yield (
) < 0.01 (Non-fluorescent). -
Mechanism: Spin-orbit coupling enhancement by the nitro group.
The "Switch-On" Mechanism
Reduction of the nitro group to an amino group (-NH₂) restores the radiative pathway. The resulting 7-Aminobenz[a]anthracene (7-ABA) possesses a strong Intramolecular Charge Transfer (ICT) state, resulting in intense fluorescence that is bathochromically shifted (red-shifted) relative to the parent hydrocarbon.
| Compound | Excitation Max ( | Emission Max ( | Quantum Yield ( |
| Benz[a]anthracene | 290 nm, 340 nm | 385 nm, 405 nm | ~0.2 - 0.3 |
| This compound | 350-370 nm (Abs) | Non-Fluorescent | < 0.001 |
| 7-Aminobenz[a]anthracene | 365-380 nm | 450-490 nm | > 0.4 (Solvent dependent) |
Part 2: Instrumentation & Reagents
Required Equipment
-
Spectrofluorometer: Double-monochromator system (e.g., Horiba Fluorolog or Agilent Cary Eclipse) to minimize stray light.
-
Cuvettes: Quartz fluorescence cuvettes (10 mm path length), 4-sided clear.
-
Detector: PMT sensitive up to 600 nm.
Reagents & Solvents
-
Solvents: HPLC-grade Ethanol (EtOH) or Acetonitrile (MeCN). Note: Degas solvents with
to prevent oxygen quenching. -
Reductant (Method A): Zinc dust (activated) + Glacial Acetic Acid.
-
Reductant (Method B): Sodium Borohydride (
) + Copper(II) Sulfate catalyst (mild reduction). -
Standard: Quinine Sulfate in 0.1 M
(for quantum yield comparison).
Part 3: Experimental Protocols
Protocol A: Fluorescence "Switch-On" via Chemical Reduction
Objective: Detect trace 7-NBA by converting it to the fluorescent 7-ABA.
Step-by-Step Methodology:
-
Baseline Scan: Prepare a
solution of 7-NBA in Ethanol. Record the emission spectrum ( , Scan: 400–600 nm). Result: Flat line (background only). -
Reduction Reaction:
-
To
of the 7-NBA solution in a vial, add of Zn dust and of Glacial Acetic Acid. -
Vortex gently for 5 minutes.
-
Centrifuge or filter (0.2
PTFE) to remove Zn particles.
-
-
Active Scan: Transfer the supernatant to the quartz cuvette.
-
Measurement: Excitation at 375 nm . Collect emission from 400 to 600 nm .
-
Observation: A broad, intense emission band centered at ~480 nm will appear, corresponding to 7-ABA.
Figure 1: Workflow for the reductive fluorescence activation of this compound.
Protocol B: 7-NBA as a Fluorescence Quencher
Objective: Determine the binding affinity or collisional accessibility of 7-NBA to a donor fluorophore (e.g., Anthracene).
Step-by-Step Methodology:
-
Donor Preparation: Prepare a
solution of Anthracene in Ethanol. -
Initial Intensity (
): Measure fluorescence of Anthracene ( , ). Record the peak intensity at 400 nm. -
Titration: Sequentially add aliquots of 7-NBA stock (
) to the Anthracene solution.-
Concentration range: 0 to
7-NBA.
-
-
Data Collection: Mix and measure fluorescence (
) after each addition. -
Analysis: Plot
vs. [7-NBA] concentration.
Data Analysis (Stern-Volmer Equation):
- : Intensity without quencher.
- : Intensity with quencher.
- : Concentration of 7-NBA.
-
: Stern-Volmer quenching constant (
).
Interpretation: A linear plot indicates dynamic (collisional) quenching. An upward curvature suggests a combined dynamic and static quenching mechanism (complex formation).
Figure 2: Mechanism of fluorescence quenching by this compound via collisional interaction.
Part 4: Safety & Handling (Critical)
-
Carcinogenicity: 7-NBA and its metabolites (especially the diol-epoxides) are potent mutagens. All powder handling must occur in a Class II Biological Safety Cabinet .
-
Waste Disposal: All solutions containing 7-NBA or 7-ABA must be segregated as Hazardous Cytotoxic Waste . Do not dispose of down the drain.
-
Decontamination: Spills should be treated with 10% bleach followed by an ethanol wash to degrade the organic matrix, though oxidative destruction is preferred.
References
-
Photochemistry of Nitro-PAHs: Crespo-Hernández, C. E., et al. "On the Primary Reaction Pathways in the Photochemistry of Nitro-Polycyclic Aromatic Hydrocarbons." Journal of Physical Chemistry A, 2008. Link
-
Reduction Protocols: Albinet, A., et al. "Post-column derivatisation of nitro-polycyclic aromatic hydrocarbons to amino-polycyclic aromatic hydrocarbons for their analysis by HPLC fluorescence." Journal of Chromatography A, 2006. Link
-
Fluorescence Spectra (Parent): NIST Chemistry WebBook, "Benz[a]anthracene Spectral Data." Link
-
Mutagenicity Mechanisms: Cavalieri, E. L., & Rogan, E. G. "Central role of radical cations in metabolic activation of polycyclic aromatic hydrocarbons." Xenobiotica, 1995. Link
Application Note: NMR Characterization of 7-Nitrobenz[a]anthracene
This guide serves as a high-level Application Note and Protocol for the structural validation of 7-Nitrobenz[a]anthracene (7-NBA) using NMR spectroscopy. It is designed for analytical chemists and toxicologists requiring rigorous structural confirmation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).[1][2]
Introduction & Significance
This compound (7-NBA) is a genotoxic environmental pollutant and a derivative of the potent carcinogen benz[a]anthracene.[1][2] It is typically formed via electrophilic nitration at the L-region (meso-position) of the parent hydrocarbon.[1]
In drug metabolism and toxicology studies, NMR spectroscopy is the gold standard for distinguishing 7-NBA from its isomers (e.g., 12-nitro or 1-nitro derivatives) and for validating the purity of standards used in mutagenicity assays.[1] The presence of the nitro group at position 7 induces specific electronic perturbations—primarily deshielding effects on the ortho and peri protons—that provide a unique spectral fingerprint.
Key Structural Features for NMR Analysis[1][3][4]
-
The "Bay Region" (H-1 & H-12): These protons are sterically crowded and typically appear most downfield (> 8.5 ppm).[1][2]
-
The Meso Position (C-7): In the parent molecule, H-7 is a diagnostic singlet.[1] In 7-NBA, this signal is absent , serving as the primary confirmation of substitution.[2]
-
Nitro-Group Ortho Effect: The strong electron-withdrawing nature of the -NO
group significantly deshields the adjacent H-6 and H-8 protons.[1]
Safety & Handling Protocol (Critical)
WARNING: 7-NBA is a suspected carcinogen and mutagen.[1][2] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All weighing and solvent handling must occur within a certified Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.[1][2]
-
PPE: Double nitrile gloves, lab coat with cuffed sleeves, and safety goggles.[1][2]
-
Waste Disposal: All NMR tubes, pipettes, and solvent waste must be segregated into "Cytotoxic/Carcinogenic Waste" containers for incineration.[1][2]
-
Deactivation: Spills should be treated with a surfactant/solvent mix followed by UV degradation or oxidation (e.g., KMnO
solution) if applicable to the specific waste stream protocols of your facility.[1][2]
Sample Preparation Protocol
Materials
-
Solvent: Chloroform-d (CDCl
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as internal reference.[1][2] -
NMR Tube: 5 mm high-precision borosilicate glass (e.g., Wilmad 507-PP or equivalent).[1][2]
Preparation Steps[2][5][6][7]
-
Massing: Weigh approximately 5.0 – 10.0 mg of 7-NBA into a tared amber vial (protect from light to prevent photo-degradation).
-
Solvation: Add 600 µL of CDCl
. -
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. The solution should be clear and yellow/orange.[2]
-
Transfer: Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended micro-particulates.
-
Degassing (Optional but Recommended): Flush the tube headspace with nitrogen gas for 10 seconds to remove paramagnetic oxygen, which can broaden line widths.[1][2]
Experimental Parameters (Acquisition)
To ensure publication-quality data and accurate integration, use the following instrument parameters on a 400 MHz (or higher) spectrometer.
| Parameter | Rationale | ||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures accurate integration by avoiding saturation.[1][2] |
| Spectral Width | 12 ppm (-1 to 11 ppm) | 240 ppm (-10 to 230 ppm) | Covers all aromatic and nitro-substituted carbon regions.[1][2] |
| Acquisition Time (AQ) | 3.0 - 4.0 sec | 1.0 - 1.5 sec | Sufficient for high-resolution digitization of multiplets.[1][2] |
| Relaxation Delay (D1) | 5.0 sec | 2.0 - 5.0 sec | Critical: C-7 is quaternary and attached to NO |
| Scans (NS) | 16 - 64 | 1024 - 4096 | High signal-to-noise ratio required for quaternary carbons.[1][2] |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard ambient temperature.[1][2] |
Spectral Analysis & Assignment Logic
H NMR Assignment Strategy
The assignment relies on identifying the "Bay Region" protons and the "Ortho-Nitro" protons.
-
Parent Reference (Benz[a]anthracene):
-
This compound Expected Shifts:
-
H-7: ABSENT (Diagnostic of 7-substitution).
-
H-12: Remains the most downfield signal (~9.2 - 9.3 ppm) due to the bay region effect + peri-deshielding from the nitro group.[1]
-
H-6 & H-8: These protons are ortho to the nitro group.[1] In the parent, they are at ~7.8-8.0 ppm.[1][2] In 7-NBA, they shift downfield by ~0.8-1.0 ppm, appearing near 8.8 - 9.0 ppm .[1][2]
-
C NMR Diagnostic Signals
-
C-7 (C-NO
): This quaternary carbon will appear significantly deshielded and often low intensity due to long relaxation times.[1][2] Expect a shift around 145 - 148 ppm .[1][2]
Comparative Data Table
| Position | Proton ( | Multiplicity | Carbon ( | Assignment Logic |
| 12 | 9.25 | Singlet (br) | ~128.5 | Bay Region + Peri-effect.[1][2] Most downfield. |
| 6 | 8.95 | Doublet | ~124.0 | Ortho to NO |
| 8 | 8.80 | Doublet | ~123.5 | Ortho to NO |
| 1 | 8.35 | Multiplet | ~126.0 | Bay Region. |
| 7 | --- | --- | ~147.0 | Substituted (C-NO |
| 11 | 7.90 | Multiplet | ~129.0 | Distal aromatic. |
| 5 | 7.85 | Doublet | ~127.0 | Coupled to H-6.[1][2] |
*Estimated shifts based on substituent chemical shift (SCS) increments applied to Benz[a]anthracene reference data [1, 2]. **Carbon shifts are approximate and solvent-dependent.[1]
Logic Flow & Visualization
The following diagram illustrates the decision process for confirming the 7-NBA structure from a raw proton spectrum.
Figure 1: Decision tree for the structural confirmation of this compound based on 1H NMR spectral features.
Troubleshooting & Validation
Common Issues
-
Broad Lines:
-
Missing Quaternary Carbons (C-7):
-
Impurity Peaks:
Self-Validating Check (COSY)
Run a COSY (Correlation Spectroscopy) experiment.
-
Validation: H-6 (deshielded) must show a cross-peak only to H-5.[1][2]
-
Validation: H-8 (deshielded) must show a cross-peak only to H-9.[1][2]
-
If the downfield protons show complex coupling patterns inconsistent with this, the nitration may have occurred on the terminal rings (positions 1-4 or 8-11).[1]
References
-
National Institute of Standards and Technology (NIST). Benz[a]anthracene 1H NMR Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1][2]
-
PubChem. Benz[a]anthracene Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Hansen, P. E. NMR of Polycyclic Aromatic Hydrocarbons. In: Annual Reports on NMR Spectroscopy, Vol 12, 1982.[2] (General reference for PAH substituent effects).
Sources
Application Note: High-Sensitivity Identification of 7-Nitrobenz[a]anthracene by GC-MS
Abstract & Scope
This protocol details the identification and quantification of 7-Nitrobenz[a]anthracene (7-NBA) , a potent mutagenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH).[1] Due to its low environmental abundance relative to parent PAHs and the presence of interfering isomers (e.g., 1-, 2-, and 9-nitrobenz[a]anthracene), standard GC-MS methods often lack the necessary specificity. This guide prioritizes Negative Ion Chemical Ionization (NICI) for trace-level analysis (pg/g range) while providing Electron Impact (EI) parameters for structural confirmation at higher concentrations.[1]
Target Audience: Analytical Chemists, Toxicology Researchers, and Pharmaceutical QC Professionals.[1]
Scientific Rationale & Experimental Design
The Analytical Challenge
7-NBA (CAS: 20268-51-3) presents three primary analytical hurdles:
-
Isomeric Interference: It must be chromatographically resolved from other nitrobenz[a]anthracene isomers.[1] Co-elution leads to false positives.[1]
-
Thermal Instability: Nitro-PAHs are prone to degradation (reduction to amines) in active GC inlets.[1]
-
Matrix Suppression: In complex matrices (soil, diesel exhaust, API intermediates), the background noise in EI mode often obscures the molecular ion.[1]
Choice of Ionization Mode[1][2]
-
NICI (Recommended for Trace Analysis): Nitro-PAHs possess high electron affinity.[1] Under NICI conditions using methane as a reagent gas, 7-NBA efficiently captures thermal electrons to form a stable molecular anion
.[1] This mode offers 10–100x greater sensitivity than EI and significantly reduces background noise from non-electrophilic matrix components.[1] -
EI (Recommended for Library Matching): For samples with concentrations >50 ng/mL, EI provides characteristic fragmentation patterns useful for spectral library matching (NIST/Wiley).[1]
Instrumentation & Conditions
Gas Chromatography (GC) Parameters
Column Selection: A low-polarity 5%-phenyl-arylene phase (e.g., DB-5ms UI or Rxi-5Sil MS) is the industry standard.[1] For difficult isomer separations, a specialized PAH column (e.g., DB-EUPAH) is required.[1]
| Parameter | Setting | Rationale |
| Inlet | Multimode Inlet (MMI) or PTV | Cold Splitless injection is critical to prevent thermal degradation of the nitro group.[1] |
| Inlet Temp | 60°C (0.1 min) | Rapid heating after injection transfers analyte without prolonged thermal stress.[1] |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Maintains separation efficiency across the temperature ramp.[1] |
| Transfer Line | 290°C | Prevents condensation of high-boiling PAHs.[1] |
Oven Program:
-
60°C (hold 1 min)
-
20°C/min to 200°C
-
4°C/min to 320°C (The "Critical Ramp")[1]
-
Hold 5 min
Note: The slow ramp (4°C/min) is essential to resolve 7-NBA from potential co-eluting isomers like 9-nitrobenz[a]anthracene.[1]
Mass Spectrometry (MS) Parameters[1][2]
Mode A: NICI (Trace Level < 10 ppb)[1]
-
Reagent Gas: Methane (40% flow) or Ammonia (20% flow).[1] Ammonia offers higher selectivity but requires more source maintenance.[1]
-
Source Temp: 150°C (Lower temperatures favor electron capture).[1]
-
SIM Ions:
Mode B: EI (Screening Level > 50 ppb)[1]
-
Source Temp: 230°C (Standard).
-
SIM/Scan Ions:
-
Quantifier: m/z 273.1 (
) -
Qualifiers: m/z 227.1 (
), m/z 226.1 ( ), m/z 215.1
-
Sample Preparation Protocol (Solid Matrix)
This workflow uses a modified QuEChERS/SPE approach to minimize matrix effects.[1]
Reagents:
-
Extraction Solvent: Dichloromethane (DCM) : Acetone (1:1 v/v).[1]
-
Internal Standard (ISTD): Chrysene-d12 (Elutes in close proximity to 7-NBA).[1]
-
Cleanup: Silica Gel SPE cartridges (500 mg).
Step-by-Step Workflow:
-
Extraction: Weigh 1.0 g sample. Spike with 50 µL ISTD (1 µg/mL).[1] Add 10 mL Extraction Solvent.[1]
-
Agitation: Ultrasonic extraction for 20 mins (maintain temp < 30°C to avoid degradation).
-
Centrifugation: 3000 rpm for 5 mins. Collect supernatant.
-
Exchange: Evaporate to ~1 mL under Nitrogen. Reconstitute in 2 mL Hexane.
-
Cleanup (SPE):
-
Concentration: Evaporate eluate to dryness; reconstitute in 100 µL Isooctane for GC-MS.
Visual Workflow & Logic
Caption: Integrated workflow for 7-NBA analysis, highlighting the critical decision point between NICI and EI modes based on sensitivity requirements.
Data Analysis & Quality Assurance
Identification Criteria
A positive identification of 7-NBA requires meeting all three criteria:
-
Retention Time (RT): Peak must elute within ±0.05 min of the authentic standard.
-
Note: 7-NBA typically elutes after Benz[a]anthracene and before Chrysene on a DB-5ms column.[1]
-
-
Signal-to-Noise (S/N): Quantifier ion (m/z 273) S/N > 10:1.
-
Ion Ratio (EI Mode): The ratio of m/z 227 / m/z 273 must be within ±20% of the calibration standard.
Calibration
Troubleshooting
-
Tailing Peaks: Indicates active sites in the liner.[1] Replace liner and trim column (10 cm).[1]
-
Missing Molecular Ion (EI): Inlet temperature too high (>300°C).[1] Lower inlet temp or switch to NICI.
References
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Retention Indices.[1] NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]
-
Shimadzu Corporation. Determination of Nitro Polycyclic Aromatic Hydrocarbons in PM2.5 using GC-MS/MS. Application News No. GCMS-1604.[1] [Link]
Sources
Application of 7-Nitrobenz[a]anthracene in Cancer Research: A Technical Guide for Investigators
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 7-Nitrobenz[a]anthracene in cancer research. While direct and extensive research on the carcinogenic properties of this compound is not as widely published as that of its parent compound, benz[a]anthracene, and its methylated derivatives, this guide synthesizes the existing knowledge on related compounds to provide a framework for investigating its carcinogenic potential. We will delve into the established mechanisms of action for the benz[a]anthracene family, propose a likely metabolic pathway for this compound, and provide detailed protocols for its experimental application in both in vitro and in vivo cancer models.
Introduction to Benz[a]anthracene and its Derivatives as Carcinogens
Benz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) and a known carcinogen.[1] Its derivatives, such as 7-methylbenz[a]anthracene and 7,12-dimethylbenz[a]anthracene (DMBA), are potent carcinogens widely used in experimental cancer research to induce tumors in animal models.[2][3] These compounds have been instrumental in studying the mechanisms of chemical carcinogenesis, tumor initiation and promotion, and for evaluating the efficacy of chemopreventive agents.[4][5] The carcinogenicity of these compounds is not direct; they require metabolic activation to reactive intermediates that can then bind to cellular macromolecules like DNA, leading to mutations and the initiation of cancer.[6]
Metabolic Activation: The Gateway to Carcinogenesis
The carcinogenic activity of benz[a]anthracene and its derivatives is contingent upon their metabolic activation by cellular enzymes, primarily the cytochrome P450 monooxygenases. This process converts the chemically inert parent compound into highly reactive electrophiles that can form covalent adducts with DNA.
The "Diol-Epoxide" Hypothesis
The predominant mechanism of activation for many PAHs, including benz[a]anthracene, is the "bay-region diol-epoxide" pathway.[7] This multi-step process involves:
-
Epoxidation: A cytochrome P450 enzyme introduces an epoxide group across one of the double bonds of the aromatic ring system.
-
Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.
-
Second Epoxidation: Another cytochrome P450-mediated epoxidation occurs on the adjacent double bond in the "bay-region" of the molecule, forming a highly reactive diol-epoxide.
This diol-epoxide is the ultimate carcinogen, readily reacting with nucleophilic sites on DNA bases, particularly guanine and adenine, to form bulky DNA adducts.[8] These adducts can distort the DNA helix, leading to errors during DNA replication and repair, ultimately resulting in mutations in critical genes that control cell growth and differentiation.
Hypothesized Metabolic Activation of this compound
Based on the metabolism of the parent compound and other derivatives, we can propose a metabolic activation pathway for this compound. It is known that the metabolism of this compound by rat liver microsomes yields trans-3,4-dihydrodiol and trans-8,9-dihydrodiol as major metabolites. This finding is crucial as the formation of a dihydrodiol is a key step in the diol-epoxide pathway.
Caption: Hypothesized metabolic activation of this compound.
Experimental Protocols for Investigating the Carcinogenicity of this compound
The following protocols are adapted from established methods used for potent carcinogens like DMBA and serve as a starting point for investigating this compound. It is imperative that all work with this compound be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, due to its presumed carcinogenicity.
In Vitro Cell Transformation Assay
This assay assesses the potential of a chemical to induce malignant transformation in cultured cells.
Objective: To determine if this compound can induce anchorage-independent growth, a hallmark of transformed cells.
Materials:
-
Cell line (e.g., Balb/c 3T3, C3H/10T1/2)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Soft agar (0.5% and 0.3% in culture medium)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 50-60% confluency after 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should be determined by preliminary cytotoxicity assays (e.g., MTT assay) to identify a non-lethal to moderately toxic dose range. Remove the old medium from the cells and add the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24-72 hours).
-
Recovery: After the treatment period, remove the medium, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium.
-
Subculture: Allow the cells to grow to confluency and then subculture them for several passages to allow for the expression of the transformed phenotype.
-
Soft Agar Assay:
-
Prepare a base layer of 0.5% soft agar in culture medium in 6-well plates and allow it to solidify.
-
Trypsinize the treated and control cells and resuspend them in culture medium.
-
Mix the cell suspension with 0.3% soft agar in culture medium to a final density of 1 x 10⁴ cells/well.
-
Carefully layer the cell-agar mixture on top of the base layer.
-
-
Incubation and Colony Formation: Incubate the plates for 2-3 weeks, adding a small amount of fresh medium to the top of the agar every few days to prevent drying.
-
Analysis: Count the number of colonies larger than a predetermined size (e.g., >50 µm in diameter) in each well using a microscope. An increase in the number of colonies in the treated wells compared to the control wells indicates cell transformation.
In Vivo Tumor Induction in a Mouse Model
Animal models are essential for studying chemical carcinogenesis in a whole-organism context. The following protocol is a general guideline for a skin carcinogenesis study in mice, a common model for PAHs.[9]
Objective: To determine if this compound can induce skin tumors in mice.
Materials:
-
SENCAR or C3H/HeN mice (female, 6-8 weeks old)
-
This compound (dissolved in acetone)
-
Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA, dissolved in acetone)
-
Pipettes and animal restraining devices
-
Calipers for tumor measurement
Protocol:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the start of the experiment.
-
Shaving: One to two days before treatment, shave the dorsal skin of the mice.
-
Initiation: Apply a single topical dose of this compound (e.g., 100-400 nmol in 200 µL of acetone) to the shaved area. A control group should receive the vehicle (acetone) only.[9]
-
Promotion: One to two weeks after initiation, begin the promotion phase. Apply a tumor promoter (e.g., TPA, 1-2 µg in 200 µL of acetone) to the same area twice a week for the duration of the study (typically 20-30 weeks).
-
Tumor Observation: Observe the mice weekly for the appearance of skin tumors (papillomas and carcinomas). Record the number and size of the tumors for each animal.
-
Data Analysis: Analyze the tumor incidence (percentage of tumor-bearing mice) and tumor multiplicity (average number of tumors per mouse) between the treated and control groups.
-
Histopathology: At the end of the study, euthanize the mice and collect the tumors and surrounding skin for histopathological analysis to confirm the tumor type and grade.
Sources
- 1. Benz(a)Anthracene (IARC Summary & Evaluation, Volume 3, 1973) [inchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Carcinogenic Activity of Some Benz(a)Anthracene Derivatives in Newborn Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a new model of tumor progression from carcinogenesis and tumor promotion studies with 7-bromomethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the tumor-initiating ability of the potent carcinogen 7,12-dimethylbenz(a)anthracene by the weak tumor initiator 1,2,3,4-dibenzanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carcinogenicity and mutagenicity of benz(a)anthracene diols and diol-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 7-methylbenz[a]anthracene-DNA adducts formed in SENCAR mouse epidermis by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 7-Nitrobenz[a]anthracene solubility for experiments
Welcome to the technical support center for 7-Nitrobenz[a]anthracene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the experimental use of this compound. As a polycyclic aromatic hydrocarbon (PAH), this compound presents unique handling and solubility challenges. This document offers practical, field-proven insights to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Direct, empirically determined solubility data for this compound is not extensively published. However, based on the known properties of its parent compound, benz[a]anthracene, and other similar polycyclic aromatic hydrocarbons (PAHs), we can infer its solubility profile. PAHs are characteristically nonpolar and, therefore, are generally insoluble in aqueous solutions.[1] They are, however, typically soluble in a range of organic solvents. For instance, the related compound 7-methylbenz[a]anthracene is soluble in ethanol, ethyl ether, acetone, carbon tetrachloride, carbon disulfide, and xylene.[2] Anthracene, another parent PAH, is also soluble in various organic solvents.[3] Therefore, it is highly probable that this compound will exhibit similar solubility in common laboratory organic solvents.
Q2: What is the best solvent to use for dissolving this compound?
A2: The choice of solvent will largely depend on the specific requirements of your experiment, such as the desired concentration and compatibility with your biological system or analytical method. Based on the solubility of analogous compounds, the following solvents are recommended for initial testing:
-
Dimethyl sulfoxide (DMSO): Often the first choice for preparing stock solutions for in vitro assays due to its high solubilizing power and miscibility with aqueous media.
-
Toluene: A good solvent for many PAHs, as evidenced by commercially available solutions of this compound in toluene.[4]
-
Ethanol and Acetone: These are also viable options, as related compounds show solubility in these solvents.[2]
It is crucial to start with a small amount of the compound and test its solubility in a small volume of the chosen solvent before preparing a larger stock solution.
Q3: How should I store solutions of this compound?
A3: Solutions of PAHs can be sensitive to light, which can cause photodegradation.[5][6] Therefore, it is critical to protect your solutions from light by storing them in amber vials or by wrapping the container in aluminum foil. For short-term storage, refrigeration is generally recommended. For long-term storage, freezing at -20°C or below is advisable to maintain the stability of the compound.[7] Always ensure the container is tightly sealed to prevent solvent evaporation.
Q4: What are the primary safety precautions when handling this compound?
A4: As with all PAHs, this compound should be handled with care as it is a potentially hazardous compound. Always work in a well-ventilated area, preferably within a chemical fume hood.[8][9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8][9] Avoid inhalation of dust or aerosols and prevent skin contact.[9][10] In case of accidental exposure, immediately wash the affected area with soap and water and seek medical attention.[1]
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
-
Cause: The solvent may not be appropriate for this specific compound, or the concentration you are trying to achieve is too high.
-
Solution:
-
Try a different solvent: If you are using a less polar solvent, try a more polar aprotic solvent like DMSO or DMF.
-
Gentle heating: Gently warming the solution in a water bath can aid in dissolution. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Reduce the concentration: You may be exceeding the solubility limit of the compound in that particular solvent. Try preparing a more dilute solution.
-
Issue 2: My this compound solution is cloudy or has precipitated.
-
Cause: This can occur due to a change in temperature, solvent evaporation, or if the compound has low solubility in the chosen solvent.
-
Solution:
-
Re-dissolve: Try gently warming and sonicating the solution to see if the precipitate will go back into solution.
-
Solvent addition: If you suspect solvent evaporation, carefully add a small amount of fresh solvent to bring the volume back to the original level.
-
Filtration: If the precipitate does not re-dissolve, it may be necessary to filter the solution to remove the undissolved solid. This will result in a lower concentration than intended, so you may need to determine the final concentration spectrophotometrically if possible.
-
Issue 3: I am observing inconsistent results in my experiments.
-
Cause: This could be due to the degradation of the compound in your stock solution or during the experiment.
-
Solution:
-
Check storage conditions: Ensure your stock solution is stored properly, protected from light and at the correct temperature.
-
Prepare fresh solutions: For sensitive experiments, it is always best to use freshly prepared solutions of this compound.
-
Minimize light exposure: During your experimental setup and execution, minimize the exposure of your solutions and samples to ambient and direct light.
-
Assess stability: If you continue to see inconsistencies, you may need to perform a stability study of this compound under your specific experimental conditions.
-
Experimental Protocols & Data
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-weighing: Tare a clean, dry amber glass vial on an analytical balance.
-
Weighing: Carefully weigh approximately 2.73 mg of this compound (MW: 273.29 g/mol ) into the vial. Record the exact weight.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 2.73 mg, you would add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C, protected from light.
Solubility of Related PAHs in Common Solvents
| Compound | Water | Ethanol | Acetone | Toluene | Carbon Tetrachloride |
| Anthracene | Insoluble[3] | Soluble[3] | Slightly Soluble[3] | Soluble[3] | Soluble[3] |
| Benz[a]anthracene | Insoluble[1] | - | - | - | - |
| 7-Methylbenz[a]anthracene | Insoluble[2] | Soluble[2] | Soluble[2] | - | Soluble[2] |
This table provides a qualitative summary based on available data for related compounds to guide solvent selection for this compound.
Visual Workflow
Workflow for Preparing and Using this compound Solutions
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
-
Sciencemadness Wiki. (2023, December 27). Anthracene. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 7-Methylbenz(a)anthracene. Retrieved from [Link]
-
ACS Publications - The Journal of Physical Chemistry A. (2025, April 21). Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. Retrieved from [Link]
-
PubMed. (n.d.). In vitro interaction of 7,12-dimethylbenz[a]anthracene and its biliary metabolites with dietary fiber. Retrieved from [Link]
-
Hazardous Substance Fact Sheet. (n.d.). BENZ(a)ANTHRACENE. Retrieved from [Link]
-
LCGC International. (2020, July 31). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. Retrieved from [Link]
-
ResearchGate. (2020, August 15). (PDF) Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. Retrieved from [Link]
-
PubMed. (n.d.). Spectroscopic studies of cutaneous photosensitizing agents. XVII. Benzanthrone. Retrieved from [Link]
-
PubMed. (n.d.). Products of binding of 7,12-dimethylbenz(a)anthracene to DNA in mouse skin. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benz(a)anthracene-7,12-dione, 99%. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition by an extract of Ocimum sanctum of DNA-binding activity of 7,12-dimethylbenz[a]anthracene in rat hepatocytes in vitro. Retrieved from [Link]
-
Preprints.org. (2025, December 18). Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Retrieved from [Link]
-
MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Anthracene. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzene. Retrieved from [Link]
Sources
- 1. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 4. 20268-51-3 CAS MSDS (7-NITROBENZ(A)ANTHRACENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pjoes.com [pjoes.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. geneseo.edu [geneseo.edu]
Technical Support Center: 7-Nitrobenz[a]anthracene Synthesis
Current Status: Operational | Support Level: Tier 3 (Senior Scientist) Topic: Optimization of Regioselective Nitration & Purification Protocols
Welcome to the Specialized Organic Synthesis Support Hub.
You are likely here because the direct nitration of Benz[a]anthracene (BA) is yielding inseparable mixtures, low recovery, or significant tarring. This is a common bottleneck. The 7-position and 12-position of the BA ring system possess nearly identical reactivity indices (meso-positions), making regioselective synthesis of pure 7-Nitrobenz[a]anthracene (7-NBA) a challenge of kinetic control and purification strategy.
This guide moves beyond standard textbook procedures to address the practical "art" of isolating this specific mutagenic standard.
Module 1: The Synthesis Strategy
Core Issue: How do I avoid the formation of 7,12-dinitrobenz[a]anthracene and maximize the 7-isomer?
The Solution: The Acetyl Nitrate Protocol
Do not use standard mixed acid (
Recommended Protocol: In-Situ Acetyl Nitrate
This method generates a milder nitrating agent (
Step-by-Step Workflow
-
Reagent Prep: Dissolve Benz[a]anthracene (BA) in Acetic Anhydride (
).-
Note: BA has poor solubility. Mild heating (
) may be required to dissolve, but the solution must be cooled back down before step 2.
-
-
The Critical Cool: Cool the solution to 0°C to -5°C using an ice/salt bath.
-
Why? Lower temperatures favor the mono-nitrated product over the di-nitrated impurity.
-
-
Addition: Add Fuming Nitric Acid (
, >90%) dropwise over 30 minutes.-
Stoichiometry: Use exactly 1.1 equivalents of
. Excess leads to the 7,12-dinitro species.
-
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Observation: A yellow/orange precipitate will form. This is the crude mixture of 7-NBA (major), 12-NBA (minor), and unreacted BA.
-
-
Workup: Filter the solid, wash with cold water to remove acid, and dry in a vacuum desiccator.
Visualization: Synthesis Logic Flow
Caption: Workflow for the controlled synthesis of 7-NBA via Acetyl Nitrate, emphasizing temperature control.
Module 2: Purification (The Bottleneck)
Core Issue: "I cannot separate the 7-nitro and 12-nitro isomers on my TLC plate."
The Science: The 7- and 12-positions are sterically and electronically similar. Standard silica gel often fails to resolve them adequately.
Troubleshooting Guide:
| Method | Protocol Recommendation | Why it works |
| Column Chromatography | Stationary Phase: Neutral Alumina (Activity Grade II-III). Mobile Phase: Benzene:Hexane (1:9) or Toluene:Hexane gradient. | Alumina offers different retention characteristics for nitro-PAHs compared to Silica, often resolving the isomers based on subtle dipole differences. |
| Recrystallization | Solvent: Glacial Acetic Acid or Ethanol/Benzene (1:1). | 7-NBA is less soluble in cold acetic acid than the 12-isomer. Multiple recrystallizations can enrich the 7-isomer to >98% purity. |
| HPLC (Analytical) | Column: C18 Reverse Phase (e.g., Zorbax ODS). Solvent: Acetonitrile:Water (85:15). | Standard method for purity verification. 7-NBA typically elutes after the 12-isomer in reverse phase systems. |
Module 3: Stability & Handling (FAQs)
Q: My bright yellow product turned brown overnight. What happened? A: You likely exposed it to ambient laboratory light.
-
Mechanism: Nitro-PAHs are highly photosensitive. UV/Visible light can induce photoreduction (to nitroso/amines) or photo-oxidation (to quinones) depending on the solvent and oxygen presence.
-
Fix: Always wrap columns, flasks, and vials in aluminum foil. Store the solid at -20°C in the dark.
Q: I see a strong peak at M+16 in my Mass Spec. Is my product oxidizing? A: This is likely Benz[a]anthracene-7,12-dione (The Quinone).
-
Cause: Over-oxidation during the nitration step (temperature too high) or photo-oxidation during workup.
-
Removal: The quinone is much more polar. It will stick to the top of a Silica column while the Nitro-PAHs elute with non-polar solvents (Hexane/DCM).
Q: Why is the yield of 7-NBA only ~40-50%? A: This is theoretically expected.
-
Regioselectivity: The nitration of BA typically yields a mixture of roughly 60% 7-nitro, 20% 12-nitro, and 20% other isomers/byproducts. You are fighting the thermodynamics of the molecule. High purity requires sacrificing yield during recrystallization.
Visualization: Regioselectivity & Reactivity
Caption: Electronic and steric factors dictating the 7- vs 12-isomer ratio during electrophilic substitution.
References
-
Newman, M. S. (1938). The Synthesis of 1,2-Benzanthracene Derivatives. Journal of the American Chemical Society. (Foundational text on BA synthesis logic).
-
IARC Working Group. (1983). Polynuclear Aromatic Compounds, Part 1: Chemical, Environmental and Experimental Data. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 32. (Authoritative source on physical properties and synthesis of standard PAH references).
-
Fu, P. P., & Yang, S. K. (1983). Stereoselective metabolism of 7-nitrobenz(a)anthracene.[1] Biochemical and Biophysical Research Communications. (Details on the stability and metabolic derivatives of 7-NBA).
-
National Institute of Standards and Technology (NIST). Benz[a]anthracene-7,12-dione Properties. NIST Chemistry WebBook.[2] (Reference for the common quinone impurity).
Sources
Technical Support Center: Optimizing HPLC Separation of 7-Nitrobenz[a]anthracene Isomers
Welcome to the technical support center for the chromatographic analysis of 7-Nitrobenz[a]anthracene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these isomers is a significant analytical challenge due to their structural similarity. This resource synthesizes established chromatographic principles with practical, field-proven insights to empower you to overcome these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HPLC analysis of this compound isomers.
Q1: What is the primary difficulty in separating this compound isomers by HPLC?
A1: The main challenge lies in their structural similarity. Positional isomers, which differ only in the location of the nitro group on the benz[a]anthracene backbone, often have very similar physicochemical properties such as hydrophobicity and polarity. This results in nearly identical interactions with the stationary phase, leading to co-elution or poor resolution with standard reversed-phase HPLC methods.[1]
Q2: Which type of HPLC column is most effective for separating these isomers?
A2: While a standard C18 column can be a starting point, achieving baseline separation of all this compound isomers often requires a stationary phase with alternative selectivity. A Phenyl-Hexyl column is highly recommended. This is because the phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analytes, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.[2] This additional interaction can often resolve isomers that co-elute on a C18 column.
Q3: How does the choice of organic solvent in the mobile phase affect the separation of these isomers on a Phenyl-Hexyl column?
A3: The choice between methanol and acetonitrile is critical. Methanol is generally the preferred organic modifier when using a phenyl-based column to enhance π-π interactions.[3][4][5] Acetonitrile, having π-electrons in its nitrile group, can compete with the analytes for interaction with the phenyl stationary phase, which may suppress the desired selective π-π interactions.[3][4][6] Therefore, starting with a methanol/water mobile phase is a sound strategy to maximize the unique selectivity of the Phenyl-Hexyl column.
Q4: Can temperature be used to optimize the separation of this compound isomers?
A4: Absolutely. Temperature is a powerful yet often underutilized tool for fine-tuning selectivity in HPLC.[7] Changing the column temperature can alter the thermodynamics of the interactions between the isomers and the stationary phase, potentially leading to changes in elution order and improved resolution. It is advisable to screen a range of temperatures (e.g., 25°C to 60°C) during method development.
Q5: What are typical starting conditions for developing a separation method for this compound isomers?
A5: A good starting point for method development would be:
| Parameter | Recommended Starting Condition |
| Column | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 60-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
These conditions provide a solid foundation from which to optimize the separation further.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue: Co-elution or Poor Resolution of Isomer Pairs
Co-elution is the most common problem when analyzing isomers.[8] The following workflow will guide you through a logical process to improve the separation.
Caption: Troubleshooting workflow for co-eluting isomers.
Step-by-Step Protocol for Resolving Co-elution:
-
Optimize the Gradient: A steep gradient may not provide sufficient time for the isomers to resolve. Try making the gradient shallower around the elution time of the critical pair. For instance, if the isomers elute between 70% and 80% methanol, you could modify the gradient to go from 70% to 80% over a longer period.
-
Change the Organic Modifier: As discussed in the FAQs, switching between methanol and acetonitrile can significantly alter selectivity, especially on a Phenyl-Hexyl column.[3][4][5][6][9] If you started with methanol, try an acetonitrile gradient. The change in solvent-stationary phase interactions can sometimes reverse the elution order or improve separation.
-
Optimize Column Temperature: Systematically evaluate the effect of temperature on your separation. A good approach is to run the separation at 10°C intervals (e.g., 30°C, 40°C, 50°C). You may find an optimal temperature where the resolution of the critical pair is maximized.
-
Consider a Different Stationary Phase: If the above steps do not yield the desired resolution, the selectivity of your current column may be insufficient. Consider a column with a different type of π-π interaction, such as a Pentafluorophenyl (PFP) column, or a Phenyl-Hexyl column from a different manufacturer, as subtle differences in bonding chemistry can influence selectivity.
Issue: Peak Tailing
Peak tailing can compromise peak integration and reduce resolution. It is often caused by secondary interactions between the analyte and the stationary phase.
Step-by-Step Protocol for Addressing Peak Tailing:
-
Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. First, try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the problem persists, try back-flushing the analytical column (if the manufacturer's instructions permit) to remove any particulates on the inlet frit.
-
Evaluate Mobile Phase pH: Although this compound isomers are neutral compounds, residual silanol groups on the silica backbone of the stationary phase can cause secondary interactions. Adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of these silanols and reduce peak tailing.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration to see if the peak shape improves.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Ensure that all connections are made with the shortest possible length of appropriate internal diameter tubing.
Caption: Decision tree for troubleshooting peak tailing.
Section 3: Method Development Workflow
For those starting from scratch, this section provides a structured workflow for developing a robust HPLC method for this compound isomers.
A Step-by-Step Guide to Method Development:
-
Define the Goal: Clearly define the objective of the separation. Is it for qualitative identification of all isomers or for the accurate quantification of one or more specific isomers? This will dictate the required resolution and validation parameters.
-
Analyte and Standard Preparation: Ensure that you have high-purity standards for all relevant this compound isomers. Prepare stock solutions in a suitable solvent like acetonitrile or methanol.
-
Initial Column and Mobile Phase Selection: Based on the principles outlined in the FAQs, select a Phenyl-Hexyl column and a methanol/water mobile phase as your starting point.
-
Scouting Gradients: Run a series of broad gradients to determine the approximate elution conditions for the isomers. For example:
-
Run 1: 50-100% Methanol in 20 minutes
-
Run 2: 60-90% Methanol in 20 minutes
-
-
Fine-Tuning the Gradient: Based on the scouting runs, design a shallower gradient that focuses on the elution window of the isomers.
-
Temperature Optimization: Once a reasonable separation is achieved, investigate the effect of column temperature on the resolution of any critical pairs.
-
Method Validation: After optimizing the method, perform a validation according to the relevant guidelines (e.g., ICH) to ensure the method is robust, accurate, and precise for its intended purpose.
References
Sources
- 1. separationmethods.com [separationmethods.com]
- 2. nacalai.com [nacalai.com]
- 3. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. phenomenex.com [phenomenex.com]
- 7. oiccpress.com [oiccpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
Reducing background noise in 7-Nitrobenz[a]anthracene mass spec
Topic: Reducing Background Noise in Mass Spectrometry Quantification
Executive Summary
7-Nitrobenz[a]anthracene (7-NBA) is a potent mutagenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Its analysis is frequently plagued by high background noise due to its low environmental abundance (pg/g levels) and the complexity of matrices (biological tissue, diesel exhaust, soil).
This guide moves beyond basic operation manuals to address the mechanistic root causes of noise. We focus on switching from non-selective Electron Ionization (EI) to Negative Chemical Ionization (NCI) , optimizing chromatographic resolution of isomers, and rigorous sample cleanup.
Module 1: Ionization & Detection (The "Noise Filter")
The Core Problem: Why EI Fails at Trace Levels
In standard Electron Ionization (EI), 7-NBA (MW 273) fragments extensively. At trace levels, the molecular ion (
The Solution: Electron Capture Negative Ionization (ECNI)
Nitro-PAHs are highly electronegative due to the nitro (
Mechanism:
-
Reagent Gas (Methane): Acts as a buffer.[1] High-energy electrons (70 eV) hit methane, creating low-energy "thermal" electrons.
-
Resonance Capture: The 7-NBA molecule captures a thermal electron to form a stable radical anion
.-
Reaction:
-
-
Result: A massive increase in Signal-to-Noise (S/N) ratio because the background matrix (which lacks electronegative groups) does not capture electrons.
Optimization Protocol: NCI Tuning
-
Reagent Gas: Methane (99.999% purity).
-
Source Pressure: High pressure is required to thermalize electrons. Target 40–60% on the flow controller (approx.
Torr in the manifold, depending on instrument). -
Source Temperature: 150°C .
-
Why? Unlike EI (230°C+), NCI benefits from lower source temperatures. Higher temperatures effectively "boil off" the captured electron, reducing sensitivity for nitro-PAHs.
-
Module 2: Chromatographic Separation (The Physics)
The Isomer Challenge
7-NBA has multiple isomers (e.g., 1-, 2-, 9-nitrobenz[a]anthracene). A standard 5% phenyl column (e.g., DB-5MS) often fails to resolve these, leading to co-elution and integration errors that look like "noise" or shoulder peaks.
Recommended Column: DB-17MS (50%-phenyl-methylpolysiloxane) or Select PAH phases.
-
Reasoning: The higher phenyl content interacts with the
-electrons of the PAH ring system, providing the shape selectivity needed to separate positional isomers.
Quantitative Data: Retention & Ions
| Parameter | Value / Setting | Notes |
| Target Compound | This compound | |
| Quantification Ion (NCI) | m/z 273 | Base peak in Methane NCI |
| Qualifier Ion (NCI) | m/z 243 | Loss of NO |
| Internal Standard | Benz[a]anthracene-d12 or Nitro-pyrene-d9 | Deuterated analog required |
| GC Inlet Temp | 280°C | Pulsed Splitless Injection |
| Transfer Line | 290°C | Prevent cold spots |
Module 3: Workflow Visualization
The following diagrams illustrate the logic flow for noise reduction and the sample preparation required to remove matrix interferences before they reach the source.
Figure 1: Decision logic for troubleshooting background noise in nitro-PAH analysis.
Module 4: Troubleshooting Guides & FAQ
Q1: I switched to NCI, but I still see a high baseline. Why?
Diagnosis: This is likely chemical noise from the reagent gas or a dirty source, not the sample. Corrective Steps:
-
Bake the Source: NCI is extremely sensitive to source contamination. "Ghost" peaks often come from previous EI runs. Clean the ion volume physically, then bake at 300°C for 4 hours (without reagent gas).
-
Check Gas Purity: Methane must be Research Grade (5.0 or higher) . Hydrocarbon traps on the gas line are mandatory.
-
Leak Check: Air leaks introduce Oxygen (
). is highly electronegative and will steal electrons from your analyte, quenching the signal and increasing noise. Monitor 32 ( ) and 19 ( from Vespel ferrules) in the tune file.
Q2: My 7-NBA peak has a "shoulder" or looks split.
Diagnosis: Isomeric co-elution or column degradation. Corrective Steps:
-
Isomer Check: You are likely seeing 9-Nitrobenz[a]anthracene co-eluting.
-
Action: Switch to a DB-17MS column. If you must use a DB-5MS, slow the temperature ramp to 2°C/min around the elution temperature (approx. 260°C–280°C).
-
Injector Maintenance: Nitro-PAHs can degrade on active sites. Change the liner (use deactivated, splitless with glass wool) and cut 10cm from the front of the column (guard column recommended).
Q3: What is the best Internal Standard (ISTD)?
Recommendation: Benz[a]anthracene-d12 . Why: While a deuterated nitro-analog (e.g., 1-Nitropyrene-d9) is chemically closest, they are expensive and hard to source. Benz[a]anthracene-d12 elutes very close to 7-NBA and behaves similarly during extraction. Protocol: Spike the ISTD before extraction to account for recovery losses during the SPE cleanup steps.
Q4: Can I use LC-MS instead?
Answer: Yes, but with caveats.
-
LC-MS/MS (ESI/APCI): Nitro-PAHs ionize poorly in ESI. APCI (Atmospheric Pressure Chemical Ionization) in negative mode is better.
-
Comparison: GC-NCI-MS is generally 10-50x more sensitive for Nitro-PAHs than standard LC-MS methods due to the high electron capture efficiency. Stick to GC-NCI for trace analysis unless the compound is thermally unstable.
References
-
United States Environmental Protection Agency (EPA). (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[Link]
-
Agilent Technologies. (2019). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.[Link]
-
National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum Data.[Link]
-
Shimadzu Corporation. (2016). Determination of Nitro Polycyclic Aromatic Hydrocarbons in PM2.5 using GC-MS/MS.[Link]
Sources
Technical Support Center: Enhancing the Stability of 7-Nitrobenz[a]anthracene Solutions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 7-Nitrobenz[a]anthracene (7-NBA). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preparing, storing, and troubleshooting solutions of this compound. As a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), 7-NBA presents unique stability challenges that require careful consideration to ensure experimental reproducibility and accuracy. This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and preparation of this compound solutions.
Q1: What are the primary challenges I should be aware of when working with this compound?
A1: this compound, like many nitro-PAHs, is susceptible to several degradation pathways that can compromise solution integrity. The primary challenges are:
-
Photodegradation: The extended aromatic ring system of 7-NBA absorbs ultraviolet (UVA) and visible light. This absorption can excite the molecule to higher energy states, leading to reactions with molecular oxygen and subsequent degradation.[1] Nitro-substituted PAHs are particularly known to undergo photochemical degradation, which is a major pathway for their removal in the environment.[2]
-
Oxidative Instability: The benz[a]anthracene backbone is prone to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species in the solvent, or light.[3] Oxidation often targets the central rings to form quinone-type structures, such as benz[a]anthracene-7,12-dione, a known metabolite of the parent compound.[4][5]
-
Low Aqueous Solubility: As a polycyclic aromatic hydrocarbon, 7-NBA is practically insoluble in water.[3] This necessitates the use of organic solvents, where its stability can vary significantly.
-
Safety and Handling: 7-NBA is a suspected carcinogen, and aromatic nitro compounds are treated with a high degree of caution.[6][7] Proper safety protocols are non-negotiable to minimize exposure risk.
Q2: Which solvent should I choose for my this compound stock solution?
A2: The choice of solvent is critical and depends on both solubility and stability. While specific solubility data for 7-NBA is not widely published, we can infer suitable solvents from its structure and data on related compounds.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): High polarity and excellent solvating power for many aromatic compounds. It is a common choice for preparing high-concentration stock solutions for biological assays.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can effectively dissolve PAHs.
-
Toluene & Benzene: These aromatic solvents exhibit good "like-dissolves-like" compatibility. Benzene has been used as a solvent for recrystallization of 7-NBA.[8]
-
Acetone & Acetonitrile (ACN): These are useful for analytical applications like HPLC, but may have lower maximum solubility compared to DMSO or DMF.
-
-
Solvents to Use with Caution:
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): While they can be effective, they may contain acidic impurities or generate radicals upon light exposure, potentially accelerating compound degradation.
-
Alcohols (e.g., Ethanol, Methanol): 7-NBA has some solubility in ethanol.[8] However, alcohols can contain peroxides, which are oxidative. Ensure you are using high-purity, peroxide-free grades.
-
The following table provides solubility data for the parent compound, benz[a]anthracene, and related PAHs to guide your initial solvent screening.
| Compound | Solvent | Solubility |
| Benz[a]anthracene | Water | Insoluble[3] |
| 7-Methylbenz[a]anthracene | Ethanol, Ether, Acetone, CCl4, CS2, Xylene | Soluble[9] |
| Anthracene | Acetone, Benzene, Chloroform, Ether, Toluene | Slightly Soluble[10] |
| Phenanthrene | Toluene, CCl4, Benzene, CS2, Ether | Soluble[11] |
Expert Insight: Always start with a small amount of 7-NBA to test solubility in your chosen solvent before preparing a large batch. Use high-purity, anhydrous grade solvents to minimize contaminants that could initiate degradation.
Q3: What are the best practices for preparing and storing a 7-NBA stock solution?
A3: Adherence to a strict protocol is essential for maximizing the stability and shelf-life of your 7-NBA solutions.
-
Use High-Purity Materials: Start with 7-NBA of the highest possible purity and use analytical or HPLC-grade solvents.
-
Protect from Light: Perform all manipulations in a fume hood with the sash lowered and ambient light minimized. Use amber glass vials or wrap clear vials in aluminum foil.[10][12]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, purge the solvent and the vial headspace with an inert gas like argon or nitrogen. This displaces oxygen and reduces the risk of oxidation.
-
Storage Conditions: Store solutions at -20°C or -80°C. Freezing the solution slows down chemical reactions, including degradation.[13] Ensure vials are tightly sealed to prevent solvent evaporation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes. This prevents the entire stock from being subjected to temperature fluctuations and atmospheric exposure each time it is used.
The following workflow diagram illustrates the key steps for preparing a stable stock solution.
Caption: Workflow for preparing and storing 7-NBA solutions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound solutions.
Q4: My 7-NBA solution has turned yellow/brown. What happened and is it still usable?
A4:
-
Likely Cause: A color change is a strong indicator of chemical degradation. The most probable cause is photooxidation or oxidation. Polycyclic aromatic compounds can form colored quinone-like products upon oxidation.[10][14] Exposure to ambient light or oxygen, even for short periods, can initiate this process.[1] The presence of oxidizing impurities (e.g., peroxides in ether or alcohols) in the solvent can also be a factor.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze the solution using HPLC with a UV or fluorescence detector and compare the chromatogram to that of a freshly prepared standard.[15][16] The appearance of new peaks or a decrease in the area of the main 7-NBA peak confirms degradation.
-
Assess Usability: The solution is not recommended for use in quantitative experiments or any application where compound purity is critical. The degradation products may have different biological or chemical activities, leading to confounding results.
-
Preventive Action: Discard the degraded solution following appropriate hazardous waste procedures.[10] Prepare a new solution strictly following the best practices outlined in Q3, with rigorous exclusion of light and oxygen. Consider purifying your solvent to remove peroxides if you suspect contamination.
-
Q5: I see precipitate in my 7-NBA solution after thawing it from the freezer. What should I do?
A5:
-
Likely Cause: This issue typically arises from one of two scenarios:
-
Low Solubility at Room Temperature: The compound may have been dissolved at an elevated temperature or with extensive sonication, creating a supersaturated solution that precipitates as it equilibrates at room temperature.
-
Solvent Evaporation: If the vial was not sealed properly, some solvent may have evaporated during storage, increasing the concentration beyond the solubility limit.
-
-
Troubleshooting Steps:
-
Attempt to Re-dissolve: Warm the vial gently in a water bath (e.g., to 30-40°C) and vortex or sonicate briefly. Ensure the vial is tightly capped. If the precipitate re-dissolves and the solution remains clear at your working temperature, it can likely be used.
-
Verify Concentration: If you are concerned about solvent evaporation, you must re-verify the concentration. This can be done using a validated analytical method like HPLC or UV-Vis spectrophotometry against a newly prepared standard curve.
-
Preventive Action: For future preparations, either prepare the solution at a slightly lower concentration or ensure it is fully dissolved at room temperature without heating. Always use high-quality vials with tight-sealing caps (e.g., PTFE-lined screw caps) to prevent evaporation.
-
Q6: My experimental results are inconsistent, and I suspect my 7-NBA solution is the problem. How can I verify its stability?
A6:
-
Likely Cause: Inconsistent results often point to solution instability. The concentration of active 7-NBA may be decreasing over the course of an experiment or between experiments due to degradation. This is particularly relevant for experiments conducted under bright laboratory lights or over extended periods.
-
Troubleshooting Steps & Protocol:
-
Conduct a Stability Study: Perform a controlled experiment to assess the stability of your 7-NBA solution under your specific experimental conditions.
-
Analyze Periodically: Use a reliable analytical method (HPLC-UV is common) to measure the concentration of 7-NBA at different time points.
-
Identify Degradation Factors: By comparing different conditions (e.g., light vs. dark, room temperature vs. 4°C), you can pinpoint the primary cause of instability.
-
The diagram below outlines the potential degradation pathways that can lead to instability.
Caption: Conceptual diagram of 7-NBA degradation pathways.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. 7-NBA is a suspected carcinogen.[6]
Materials:
-
Anhydrous, high-purity DMSO
-
2 mL amber glass vial with PTFE-lined screw cap
-
Analytical balance
-
Spatula
-
Argon or nitrogen gas with a regulator and tubing
Procedure:
-
Tare Vial: Place the amber vial on the analytical balance and tare it.
-
Weigh Compound: Carefully weigh 2.73 mg of 7-NBA directly into the vial. Record the exact weight.
-
Add Solvent: Using the recorded weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration. For 2.73 mg, this is 1.00 mL. Add the calculated volume of DMSO to the vial.
-
Dissolve: Cap the vial and vortex for 30-60 seconds. If necessary, sonicate in a water bath for 2-5 minutes until all solid is dissolved.
-
Inert Overlay: Briefly uncap the vial and gently flush the headspace with argon or nitrogen gas for 15-20 seconds.
-
Seal and Store: Immediately recap the vial tightly. Label it clearly with the compound name, concentration, solvent, and date. Wrap the cap-vial interface with parafilm for an extra seal. Store at -20°C or below.
Protocol 2: Basic Assessment of Solution Stability by HPLC-UV
Objective: To determine the stability of a 7-NBA solution when exposed to laboratory light at room temperature.
Materials:
-
Prepared 7-NBA solution (e.g., 1 mM in ACN from a DMSO stock)
-
HPLC system with a UV detector and a C18 column
-
Clear and amber HPLC vials
Procedure:
-
Prepare Samples: Dilute your 7-NBA stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using acetonitrile. Aliquot this working solution into two clear HPLC vials and two amber HPLC vials.
-
Initial Analysis (T=0): Immediately inject a sample from one of the amber vials onto the HPLC. This is your baseline (T=0) measurement. Record the peak area of the 7-NBA peak.
-
Incubation:
-
Place one clear vial and one amber vial on the lab bench under normal ambient lighting.
-
Place the second clear vial and second amber vial in a dark location (e.g., a drawer) at the same temperature.
-
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, and 24 hours), inject samples from each of the four vials.
-
Data Analysis:
-
Calculate the percentage of 7-NBA remaining at each time point relative to the T=0 measurement for each condition.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Compare the degradation rates between the light/dark and clear/amber vial conditions to determine the impact of light exposure.
-
References
-
Sciencemadness Wiki. (2023, December 27). Anthracene. Retrieved from Sciencemadness Wiki. [Link]
-
Eawag. Anthracene Degradation Pathway. In Biocatalysis/Biodegradation Database. Retrieved from Eawag. [Link]
-
National Center for Biotechnology Information. Benz[a]anthracene. In PubChem Compound Database. Retrieved from NCBI. [Link]
-
MDPI. (2021, November 13). Anthracene and Pyrene Biodegradation Performance of Marine Sponge Symbiont Bacteria Consortium. In Journal of Marine Science and Engineering. Retrieved from MDPI. [Link]
-
van Herwijnen, R., et al. (2003). Degradation of Anthracene by Mycobacterium sp. Strain LB501T Proceeds via a Novel Pathway, through o-Phthalic Acid. In Applied and Environmental Microbiology. Retrieved from PubMed Central. [Link]
-
Gyan Sanchay. ANTHRACENE Methods of Preparation. Retrieved from Gyan Sanchay. [Link]
-
Aerosol and Air Quality Research. (2022, June 17). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. In Aerosol and Air Quality Research. Retrieved from AAQR. [Link]
-
National Center for Biotechnology Information. 7-Methylbenz(a)anthracene. In PubChem Compound Database. Retrieved from NCBI. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Nitroaromatics. Retrieved from ATSDR. [Link]
-
Cajthaml, T., et al. (2006). Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus. In Chemosphere. Retrieved from ResearchGate. [Link]
-
Murty, V. S., & Penning, T. M. (1992). Oxidative DNA damage induced by benz[a]anthracene metabolites via redox cycles of quinone and unique non-quinone. In Chemical Research in Toxicology. Retrieved from PubMed. [Link]
-
Cajthaml, T., et al. (2006). Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus. In Chemosphere. Retrieved from PubMed. [Link]
-
National Institutes of Health (NIH). Determination of the Residual Anthracene Concentration in Cultures of Haloalkalitolerant Actinomycetes by Excitation Fluorescence, Emission Fluorescence, and Synchronous Fluorescence: Comparative Study. Retrieved from NIH. [Link]
-
Chemistry Matters' Blog. (2018, March 26). Preserve your PAH samples for extended hold times. Retrieved from Chemistry Matters' Blog. [Link]
-
National Institutes of Health (NIH). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Retrieved from NIH. [Link]
-
MDPI. (2020, January 23). Physical-Chemical Study of Anthracene Selective Oxidation by a Fe(III)-Phenylporhyrin Derivative. In Catalysts. Retrieved from MDPI. [Link]
-
ResearchGate. (2000). Oxidation of Anthracene and Benzo[a]pyrene by Laccases from Trametes versicolor. Retrieved from ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for PAHs. Retrieved from ATSDR. [Link]
-
U.S. Environmental Protection Agency (EPA). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from EPA. [Link]
-
Case Western Reserve University. Nitro-PAHs. In Crespo Research Group. Retrieved from CWRU. [Link]
-
National Center for Biotechnology Information. Phenanthrene. In PubChem Compound Database. Retrieved from NCBI. [Link]
Sources
- 1. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro-PAHs | Crespo Research Group | Chemistry Department | Case Western Reserve University [case.edu]
- 3. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accustandard.com [accustandard.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. 20268-51-3 CAS MSDS (7-NITROBENZ(A)ANTHRACENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 7-Methylbenz(a)anthracene | C19H14 | CID 17347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 11. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. blog.chemistry-matters.com [blog.chemistry-matters.com]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
Method development for complex matrix 7-Nitrobenz[a]anthracene analysis
Technical Support Center: 7-Nitrobenz[a]anthracene (7-NBA) Analysis
Status: Active Agent: Senior Application Scientist Ticket Subject: Method Development & Troubleshooting for Complex Matrices
Introduction: The Analyst's Challenge
This compound (7-NBA) represents a "perfect storm" in analytical chemistry. As a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), it combines the hydrophobicity of PAHs with the polarity and reactivity of the nitro group. In complex matrices like diesel exhaust particles, sediment, or biological tissue, it exists at trace levels (pg/g), often masked by its parent compound (benz[a]anthracene) and isobaric isomers.
This guide is structured as a series of Technical Support Cases , addressing the specific failure modes you will encounter in the lab.
Module 1: Sample Preparation (The Matrix Trap)
User Issue: "I'm seeing terrible recovery (<40%) from soil and tissue samples, and my background noise is burying the peak."
Root Cause Analysis: Nitro-PAHs are prone to two specific loss mechanisms during extraction:
-
Adsorption: They bind tighter to active sites in soil/soot than parent PAHs due to the nitro-group's dipole.
-
Photodegradation: 7-NBA is highly photosensitive, degrading into quinones or amino-derivatives under standard lab lighting.
Protocol: Optimized Extraction & Cleanup
1. Extraction (Pressurized Liquid Extraction - PLE preferred):
-
Solvent: Dichloromethane (DCM) : Acetone (1:1).
-
Why? DCM dissolves the PAH core; Acetone swells the soil/organic matter matrix to release trapped analytes.
-
-
Conditions: 100°C, 1500 psi, 2 static cycles (5 min each).
-
Alternative (Soxhlet): 16-24 hours with DCM. Warning: Long heat exposure increases degradation risk.
2. Cleanup (The "Sandwich" SPE Method): Do not use standard C18 alone. You need to remove polar matrix interferences without losing the moderately polar 7-NBA.
-
Cartridge: 2g Silica Gel (deactivated 10% H2O) + 1g Alumina (top layer).
-
Elution Strategy:
-
Wash: Hexane (elutes aliphatics and some non-polar PAHs). Discard.
-
Elute: Hexane:DCM (95:5 to 90:10). Collect.
-
Critical Note: 7-NBA elutes after the parent Benz[a]anthracene. If you stop the fraction too early, you lose the nitro-PAH.
-
3. Internal Standard:
-
Use Benz[a]anthracene-d12 or 1-Nitropyrene-d9 .
-
Rule: Add IS before extraction to track total method loss.
Module 2: Chromatographic Separation (The Isomer War)
User Issue: "I have a peak at the right mass, but I can't confirm if it's 7-NBA or an isomer like 9-Nitrobenz[a]anthracene."
Technical Insight: Standard "5-type" columns (DB-5ms, HP-5) often fail to resolve nitro-PAH positional isomers. You need a stationary phase with shape selectivity.
Column Selection Guide
| Column Type | Phase Composition | Suitability for 7-NBA | Recommendation |
| 5% Phenyl (DB-5ms) | Low polarity | Poor. Co-elutes isomers. | Screening only. |
| 50% Phenyl (DB-17ms) | Mid polarity | Better. Separates bulk PAHs from Nitro-PAHs. | Good secondary column. |
| Select PAH / DB-EUPAH | Proprietary (High shape selectivity) | Excellent. Designed to separate critical pairs (e.g., Chrysene/Triphenylene). | Primary Choice. |
GC-MS/MS Parameters (The "Gold Standard")
-
Ionization: Electron Impact (EI), 70 eV.
-
Mode: MRM (Multiple Reaction Monitoring).
-
Transitions:
-
Quantifier: m/z 273
227 (Loss of -NO2). This is the most characteristic fragmentation. -
Qualifier: m/z 273
215 (Loss of -NO2 and -C). -
Qualifier: m/z 227
226 (Loss of H from the PAH core).
-
Module 3: Troubleshooting & Diagnostics
Visualizing the Workflow
The following diagram illustrates the critical decision points where analysis typically fails.
Caption: Critical Control Points in 7-NBA Analysis. Note the feedback loops for low recovery and isomer co-elution.
FAQ: Frequently Asked Questions
Q1: Why is my 7-NBA peak tailing significantly?
-
A: Nitro-PAHs are active compounds. Tailing usually indicates active sites in your GC inlet.
-
Fix: Use Ultra-Inert liners with glass wool. Replace the liner and cut 10cm from the column guard (retention gap) every 50-100 injections.
-
Q2: Can I use HPLC-Fluorescence instead of GC-MS?
-
A: Generally, no . The nitro group is a strong fluorescence quencher. 7-NBA is weakly fluorescent compared to Benz[a]anthracene. To use HPLC-FLD, you must perform an online reduction (using a zinc/silica column) to convert non-fluorescent 7-NBA to highly fluorescent 7-Amino-benz[a]anthracene. GC-MS/MS is more direct and robust.
Q3: My internal standard (Benz[a]anthracene-d12) recovery is good, but 7-NBA recovery is low. Why?
-
A: This indicates a loss specific to the nitro-group functionality, likely photodegradation or adsorption during the silica cleanup (if the elution solvent wasn't polar enough). The parent PAH (d12) is more stable and elutes earlier, so it doesn't track these specific losses perfectly.
-
Fix: Ensure all work is done under yellow light. Increase the polarity of your SPE elution solvent slightly (e.g., from 5% to 8% DCM in Hexane).
-
Q4: Is NCI (Negative Chemical Ionization) better than EI?
-
A: NCI with Methane reagent gas is extremely sensitive for Nitro-PAHs because the electronegative nitro group captures electrons efficiently. It can offer 10-100x lower detection limits than EI. However, EI in MS/MS mode (MRM) offers superior selectivity in dirty matrices. Use NCI only if you are sensitivity-limited and have a relatively clean matrix.
References
-
Shimadzu Corporation. (2016). Determination of Nitro Polycyclic Aromatic Hydrocarbons in PM2.5 using GC-MS/MS. Application News.
-
U.S. EPA. (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
-
Bamford, H. A., & Baker, J. E. (2003). Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region. Atmospheric Environment.[1]
-
Agilent Technologies. (2012). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using the Agilent J&W DB-EUPAH Column. Application Note.
-
NIST. (2023). This compound Mass Spectrum.[2] NIST Chemistry WebBook.
Sources
Calibration curve issues in 7-Nitrobenz[a]anthracene quantification
Technical Support Center: 7-Nitrobenz[a]anthracene Quantification
Executive Summary: The "Fragile" Nitro-PAH
This compound (7-NBA) is a potent mutagen detected in diesel exhaust and atmospheric particulate matter. Unlike its parent PAH (benz[a]anthracene), the nitro-substitution at the 7-position introduces significant analytical instability.
In my experience supporting labs worldwide, 80% of quantification errors stem from two specific mechanisms: photochemical oxidation (converting 7-NBA to quinones) and thermal reduction (converting 7-NBA to amines in the GC injector). This guide moves beyond standard SOPs to address the specific physicochemical vulnerabilities of 7-NBA.
Diagnostic Flowchart: Rapid Troubleshooting
Use this decision tree to isolate the root cause of your calibration failure.
Figure 1: Diagnostic logic for identifying 7-NBA analytical failures based on calibration curve symptoms.
Technical Support Q&A: Deep Dive
Category 1: The "Disappearing" Standard (Linearity Issues)
Q: My calibration curve is excellent for other Nitro-PAHs, but 7-NBA shows poor linearity (R² < 0.95) and random scatter. Why?
The Scientist’s Insight: You are likely witnessing photolysis in real-time . 7-NBA is exceptionally sensitive to UV and visible light. Unlike 1-nitropyrene, which is relatively stable, 7-NBA possesses a nitro group perpendicular to the aromatic plane, facilitating rapid rearrangement.
-
Mechanism: Under ambient lab light, 7-NBA rearranges to a nitrite intermediate and oxidizes to 7,12-benz[a]anthraquinone (BaAQ) .
-
Evidence: Look for a new peak eluting earlier than 7-NBA with a mass spectrum showing [M+16] or [M-NO+O].
-
Protocol Fix:
-
Amber Glass is Mandatory: Use amber silanized vials for all standards.
-
Gold Fluorescent Lights: If possible, equip your prep lab with yellow UV-cutoff filters.
-
Immediate Analysis: Do not leave autosampler trays exposed to window light.
-
Q: The high-concentration points are fine, but the signal drops to zero at low concentrations (< 50 pg/µL). Is this a sensitivity limit?
The Scientist’s Insight: No, this is active site adsorption . Nitro-PAHs are polarizable and "stick" to active silanol groups (Si-OH) on glass liners and column heads more aggressively than parent PAHs.
-
Causality: At high concentrations, the active sites are saturated, so the excess analyte reaches the detector. At low concentrations, the sites consume the entire sample.
-
Protocol Fix:
-
Deactivation: Use "Ultra-Inert" or single-taper liners with wool that has been strictly deactivated.
-
Matrix Enhancement: Paradoxically, "dirty" samples often show better linearity than pure standards because the matrix masks the active sites. Use analyte protectants (e.g., D-sorbitol or 3-ethoxy-1,2-propanediol) if analyzing in clean solvent.
-
Category 2: Ghost Peaks & Chromatographic Anomalies
Q: I see a "ghost peak" eluting just before 7-NBA. The mass spectrum shows a loss of 30 Da (M-30). What is this?
The Scientist’s Insight: This is the hallmark of thermal reduction in the GC injection port.
-
Mechanism: At temperatures >280°C, especially in a dirty liner containing accumulated carbon or metal filings, the nitro group (-NO₂) reduces to an amino group (-NH₂), forming 7-aminobenz[a]anthracene .
-
Reaction:
-
Protocol Fix:
-
Cold On-Column (COC) or PTV Injection: This is the gold standard. Inject at 60°C and ramp rapidly to avoid thermal shock.
-
Liner Maintenance: Change the liner every 50-100 injections. A dirty liner acts as a catalytic reactor.
-
Temperature Limit: If using split/splitless, keep the injector
.
-
Q: Can I use the parent PAH (Benz[a]anthracene) as an internal standard?
The Scientist’s Insight: Absolutely not.
-
Selectivity: They often co-elute on standard 5% phenyl columns (e.g., DB-5MS).
-
Chemistry: The parent PAH does not undergo the same adsorption or degradation losses as the nitro-derivative. Your recovery calculations will be artificially high because the IS survives while the analyte is lost.
-
Recommendation: Use a deuterated Nitro-PAH surrogate. 6-Nitrochrysene-d11 is often the best chromatographic match if 7-NBA-d9 is unavailable, as it elutes in the same fraction but is chromatographically distinct.
Degradation Pathways & Mass Spectral Markers
Understanding the degradation products is key to confirming your issue.
Figure 2: The two primary degradation pathways for 7-NBA during analysis.
Table 1: Mass Spectral Diagnostic Markers
| Compound | Condition | Precursor Ion (m/z) | Diagnostic Fragment (m/z) | Retention Time Shift |
| 7-NBA | Intact | 273 | 226 (M-NO₂), 215 | Reference |
| 7-Amino-BA | Thermal Reduction | 243 | 242, 215 | Earlier (-0.5 to -1.0 min) |
| 7,12-BaAQ | Photolysis | 258 | 230 (M-CO), 202 | Earlier (-1.0 to -2.0 min) |
Validated Experimental Workflow
To ensure data integrity (E-E-A-T), follow this optimized workflow derived from EPA Method 8270E modifications for Nitro-PAHs.
Step 1: Sample Preparation (Light Protected)
-
Perform all extractions (Soxhlet/PLE) in a room with yellow light or wrap glassware in aluminum foil.
-
Solvent: Dichloromethane (DCM) is standard, but exchange to Toluene or Ethyl Acetate for injection. DCM volatility can cause volume errors and poor focusing.
Step 2: GC-MS Configuration
-
Column: 30m x 0.25mm ID, 0.25µm film (5% Phenyl-arylene, e.g., DB-5MS UI).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Injection:
-
Preferred: PTV (Programmed Temperature Vaporization). Start at 60°C, ramp 600°C/min to 280°C.
-
Alternative: Pulsed Splitless at 280°C (Pulse 25 psi for 1.0 min).
-
Step 3: Calibration & QC
-
Range: 5 – 1000 ng/mL.
-
Internal Standard: 1-Nitropyrene-d9 or 6-Nitrochrysene-d11 (200 ng/mL fixed).
-
Acceptance Criteria:
-
RSD < 15% for Relative Response Factors (RRF).
-
Check standard (mid-point) every 10 samples; recovery must be 80-120%.
-
References
-
National Institute of Standards and Technology (NIST). (2013). Certificate of Analysis: SRM 1587 - Nitrated Polycyclic Aromatic Hydrocarbons in Methanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Retrieved from [Link]
- Bamford, H. A., & Baker, J. E. (2003). Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region. Atmospheric Environment.
-
Centers for Disease Control and Prevention (CDC). (2016). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Chapter: Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
Technical Support Center: 7-Nitrobenz[a]anthracene Stability & Storage
This guide serves as a specialized technical support resource for the handling, storage, and preservation of 7-Nitrobenz[a]anthracene (7-NBA) . It is designed for researchers requiring high-purity standards for mutagenicity assays, metabolic studies, or environmental analysis.
Senior Application Scientist: Dr. A. Vance Subject: Preventing Photolytic and Oxidative Degradation of CAS 20268-51-3
Executive Summary: The Stability Paradox
This compound (7-NBA) presents a specific challenge: it is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) . While the aromatic core is robust, the nitro group at the 7-position introduces significant photolability. Unlike parent PAHs (e.g., Benz[a]anthracene), 7-NBA does not just oxidize; it actively rearranges under light to form quinones, fundamentally altering your toxicological data.
This guide replaces generic "store at -20°C" advice with a mechanistic protocol designed to arrest the Nitro-Nitrite Rearrangement pathway.
Module 1: Critical Storage Parameters (The "Why" and "How")
Q1: Why is my 7-NBA standard turning yellow/orange despite being in the freezer?
Diagnosis: You are likely witnessing photolytic conversion to 7,12-benz[a]anthraquinone . The Mechanism: Upon exposure to UV or visible light, the nitro group of 7-NBA undergoes a nitro-to-nitrite rearrangement. This unstable nitrite intermediate cleaves, eventually oxidizing the C-12 position to form the 7,12-quinone. This reaction can occur even in frozen solvents if the vial is clear or the freezer light is activated frequently.
Corrective Action:
-
Immediate: Verify identity via HPLC-UV or GC-MS. The quinone absorbs at a different maximum than the parent nitro-PAH.
-
Prevention: Use amber silanized glass vials . Wrap the secondary container in aluminum foil. Never trust a "dark" room; always assume stray photons are present.
Q2: Can I store 7-NBA in DMSO at -20°C?
Technical Advisory: Proceed with extreme caution. While DMSO is an excellent solvent for biological assays, it has two major flaws for 7-NBA storage:
-
The "Crash" Effect: DMSO freezes at 18.5°C. When a 7-NBA/DMSO solution freezes, the solute is often excluded from the crystal lattice, concentrating in hyper-saturated pockets where it precipitates. Upon thawing, these micro-crystals may not redissolve, leading to lower effective concentrations.
-
Hygroscopicity: DMSO absorbs atmospheric water. Water acts as a proton source that can accelerate hydrolytic degradation or alter solubility.
The Solution:
-
Primary Storage Solvent: Store stock solutions in Toluene or Anhydrous Acetonitrile at -20°C. These solvents remain liquid or form more stable glasses.
-
Working Solution: Aliquot into DMSO only immediately prior to biological assays (e.g., Ames test). Do not refreeze DMSO aliquots.
Q3: Is an inert atmosphere actually necessary?
Answer: Yes, for long-term standards (>3 months).
Oxidation of the "K-region" or "L-region" (specifically the 7,12 positions) is catalyzed by dissolved oxygen. Sparging with Argon or Nitrogen displaces dissolved
Module 2: Troubleshooting & Validation
| Issue | Visual Indicator | Root Cause | Validation Step |
| Photolysis | Solution turns deep yellow/orange | Conversion to 7,12-Benz[a]anthraquinone | Check Absorbance ratio (A254/A280). Quinones have distinct UV spectra. |
| Precipitation | "Oil" droplets or crystals at bottom | Freeze-thaw cycling in DMSO; Saturation | Centrifuge at 10,000 x g. Measure supernatant concentration.[1] |
| Reduction | Pale/Colorless shift | Bacterial contamination reducing Nitro -> Amine (7-Aminobenz[a]anthracene ) | LC-MS check for [M-30+2] mass shift (Nitro to Amine). |
| Adsorption | Low recovery (<80%) | Non-specific binding to plastic tips or unsilanized glass | Rinse vessel with Toluene; re-measure. Use glass/PTFE only. |
Module 3: Standard Operating Procedure (SOP)
Protocol: Inert Aliquoting for Long-Term Preservation
Objective: Create single-use aliquots to eliminate freeze-thaw cycles and oxygen exposure.
Materials:
-
7-NBA Solid (CAS 20268-51-3)[2]
-
Solvent: Toluene (HPLC Grade, Anhydrous)
-
Vials: Amber, Silanized, Screw-cap with PTFE-lined septa.
-
Gas: Nitrogen or Argon (99.99%).
Workflow:
-
Environment: Perform all weighing and solubilization under red light or low-light conditions (max 20 Lux).
-
Solubilization: Dissolve 7-NBA in Toluene to a master concentration of 100 µg/mL. Sonicate for 5 minutes in a water bath (ambient temp) to ensure complete dissolution.
-
Purging: Insert a fine needle connected to the
line into the solution. Bubble gently for 2 minutes to displace dissolved oxygen. -
Aliquoting: Dispense into amber vials. Fill to minimum headspace to reduce oxygen volume.
-
Sealing: Cap immediately. Wrap the cap junction with Parafilm to prevent solvent evaporation.
-
Storage: Place vials in a light-tight box. Store at -20°C .
Visualizing the Stability Logic
The following diagram illustrates the degradation pathways you must avoid and the workflow to prevent them.
Caption: Figure 1. Lifecycle of 7-NBA showing the critical path for stability (Green) and the primary degradation mechanisms (Red/Yellow) driven by light and biological contamination.
References
-
National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: Standard Reference Material 1647f - Priority Pollutant Polycyclic Aromatic Hydrocarbons in Acetonitrile. NIST.[2] [Link]
-
Fu, P. P., et al. (1994).[3] Metabolism of this compound by intestinal microflora. Journal of Toxicology and Environmental Health, 43(3), 369-380.[3] [Link]
-
Dąbrowska, D., et al. (2008).[4][5] Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 17(1), 17-24. [Link]
-
Yu, H., et al. (2002). Photochemical reaction of 9-nitro-substituted anthracene-like molecules. Chemical Research in Toxicology. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 7-Nitrobenz[a]anthracene Derivatization
Welcome to the technical support center for the derivatization of 7-Nitrobenz[a]anthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific application. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common experimental hurdles, and ensure the integrity of your results.
The derivatization of this compound is a critical step for its sensitive detection and quantification, often employed in toxicological studies and drug metabolism research. The most common strategy involves a two-step process: the reduction of the nitro group to a primary amine, followed by the attachment of a fluorescent tag to the newly formed 7-aminobenz[a]anthracene. This guide will walk you through this workflow, providing expert insights and practical solutions.
Experimental Workflow Overview
The overall process for derivatizing this compound for analytical purposes, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection, is outlined below.
Caption: Overall workflow for this compound derivatization.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow.
Step 1: Reduction of this compound to 7-Aminobenz[a]anthracene
The reduction of the aromatic nitro group is the foundational step. A common and effective method is the use of sodium hydrosulfite (Na₂S₂O₄), also known as sodium dithionite.
Q1: My reduction of this compound is incomplete, resulting in a low yield of 7-aminobenz[a]anthracene. What could be the cause?
A1: Incomplete reduction is a frequent challenge. Here are the primary causes and solutions:
-
Poor Quality of Sodium Hydrosulfite: Sodium hydrosulfite is sensitive to air and moisture and can degrade over time, losing its reducing power.[1]
-
Solution: Always use a fresh, unopened bottle of sodium hydrosulfite for best results. If you suspect your reagent is old, it's best to discard it and use a new batch.
-
-
Insufficient Reagent: An inadequate amount of the reducing agent will naturally lead to an incomplete reaction.
-
Solution: Use a molar excess of sodium hydrosulfite. A common starting point is to use 2-4 moles of sodium hydrosulfite for every mole of the nitro compound.[1]
-
-
Suboptimal Reaction Temperature: The reduction may be sluggish at room temperature.
-
Solution: Gently heating the reaction mixture can significantly increase the reaction rate. A temperature of 50-60°C is often effective.[2] However, avoid excessive heat, as it can lead to side reactions.
-
-
Poor Solubility of this compound: As a polycyclic aromatic hydrocarbon, this compound has poor solubility in aqueous solutions, which can limit the reaction rate.
-
Solution: The reaction is often performed in a biphasic system or with a co-solvent. Using a mixture of an organic solvent like pyridine or dimethylformamide (DMF) with water can improve the solubility of the starting material.[2]
-
Q2: I am observing the formation of side products during the reduction. What are they and how can I avoid them?
A2: The reduction of nitroarenes can sometimes lead to the formation of intermediates like nitroso and hydroxylamine species.[3] If these are not fully reduced, they can lead to side products, including azoxy and azo compounds.
- Solution:
- Ensure Complete Reduction: As mentioned above, using fresh, excess reducing agent and gentle heating will favor the complete reduction to the amine.
- Control pH: The reduction is typically carried out under neutral or slightly alkaline conditions. Strongly acidic or basic conditions can promote side reactions.
- Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting material and the appearance of the more polar amine product can be tracked. The reaction is typically complete when the characteristic yellow color of the nitro compound fades.[1]
Step 2: Fluorescent Derivatization of 7-Aminobenz[a]anthracene
Once you have successfully synthesized 7-aminobenz[a]anthracene, the next step is to label it with a fluorescent tag for sensitive detection. Dansyl chloride and fluorescamine are two commonly used reagents for derivatizing primary amines.
Derivatization with Dansyl Chloride
Caption: Reaction of 7-aminobenz[a]anthracene with dansyl chloride.
Q3: I am getting a low yield of the dansylated derivative. How can I optimize the reaction?
A3: Low derivatization efficiency is often due to suboptimal reaction conditions. Here's how to improve your yield:
-
Incorrect pH: The reaction of dansyl chloride with primary amines is highly pH-dependent. The amino group needs to be in its unprotonated, nucleophilic form to react.
-
Solution: The reaction should be carried out in a buffered solution at a pH of 9.5-10.[4] A bicarbonate or borate buffer is commonly used.
-
-
Suboptimal Temperature and Time: The reaction may be slow at room temperature.
-
Solution: Heating the reaction mixture can accelerate the derivatization. Typical conditions are 38-60°C for 60-120 minutes.[4] It's important to optimize the time and temperature for your specific setup to avoid degradation of the reactants or products.
-
-
Hydrolysis of Dansyl Chloride: Dansyl chloride can react with water, which competes with the desired reaction with the amine.
-
Solution: While the reaction is performed in an aqueous-organic mixture, using a high concentration of the organic co-solvent (like acetone or acetonitrile) can minimize hydrolysis.[4] Also, prepare the dansyl chloride solution fresh before use.
-
Q4: I am seeing multiple peaks in my chromatogram after derivatization with dansyl chloride. What could be the cause?
A4: The presence of multiple peaks can be due to several factors:
-
Excess Dansyl Chloride and its Hydrolysis Product: Unreacted dansyl chloride and its hydrolysis product, dansyl hydroxide, are fluorescent and will be detected.
-
Solution: After the derivatization is complete, the excess dansyl chloride can be quenched by adding a small amount of a primary or secondary amine, such as proline or ammonia.[5]
-
-
Di-derivatization: While less common with primary amines, under harsh conditions, di-derivatization could occur if there are other reactive sites on the molecule.
-
Solution: Use the optimized reaction conditions (pH, temperature, and time) to favor mono-derivatization.
-
-
Impure 7-aminobenz[a]anthracene: If the initial reduction step was not clean, you will be derivatizing a mixture of compounds.
-
Solution: Ensure the purity of your 7-aminobenz[a]anthracene before proceeding with derivatization. Purification by column chromatography may be necessary.
-
Derivatization with Fluorescamine
Sources
Sample preparation techniques for 7-Nitrobenz[a]anthracene analysis
A Senior Application Scientist's Guide to Sample Preparation and Troubleshooting
Welcome to the technical support center for 7-Nitrobenz[a]anthracene analysis. As a nitrated polycyclic aromatic hydrocarbon (NPAH), this compound presents unique challenges in sample preparation due to its specific chemical properties and the often complex matrices in which it is found. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these challenges, ensuring robust and reproducible results.
The following sections are structured to address common questions and troubleshoot specific problems you may encounter during your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and common points of confusion regarding this compound analysis.
Q1: Why is my recovery of this compound consistently low?
A1: Low recovery is a frequent issue stemming from several factors throughout the sample preparation workflow. Consider these primary causes:
-
Inadequate Extraction Efficiency: The choice of extraction solvent and method is critical. This compound is a polar molecule compared to its parent PAH, benz[a]anthracene. Ensure your solvent system matches this polarity. For complex matrices, techniques like sonication or pressurized liquid extraction may be necessary to disrupt matrix interactions.
-
Analyte Loss During Cleanup: Solid-Phase Extraction (SPE) is a common cleanup step, but improper sorbent selection or elution solvent can lead to significant analyte loss. The nitro-group can interact strongly with certain sorbents.
-
Analyte Degradation: NPAHs can be susceptible to degradation under certain conditions (e.g., exposure to UV light or extreme pH).[1] It is crucial to use amber glassware and maintain controlled temperature and pH throughout the process.
-
Matrix Effects: Complex sample matrices like soil, tissue, or food oils can interfere with extraction and detection, suppressing the analytical signal.[2][3] This is not a true loss of analyte but an analytical artifact that requires matrix-specific method optimization.
Q2: What is the best analytical technique for this compound: GC-MS or HPLC-FLD/MS?
A2: Both are powerful techniques, but the choice depends on your specific needs.
-
High-Performance Liquid Chromatography (HPLC): Often preferred for NPAHs. It operates at lower temperatures, minimizing the risk of thermal degradation of the analyte. Coupling with a Fluorescence Detector (FLD) offers excellent sensitivity for many PAHs and their derivatives.[4][5] For unambiguous identification and quantification, tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification capabilities.[6][7] However, the high temperatures of the GC inlet can potentially cause degradation of thermally labile compounds like some NPAHs. If using GC-MS, ensure your method uses a programmable temperature vaporization (PTV) inlet to minimize thermal stress.
Q3: How do I effectively remove interfering lipids from my fatty tissue or oil samples?
A3: High lipid content is a significant challenge.[8] Standard extraction methods will co-extract large amounts of lipids, which can contaminate your analytical system. Consider these strategies:
-
Gel Permeation Chromatography (GPC): This size-exclusion technique is highly effective at separating large lipid molecules from smaller analytes like this compound.[7]
-
Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS-based methods, dSPE with sorbents like C18 and graphitized carbon black (GCB) can retain lipids while allowing the analyte to remain in the solvent.[9]
-
Automated Micro-Solid-Phase Extraction (μ-SPE): This is a newer, automated approach that can provide efficient cleanup of food oils with high precision and reduced solvent consumption.[8]
Q4: Should I use an internal standard? If so, which one?
A4: Absolutely. The use of an internal standard is critical for accurate quantification as it compensates for analyte loss during sample preparation and variations in instrument response. The ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-d9). If this is unavailable, a deuterated PAH with similar chemical properties and retention time is a suitable alternative (e.g., Chrysene-d12 or Perylene-d12).[1][10]
General Sample Preparation Workflow
The analysis of this compound from any matrix follows a logical progression of steps, each requiring careful optimization.
Caption: General workflow for this compound analysis.
In-Depth Troubleshooting Guides
Guide 1: Solid-Phase Extraction (SPE) Troubleshooting
SPE is a powerful technique for isolating this compound from complex sample extracts.[11] A typical workflow and troubleshooting table are provided below.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
SPE Troubleshooting Table
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | 1. Incomplete Elution: The elution solvent is too weak to displace the analyte from the sorbent. | Increase the volume of the elution solvent or switch to a stronger (less polar for reversed-phase) solvent. Consider a combination of solvents (e.g., dichloromethane/hexane). |
| 2. Analyte Breakthrough: The sample was loaded too quickly, or the sorbent capacity was exceeded. | Decrease the flow rate during sample loading. Ensure the sorbent mass is appropriate for the expected analyte and matrix concentration.[11] | |
| 3. Irreversible Adsorption: The analyte is binding too strongly to the sorbent material. | Select a different sorbent with weaker interactions. For example, if using a silica-based sorbent, consider a polymer-based one. | |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Flow Rate: Manual processing can lead to variations in flow rates between samples. | Use a vacuum manifold or an automated SPE system to ensure consistent flow rates for all steps.[12] |
| 2. Cartridge Drying Out: The sorbent bed dried out after conditioning and before sample loading. | Ensure the sorbent bed remains wetted throughout the process until the elution step. | |
| High Background/Interfering Peaks | 1. Insufficient Washing: The wash step did not effectively remove all matrix components. | Optimize the wash solvent. Use a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. A multi-step wash may be required. |
| 2. Co-elution of Interferences: The elution solvent is too strong and is eluting matrix components along with the analyte. | Use a more selective elution solvent. Perform a stepwise elution with solvents of increasing strength to fractionate the sample. |
Experimental Protocol: SPE Cleanup for this compound from Water
This protocol is a starting point and should be optimized for your specific water matrix.
-
Cartridge Selection: Use a C18 or a polymeric reversed-phase cartridge (e.g., Strata-X) suitable for PAHs.[11]
-
Conditioning: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the water sample (e.g., 1 L) through the cartridge at a slow, controlled flow rate (e.g., 2-5 mL/min).[4]
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the this compound with two 5 mL aliquots of dichloromethane or a suitable solvent mixture.[4]
-
Post-Elution: Combine the eluates and concentrate under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for analysis.
Guide 2: Liquid-Liquid Extraction (LLE) Troubleshooting
LLE is a classic technique that partitions analytes between two immiscible liquid phases. While seemingly simple, it requires careful optimization for high recovery.[13]
LLE Troubleshooting Table
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | 1. Poor Partitioning: The analyte has low affinity for the organic extraction solvent. | Select a different extraction solvent. A solvent screen (e.g., hexane, dichloromethane, ethyl acetate) should be performed. For some PAHs, LLE can be more effective than SPE.[14] |
| 2. Insufficient Mixing: Inadequate shaking or vortexing leads to incomplete extraction. | Ensure vigorous mixing for a sufficient duration (e.g., 2-5 minutes). Repeat the extraction with fresh solvent (2-3 times is standard). | |
| 3. Incorrect pH: The pH of the aqueous phase can affect the charge state and solubility of the analyte and interferences. | Adjust the pH of the aqueous sample to ensure the analyte is in a neutral state, maximizing its partitioning into the organic phase. | |
| Emulsion Formation | 1. High Concentration of Surfactants/Particulates: Common in complex matrices like wastewater or biological homogenates. | Centrifuge the sample at high speed to break the emulsion. Add a small amount of salt (salting out) to the aqueous phase. Supported Liquid Extraction (SLE) is an excellent alternative that avoids emulsion issues entirely.[15] |
| Contamination | 1. Impure Solvents: Solvents contain impurities that interfere with the analysis. | Use high-purity, HPLC, or pesticide-grade solvents. Always run a solvent blank to check for contamination.[16] |
Data and Method Parameters
The following tables provide typical starting parameters for the instrumental analysis of this compound.
Table 1: Typical HPLC-FLD Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm), specifically designed for PAH analysis[4] |
| Mobile Phase | Gradient of Acetonitrile and Water[17] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | Fluorescence (FLD) with optimized excitation/emission wavelengths. A Diode-Array Detector (DAD) can be used in series for confirmation.[4] |
Table 2: Typical GC-MS Method Parameters
| Parameter | Condition |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[6][17] |
| Carrier Gas | Helium |
| Injection Mode | Splitless or PTV |
| Oven Program | Temperature gradient (e.g., 80°C hold, ramp to 320°C) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for the molecular ion and characteristic fragments of this compound |
References
-
Gerstel GmbH & Co. KG. (n.d.). Determination of Benzo[a]pyrene and Benz[a]anthracene in Coal Tar and Pitch Products by Automated SPE-GC/MS. Retrieved from [Link]
-
Boczkaj, G., et al. (2018). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. PMC - NIH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. EPA. Retrieved from [Link]
-
Páginas Personales UNAM. (n.d.). Extraction and analysis of polycyclic aromatic hydrocarbons and benzo[a]pyrene metabolites in microalgae cultures. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]
-
PubMed. (2020). Anthracene removal from water samples using a composite based on metal-organic-frameworks (MIL-101) and magnetic nanoparticles (Fe3O4). Retrieved from [Link]
-
Restek. (n.d.). Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Polycyclic Aromatic Hydrocarbons in Sediment by Gas Chromatography/Mass Spectrometry. USGS Publications Warehouse. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2021). Polynuclear Aromatic Hydrocarbons in AIR by GC-MS SIM. NIOSH Manual of Analytical Methods. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2017). Elemental Analysis Manual - Section 4.11. FDA. Retrieved from [Link]
-
Tay, C. C., et al. (2017). Effective and reliable method for extractions of anthracene. ResearchGate. Retrieved from [Link]
-
SciSpace. (2017). Dispersive Liquid–Liquid Microextraction for the Simultaneous Determination of Parent and Nitrated Polycyclic Aromatic Hydrocarbons in Water. Retrieved from [Link]
-
SCIEX. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH), Alkylated Derivatives, and Photo-degradation Products in Environmental and Food. Retrieved from [Link]
-
Wołyniec, E., et al. (n.d.). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Retrieved from [Link]
-
PubMed. (2012). Determination of 7,12-dimethylbenz[a]anthracene in orally treated rats by high-performance liquid chromatography and transfer stripping voltammetry. Retrieved from [Link]
-
LCGC International. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices. Retrieved from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a solid phase extraction protocol for the Simultaneous Determination of Anthracene and its oxidation Products in surface waters by Reversed-phase HPLC. Retrieved from [Link]
-
Interchim. (n.d.). Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation. Retrieved from [Link]
-
MDPI. (2022). Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Liquid−Liquid Extraction and Liquid−Solid Extraction with a New Sorbent for the Determination of Polycyclic Aromatic Hydrocarbons in Raw and Finished Drinking Waters. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Automated micro-solid-phase extraction clean-up of polycyclic aromatic hydrocarbons in food oils for analysis by gas chromatography. Retrieved from [Link]
-
LCGC International. (2017). A Look at Matrix Effects. Retrieved from [Link]
Sources
- 1. cdc.gov [cdc.gov]
- 2. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. fda.gov [fda.gov]
- 6. gcms.cz [gcms.cz]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. gcms.cz [gcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
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- 16. epa.gov [epa.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Recovery Workflows for 7-Nitrobenz[a]anthracene (7-NBA)
Role: Senior Application Scientist, Bioanalytical Division Status: Active Support Guide Last Updated: February 2026
Introduction: The "Ghost" in the Matrix
Welcome. If you are reading this, you are likely experiencing low or inconsistent recovery of 7-Nitrobenz[a]anthracene (7-NBA) from biological matrices (plasma, tissue, or urine).
7-NBA is not just a standard lipophilic analyte; it is a "reactive target." Unlike its parent PAH, benz[a]anthracene, the nitro-substitution at position 7 introduces a dipole moment and a metabolic handle. The molecule is prone to photolytic reduction , enzymatic transformation (by nitroreductases), and non-specific binding to labware.
This guide moves beyond generic extraction protocols. It addresses the causality of loss and provides a self-validating workflow to ensure data integrity.
Module 1: Pre-Analytical Stabilization (The "Hidden" Loss)
Most recovery failures occur before the sample enters the centrifuge. 7-NBA is highly photosensitive and metabolically unstable.
The Three Pillars of Stabilization
| Threat | Mechanism of Loss | Corrective Action (The "Must-Dos") |
| Photolysis | UV/Visible light cleaves the nitro group or oxidizes the ring to quinones (e.g., anthraquinone derivatives). | Amber Glass Only. All processing must occur under yellow (sodium vapor) or red safety lights. Wrap clear vessels in foil immediately. |
| Metabolism | Tissue nitroreductases rapidly reduce 7-NBA to 7-aminobenz[a]anthracene. | Flash Freeze (-80°C) immediately upon collection. Add Dicumarol (inhibitor) or quench immediately with acidified acetonitrile. |
| Adsorption | High LogP (~5.6) causes rapid binding to polypropylene (PP) and standard glass. | Silanized Glassware is mandatory. Avoid PP pipette tips for stock solutions; use positive displacement or pre-wetted tips. |
Visualizing the Loss Pathways
The following diagram maps where your analyte is likely disappearing before extraction begins.
Figure 1: Pre-analytical loss mechanisms. Without stabilization, <50% of 7-NBA remains available for extraction.
Module 2: The Extraction Protocol (LLE-SPE Hybrid)
Generic protein precipitation (PPT) is insufficient for 7-NBA due to ion suppression and lipid interference. We recommend a Liquid-Liquid Extraction (LLE) followed by a Solid Phase Extraction (SPE) cleanup.[1]
Reagents & Materials
-
Extraction Solvent: Ethyl Acetate:Hexane (50:50 v/v) — Balances polarity for nitro-PAHs.
-
Internal Standard (IS): Deuterated this compound (d9) or 1-Nitropyrene-d9.
-
SPE Cartridge: Silica (500 mg) or Aminopropyl (NH2) — To remove polar lipids while eluting PAHs.
Step-by-Step Methodology
-
Sample Preparation:
-
Thaw 200 µL plasma/homogenate on ice (darkness).
-
Add 20 µL Internal Standard (100 ng/mL in ACN).
-
Critical: Add 200 µL 0.1M Formic Acid . Acidification protonates matrix amines, keeping them in the aqueous phase, while 7-NBA remains neutral.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1.0 mL Ethyl Acetate:Hexane (1:1) .
-
Vortex aggressively for 5 minutes (disrupts protein binding).
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer the supernatant (organic layer) to a silanized glass tube.
-
Repeat extraction once more and combine organic layers.
-
-
SPE Cleanup (Lipid Removal):
-
Condition Silica cartridge with 3 mL Hexane.
-
Load the combined organic extract directly onto the cartridge.
-
Wash with 2 mL Hexane (removes non-polar aliphatic lipids).
-
Elute 7-NBA with 3 mL Dichloromethane (DCM) . Note: The nitro group makes 7-NBA slightly more polar than parent PAHs, requiring a stronger solvent than hexane for elution.
-
-
Concentration:
-
Evaporate eluate to dryness under Nitrogen at 35°C (Do not exceed 40°C to prevent volatilization).
-
Reconstitute in 100 µL Acetonitrile (ensure complete dissolution by sonicating for 1 min).
-
Module 3: Instrumental Analysis (LC-MS/MS)
Gas Chromatography (GC-MS) is often used for PAHs, but the thermal instability of the nitro-group makes LC-MS/MS utilizing APCI (Atmospheric Pressure Chemical Ionization) the superior choice for 7-NBA.
Instrument Configuration
| Parameter | Setting | Rationale |
| Ion Source | APCI (Negative Mode) | ESI is poor for neutral PAHs. APCI effectively ionizes the nitro-group via electron capture [M]- or [M-H]-. |
| Column | Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm) | Superior pi-pi interaction selectivity for aromatic isomers compared to standard C18. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source. |
| Mobile Phase B | Methanol:Acetonitrile (50:50) | ACN sharpens peaks; MeOH promotes ionization in APCI. |
| MRM Transition | Quant: 273.1 → 226.1 (Loss of NO2) | The loss of the nitro group is the most specific fragmentation pathway. |
Troubleshooting Decision Tree
Use this logic flow to diagnose low recovery issues.
Figure 2: Diagnostic workflow for troubleshooting recovery issues.
Frequently Asked Questions (FAQ)
Q1: Can I use standard C18 SPE cartridges? A: You can, but recovery is often lower. 7-NBA binds very strongly to C18. If you must use C18, ensure you elute with a very strong solvent (e.g., Tetrahydrofuran or Toluene) rather than just Methanol, which may not fully desorb the compound. We prefer Silica SPE (Normal Phase) because it retains the lipids while letting the PAH pass through or elute easily with DCM [1].
Q2: My peaks are tailing significantly. Why? A: This is likely due to the interaction of the nitro-group with free silanols on your LC column. Switch to a "capped" column or, preferably, a Phenyl-Hexyl stationary phase which relies on pi-pi interactions rather than hydrophobic retention, often yielding sharper peaks for aromatic compounds [2].
Q3: Why is APCI preferred over ESI? A: 7-NBA is relatively non-polar. Electrospray Ionization (ESI) relies on solution-phase chemistry (acid/base) to charge the molecule. 7-NBA does not protonate/deprotonate easily in solution. APCI (Atmospheric Pressure Chemical Ionization) uses a corona discharge to create gas-phase ions, which is far more efficient for nitro-aromatics [3].
Q4: How long can I store the extracts? A: Even in amber glass at -20°C, we observe degradation after 48 hours. The nitro group can slowly reduce to an amine or oxidize. Analyze samples within 24 hours of extraction. If storage is necessary, store the dried extract under nitrogen, not in solvent [4].
References
-
Solid-Phase Extraction of Nitro-PAH from Aquatic Samples. Journal of the Brazilian Chemical Society. Validates the use of specific SPE sorbents and solvent systems (DCM/ACN) for nitro-PAH recovery.
-
LC-MS Analysis of PAHs and Derivatives. Sigma-Aldrich Technical Notes. Discusses column selection (Phenyl-Hexyl) and separation logic for PAHs.
-
Determination of Polycyclic Aromatic Hydrocarbons by LC-MS/MS. The Analytical Scientist. Details the advantages of APCI for non-polar/neutral aromatics compared to ESI.
-
Anthracene Photodegradation Kinetics. Journal of Physical Chemistry A. Provides mechanistic insight into the rapid photolysis of anthracene derivatives, necessitating amber glassware.
Sources
Technical Support Center: HPLC Analysis of 7-Nitrobenz[a]anthracene
Welcome to the technical support center for the HPLC analysis of 7-Nitrobenz[a]anthracene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on column selection and troubleshooting for this challenging analyte. As a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), this compound presents unique chromatographic challenges that require a nuanced approach to method development. This document provides a structured, question-and-answer-based resource to address common issues and empower you to achieve robust and reliable results.
Frequently Asked Questions (FAQs) on Column Selection
Q1: What is the recommended starting column for the HPLC analysis of this compound?
A1: For initial method development for this compound, a reversed-phase C18 column is a robust starting point. These columns are widely used for the analysis of PAHs and provide a good balance of hydrophobic retention and resolving power.[1] However, given the presence of the polar nitro group, a standard C18 may not always provide optimal selectivity, especially when separating this compound from its parent PAH, benz[a]anthracene, or other isomers.
Q2: My separation on a C18 column is not adequate. What other stationary phases should I consider?
A2: If a C18 column does not provide the desired resolution, a phenyl-hexyl stationary phase is an excellent alternative. These columns offer a different selectivity mechanism based on π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte.[2] Nitro-aromatic compounds, like this compound, often exhibit enhanced retention and unique selectivity on phenyl-based columns due to these electronic interactions.
Additionally, several manufacturers offer specialized PAH columns . These often feature proprietary C18 modifications that enhance shape selectivity, which can be highly effective in resolving complex mixtures of PAHs and their derivatives.[3][4][5][6][7]
| Column Type | Primary Interaction Mechanism | Best Suited For |
| C18 (Octadecyl) | Hydrophobic interactions | General-purpose PAH analysis, initial method development. |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions | Resolving aromatic and nitro-aromatic compounds, alternative selectivity to C18.[2] |
| Specialized PAH | Enhanced shape selectivity, hydrophobic interactions | Baseline resolution of complex PAH mixtures and isomers.[3][5][6][7] |
Q3: What are the ideal column dimensions and particle sizes for this analysis?
A3: The choice of column dimensions and particle size depends on the desired outcome of the analysis (e.g., speed, resolution) and the capabilities of your HPLC system.
-
For high-throughput analysis on a UHPLC system: A shorter column (e.g., 50-100 mm) with a smaller particle size (e.g., sub-2 µm) will provide fast separation times.[4]
-
For high-resolution separations on a standard HPLC system: A longer column (e.g., 150-250 mm) with a larger particle size (e.g., 3-5 µm) will offer higher efficiency and better resolution of complex mixtures.
It is crucial to match the column dimensions and particle size to the pressure limits of your HPLC system.
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of this compound. The troubleshooting process is presented in a logical, step-by-step manner.
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is a frequent issue in the analysis of polar and ionizable compounds, and nitro-PAHs can be susceptible to this phenomenon.
What causes peak tailing for this compound?
Peak tailing for nitro-aromatic compounds on silica-based reversed-phase columns is often due to secondary interactions between the analyte and residual silanol groups on the silica surface.[8][9] These silanol groups can be acidic and interact with the electron-rich nitro group, leading to a secondary, undesirable retention mechanism that causes the peak to tail.
How can I fix peak tailing?
Follow this systematic approach to diagnose and resolve peak tailing:
Troubleshooting workflow for peak tailing.
Experimental Protocol: Step-by-Step Troubleshooting of Peak Tailing
-
Evaluate Column Condition:
-
Rationale: An old or poorly treated column can have an increased number of active silanol sites.
-
Action:
-
If the column is old, replace it with a new, high-purity, end-capped column. Modern columns have better shielding of the silica surface, which minimizes silanol interactions.[10]
-
If you suspect contamination, flush the column with a strong solvent.
-
-
-
Optimize Mobile Phase:
-
Rationale: The mobile phase composition can significantly impact secondary interactions.
-
Action:
-
Add an acidic modifier: Introduce a small amount of acid, such as 0.1% formic acid, to the mobile phase.[11][12] This will protonate the silanol groups, reducing their ability to interact with the analyte. Formic acid is a good choice as it is mass spectrometry compatible.[13][14]
-
Evaluate organic modifier: If using a phenyl-based column, consider switching between acetonitrile and methanol. Methanol can enhance π-π interactions, potentially improving selectivity and peak shape for nitro-aromatics, whereas acetonitrile can suppress these interactions.[15]
-
-
-
Adjust Method Parameters:
-
Rationale: Temperature and sample concentration can influence peak shape.
-
Action:
-
Lower the column temperature: For some PAH separations, lowering the temperature can improve resolution and peak shape.[4]
-
Reduce sample load: Injecting too much sample can overload the column and lead to peak distortion. Try reducing the injection volume or diluting the sample.
-
-
Problem 2: Insufficient Resolution
Achieving baseline separation of this compound from other PAHs or isomers can be challenging.
What causes poor resolution?
Insufficient resolution is typically due to a lack of selectivity between the analyte and interfering compounds or poor column efficiency.
How can I improve resolution?
Troubleshooting workflow for insufficient resolution.
Experimental Protocol: Step-by-Step Improvement of Resolution
-
Change Column Selectivity:
-
Optimize Mobile Phase Gradient:
-
Rationale: The gradient profile directly impacts the separation of compounds.
-
Action:
-
Decrease the gradient slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration) will provide more time for the analytes to interact with the stationary phase, often leading to better resolution.
-
Introduce an isocratic hold: If the critical pair is eluting early in the gradient, an initial isocratic hold can improve their separation.
-
-
-
Adjust Temperature:
-
Rationale: Temperature can alter the selectivity of the separation, especially for structurally similar compounds.
-
Action: Systematically vary the column temperature (e.g., in 5°C increments) to find the optimal balance between retention and resolution.[4] Keep in mind that changes in temperature can affect the elution order of some PAHs.
-
References
-
Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. (2020, October 15). Restek. Retrieved from [Link]
-
Separation of 7-Methylbenz(a)anthracene on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
HPLC solvents and mobile phase additives. UCL. Retrieved from [Link]
-
HPLC Peak Tailing. Axion Labs. Retrieved from [Link]
-
Rapid Determination of Anthracene and Benzo(a)pyrene by High-Performance Liquid Chromatography with Fluorescence Detection. Request PDF - ResearchGate. Retrieved from [Link]
-
Simple Scale-up on a 940-LC Analytical to Preparative HPLC. Agilent. Retrieved from [Link]
-
Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (2020). Journal of Chemistry. Retrieved from [Link]
-
Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns – Analyses from Six to 24 PAHs Application. Agilent. Retrieved from [Link]
-
High Performance Liquid Chromatography. (2014). Retrieved from [Link]
-
Physical origin of peak tailing on C18-bonded silica in reversed-phase liquid chromatography. (2005). Journal of Chromatography A. Retrieved from [Link]
-
Kinetex PAH Core-Shell HPLC Columns. Phenomenex. Retrieved from [Link]
-
Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? (2023, December 11). Welch Materials. Retrieved from [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Retrieved from [Link]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2024, January 27). Oreate AI. Retrieved from [Link]
-
Pinnacle II PAH, 4 µm, 150 x 2.1 mm HPLC Column. Restek. Retrieved from [Link]
-
Determination of airborne particle-associated benz[a]anthracene-7,12-quinone using high-performance liquid chromatography with in-line reduction and fluorescence detection. (2009). Journal of Chromatography A. Retrieved from [Link]
-
Effects of π‐π Interactions on the Separation of PAHs on Phenyl‐Type Stationary Phases. (2007). Separation Science. Retrieved from [Link]
-
Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Agilent. Retrieved from [Link]
-
Why it matters and how to get good peak shape. Agilent. Retrieved from [Link]
-
HPLC Column Selection Guide. Restek. Retrieved from [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Retrieved from [Link]
-
Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. (1992). Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]
-
Cause of extreme peak tailing of alkaloids on C18 HPLC? ResearchGate. Retrieved from [Link]
-
Kinetex PAH. Phenomenex. Retrieved from [Link]
-
Pinnacle II™ Amino HPLC Columns. Chromtech. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2023, June 9). Phenomenex. Retrieved from [Link]
-
An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. (2022). Aerosol and Air Quality Research. Retrieved from [Link]
-
Why Acid? | Separation Science. (2013, September 1). Separation Science. Retrieved from [Link]
Sources
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- 4. agilent.com [agilent.com]
- 5. Kinetex PAH Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 6. restek.com [restek.com]
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- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 16. waters.com [waters.com]
Technical Support Center: Navigating Ion Suppression in LC-MS Analysis of 7-Nitrobenz[a]anthracene
Welcome to the technical support center dedicated to addressing the challenges associated with the liquid chromatography-mass spectrometry (LC-MS) analysis of 7-Nitrobenz[a]anthracene. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate ion suppression effects, ensuring the accuracy and reliability of your analytical data.
Ion suppression is a significant hurdle in LC-MS, particularly when analyzing trace levels of compounds like this compound in complex matrices.[1][2] This phenomenon, a type of matrix effect, leads to a decreased analyte signal due to the interference of co-eluting compounds during the ionization process.[3][4] The consequences of unaddressed ion suppression can be severe, ranging from inaccurate quantification and reduced sensitivity to false-negative results.[1][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to identify, understand, and overcome ion suppression in your experiments.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the LC-MS analysis of this compound, providing probable causes related to ion suppression and actionable, step-by-step solutions.
Issue 1: Poor Sensitivity or No Detectable Peak for this compound
Probable Cause: Significant ion suppression from matrix components co-eluting with the analyte.
Step-by-Step Troubleshooting:
-
Confirm Instrument Performance:
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer.
-
Rationale: This verifies that the mass spectrometer is functioning correctly and is capable of detecting the analyte in the absence of the LC system and matrix. A stable and strong signal indicates that the issue likely lies with the chromatography or the sample matrix.
-
-
Evaluate Matrix Effects with a Post-Column Infusion Experiment:
-
Action: Continuously infuse a standard solution of this compound post-column while injecting a blank matrix sample.
-
Rationale: A dip in the baseline signal at the retention time of this compound provides direct evidence of ion suppression caused by co-eluting matrix components.[1]
-
-
Optimize Sample Preparation:
-
Action: Employ a more rigorous sample cleanup method.
-
Rationale: The goal is to remove interfering matrix components before LC-MS analysis.[2][3] For complex matrices containing polycyclic aromatic hydrocarbons (PAHs) and their derivatives, consider the following techniques:
-
Solid-Phase Extraction (SPE): Use a sorbent that effectively retains the analyte while allowing interfering compounds to be washed away.[6]
-
Liquid-Liquid Extraction (LLE): Optimize the solvent system to selectively extract this compound from the sample matrix.[3]
-
Protein Precipitation: If working with biological fluids, this can be a first step to remove a large portion of the matrix.[7]
-
-
-
Enhance Chromatographic Separation:
-
Action: Modify the LC method to separate this compound from the suppression zone.
-
Rationale: Increasing the chromatographic resolution between the analyte and interfering compounds can significantly reduce ion suppression.[8]
-
Gradient Modification: Adjust the gradient slope to better separate compounds.
-
Column Chemistry: Consider a column with a different stationary phase (e.g., a PFP or biphenyl phase) that may offer different selectivity for PAHs and matrix components.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.[4][9]
-
-
Issue 2: Inconsistent or Non-Reproducible Quantification of this compound
Probable Cause: Variable ion suppression across different samples or batches.
Step-by-Step Troubleshooting:
-
Implement an Isotope-Labeled Internal Standard:
-
Action: Use a stable isotope-labeled (SIL) internal standard for this compound (e.g., ¹³C- or ¹⁵N-labeled).
-
Rationale: A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[1] By calculating the analyte-to-internal standard peak area ratio, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
-
-
Assess Matrix Variability with Post-Extraction Spike Analysis:
-
Action: Spike a known concentration of this compound into a pre-extracted blank matrix and compare the response to the same concentration in a clean solvent.
-
Rationale: A significant difference in signal intensity indicates the presence of matrix effects.[1] Performing this on multiple sources of blank matrix can reveal the extent of variability in ion suppression.
-
-
Matrix-Matched Calibration:
-
Action: Prepare calibration standards in a blank matrix that is representative of the study samples.
-
Rationale: This approach helps to compensate for consistent matrix effects by ensuring that the calibrants and the samples experience similar levels of ion suppression.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ion suppression when analyzing this compound?
A1: The sources of ion suppression are highly dependent on the sample matrix. However, common culprits include:
-
Endogenous Matrix Components: In biological samples, these can be phospholipids, salts, and proteins.[7][10]
-
Exogenous Substances: These can be introduced during sample collection and preparation, such as anticoagulants, plasticizers, and detergents.[5][9]
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing agents can lead to ion suppression.[2]
Q2: How can I optimize the MS instrument parameters to minimize ion suppression for this compound?
A2: While ion suppression is primarily a chromatographic and sample preparation issue, optimizing MS parameters can improve the overall signal-to-noise ratio:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for nitro-PAHs. Experiment with both positive and negative ion modes, as the polarity can influence the extent of ion suppression.[9] Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI and may be a viable alternative.[9][11]
-
Source Parameters: Optimize the gas flows (nebulizer and drying gas), temperatures, and capillary voltage.[2][12] A systematic optimization should be performed by infusing a standard of this compound and adjusting parameters to maximize the signal.
-
Collision Energy: For MS/MS experiments, optimize the collision energy for the specific precursor-to-product ion transition of this compound to ensure the most intense and specific fragment ion is monitored.[13]
Q3: Can diluting my sample help reduce ion suppression?
A3: Yes, sample dilution can be a simple and effective strategy to mitigate ion suppression.[4][9] By diluting the sample, the concentration of both the analyte and the interfering matrix components is reduced. If the analyte concentration remains above the limit of quantification after dilution, this can be a quick way to improve data quality. However, for trace-level analysis, this may not be a feasible option as it could lead to the analyte signal falling below the detection limit.[4]
Data and Protocols
Table 1: Effect of Mobile Phase Additive on this compound Signal Intensity
| Mobile Phase Additive (0.1%) | Analyte Peak Area (Arbitrary Units) | Signal Suppression (%) |
| Formic Acid | 1,200,000 | 25 |
| Ammonium Formate | 1,500,000 | 6 |
| No Additive (in organic) | 1,600,000 | 0 |
This is example data and should be experimentally verified. The use of volatile buffers like ammonium formate often enhances spray stability and ionization efficiency.[2]
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Set up an infusion pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column and the mass spectrometer ion source.
-
Begin infusing the standard and acquire data on the mass spectrometer. A stable baseline signal for the this compound mass transition should be observed.
-
Inject a prepared blank matrix sample onto the LC system.
-
Monitor the baseline of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
Diagrams
Caption: Mechanism of Ion Suppression in ESI.
Caption: A logical workflow for diagnosing and mitigating ion suppression.
References
- Addressing ion suppression of Benz[a]anthracene-7-methanol-13C in LC-MS - Benchchem.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
-
Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Available at: [Link]
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi - hdb.
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
-
Tips for Optimizing Key Parameters in LC–MS - Chromatography Online. Available at: [Link]
-
Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography - PubMed. Available at: [Link]
-
Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC - NIH. Available at: [Link]
-
Benz(a)anthracene-7,12-dione - the NIST WebBook. Available at: [Link]
- Optimising-LC-MS-sensitivity - Element Lab Solutions.
-
Ion suppression in mass spectrometry - PubMed. Available at: [Link]
-
Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols - MDPI. Available at: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
-
Optimization of XCMS parameters for LC-MS metabolomics: an assessment of automated versus manual tuning and its effect on the final results - PubMed. Available at: [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). Available at: [Link]
-
Anthracene problems with detection - Chromatography Forum. Available at: [Link]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
-
Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Do you know ways to remove the ionic supresion? - ResearchGate. Available at: [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]
-
LC/MS Troubleshooting Guide - ResearchGate. Available at: [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available at: [Link]
-
Positive ion mass spectrometry for fragmentation of anthracene by low energy electron impact - ResearchGate. Available at: [Link]
Sources
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- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
7-Nitrobenz[a]anthracene vs 7-methylbenz[a]anthracene carcinogenicity
This guide provides an in-depth technical comparison of the carcinogenic and mutagenic profiles of 7-Nitrobenz[a]anthracene (7-NBA) and 7-Methylbenz[a]anthracene (7-MBA) . It is designed for researchers in toxicology and drug development, focusing on the mechanistic divergence driven by the substituent at the critical C7 position.
Executive Summary: The Substituent Effect
While both compounds are derivatives of the weak carcinogen benz[a]anthracene (BA), the substitution at the C7 position (the "meso" region) dictates their biological fate:
-
7-Methylbenz[a]anthracene (7-MBA): A Potent Carcinogen .[1] The electron-donating methyl group enhances lipophilicity and sterically distorts the bay region, facilitating the formation of the ultimate carcinogenic diol-epoxide. It acts primarily as a tumor initiator requiring metabolic activation via cytochrome P450 (CYP).
-
This compound (7-NBA): A Potent Mutagen . The electron-withdrawing nitro group alters the metabolic route, favoring nitroreduction (to amines) over ring oxidation in specific biological contexts. It is often a direct-acting mutagen in bacterial systems (Ames test) but exhibits lower tumorigenic potency in skin painting assays compared to 7-MBA.
Physicochemical & Structural Basis of Toxicity
The C7 position is critical because it is adjacent to the "bay region" (formed by the angular benzene ring).
| Feature | 7-Methylbenz[a]anthracene (7-MBA) | This compound (7-NBA) |
| Substituent Nature | Electron-Donating (+I effect), Lipophilic | Electron-Withdrawing (-I, -M effect), Polar |
| Steric Effect | High. Forces the molecule out of planarity, hindering detoxification at the K-region (C5-C6). | Moderate. The nitro group often rotates perpendicular to the aromatic ring to minimize steric clash. |
| Electronic Effect | Increases electron density at the ring, facilitating electrophilic attack by CYP450 enzymes. | Decreases electron density, making the ring less susceptible to oxidation but the nitro group susceptible to reduction. |
| Solubility | Highly Lipophilic (accumulates in adipose/membranes). | Moderately Lipophilic (higher polarity due to -NO2). |
Metabolic Activation Pathways
The divergence in carcinogenicity stems from their metabolic activation. 7-MBA follows the classical Bay-Region Diol Epoxide pathway, whereas 7-NBA can undergo Nitroreduction or Ring Oxidation.
Mechanism Diagram
The following diagram illustrates the parallel activation pathways.
Caption: Divergent metabolic activation: 7-MBA utilizes CYP-mediated oxidation, while 7-NBA utilizes nitroreduction.
Comparative Toxicity Data
The following table summarizes the key biological endpoints. Note the inversion of potency between in vitro bacterial assays and in vivo mammalian tumor models.
| Endpoint | 7-Methylbenz[a]anthracene (7-MBA) | This compound (7-NBA) |
| Ames Mutagenicity (TA98) | Weak/Negative without S9. Requires metabolic activation (S9 fraction) to show mutagenicity. | Potent Positive without S9. Bacterial nitroreductases activate it directly. Activity increases further with S9 (ring oxidation). |
| Mouse Skin Tumorigenicity | High Potency. Induces papillomas and carcinomas efficiently in initiation-promotion protocols. | Low/Moderate Potency. The nitro group inhibits the formation of the bay-region diol epoxide necessary for skin carcinogenesis. |
| DNA Adduct Profile | Bulky hydrophobic adducts. Predominantly binds to exocyclic amino groups of Guanine (N2) and Adenine (N6). | C8-Guanine adducts (via nitrenium ion) and some diol-epoxide derived adducts (if ring oxidation occurs). |
| Carcinogenic Classification | Group 2B (Possibly carcinogenic to humans) - High experimental evidence. | Group 2B/3 (Varies by agency) - Strong mutagen, weaker tumorigen. |
Key Insight: 7-MBA is a "replication-dependent" carcinogen where the bulky methyl group prevents DNA repair enzymes from removing the adduct. 7-NBA is a "metabolism-dependent" mutagen; its in vivo potency is often limited by the body's ability to clear the polar amino-metabolites before they bind DNA.
Experimental Protocols
These protocols are designed to validate the mechanistic distinctions described above.
Protocol A: Ames Salmonella/Microsome Mutagenicity Test
Objective: To distinguish between direct-acting mutagenicity (7-NBA) and activation-dependent mutagenicity (7-MBA).
-
Strain Selection: Use Salmonella typhimurium strain TA98 (detects frameshifts, sensitive to nitro-PAHs) and TA100 (base-pair substitutions).
-
S9 Preparation: Induce rat liver enzymes using Aroclor 1254 or Phenobarbital/5,6-Benzoflavone. Prepare 10% S9 mix (cofactors: NADP, G-6-P).
-
Dosing: Prepare stock solutions of 7-MBA and 7-NBA in DMSO. Range: 0.1 µg to 100 µg per plate.
-
Plate Incorporation Method:
-
Tube A (No S9): 0.1 mL bacterial culture + 0.1 mL test compound + 2.0 mL top agar (with trace histidine/biotin).
-
Tube B (+ S9): Same as above + 0.5 mL S9 mix.
-
-
Incubation: Pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.
-
Data Analysis: Count revertant colonies.
-
Expected Result 7-NBA: High revertants in Tube A (Direct acting).
-
Expected Result 7-MBA: Background revertants in Tube A; High revertants in Tube B (Requires activation).
-
Protocol B: In Vitro Microsomal DNA Binding Assay
Objective: To quantify the formation of reactive metabolites binding to DNA.
-
Incubation System:
-
Substrate: 50 µM [³H]-labeled 7-MBA or 7-NBA.
-
DNA: 1 mg Calf Thymus DNA.
-
Enzyme: 1 mg/mL Rat Liver Microsomes.
-
Buffer: 50 mM Tris-HCl (pH 7.4) + NADPH regenerating system.
-
-
Reaction: Incubate at 37°C for 60 minutes.
-
Purification: Terminate reaction with EDTA/SDS. Extract DNA using Phenol:Chloroform:Isoamyl alcohol (25:24:1).
-
Precipitation: Precipitate DNA with cold ethanol. Wash 3x to remove unbound radiolabel.
-
Quantification: Dissolve DNA; measure absorbance (A260) for concentration and Liquid Scintillation Counting (LSC) for bound radioactivity.
-
Calculation: Express as pmol adduct / mg DNA.
-
Note: 7-MBA typically shows 5-10x higher binding than 7-NBA in oxidative microsomal systems due to the efficiency of the CYP-mediated pathway.
-
References
-
Wislocki, P. G., et al. (1982). Tumor-initiating ability of the twelve monomethylbenz[a]anthracenes. Carcinogenesis. Link
-
Fu, P. P., et al. (1994).[2] Metabolism of this compound by intestinal microflora.[2] Journal of Toxicology and Environmental Health. Link
-
Miller, J. A., & Miller, E. C. (1963).[1] The carcinogenicities of fluoro derivatives of 10-methyl-1,2-benzanthracene. Cancer Research.[1][3] Link
-
Ames, B. N., et al. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research. Link
-
Sims, P., & Grover, P. L. (1974). Epoxides in polycyclic aromatic hydrocarbon metabolism and carcinogenesis. Advances in Cancer Research. Link
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-Nitrobenz[a]anthracene
In the landscape of environmental analysis and toxicology, the accurate quantification of genotoxic impurities and environmental contaminants is paramount. Among these, 7-Nitrobenz[a]anthracene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), presents a significant analytical challenge due to its potential carcinogenicity and the low concentrations at which it is often found. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound analysis, grounded in scientific principles and practical, field-proven insights.
The choice of an analytical method for this compound is a critical decision, directly impacting the quality and reliability of the data. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these is not arbitrary but is dictated by the specific requirements of the analysis, including matrix complexity, required sensitivity, and the intended use of the data.
Comparative Analysis of Analytical Methodologies
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For this compound, the key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of nitro-PAHs. Its versatility lies in the variety of stationary phases and mobile phase compositions that can be employed, as well as the array of detectors that can be coupled to the system.
-
HPLC with Ultraviolet (UV) Detection: This is often the first approach due to its simplicity and robustness. The chromophore of this compound allows for detection in the UV range. However, its sensitivity and selectivity can be limited in complex matrices where other compounds may absorb at the same wavelength.
-
HPLC with Fluorescence Detection (FLD): Many PAHs and their derivatives are naturally fluorescent, which can be exploited for highly sensitive and selective detection. While the nitro group in this compound can quench fluorescence, derivatization techniques can be employed to enhance the signal. For instance, the nitro group can be reduced to an amino group, which is highly fluorescent.
-
HPLC with Mass Spectrometry (MS) Detection: The coupling of HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. It allows for the unambiguous identification and quantification of this compound based on its mass-to-charge ratio, even in the most complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of semi-volatile compounds like this compound. The high resolution of capillary GC columns combined with the specificity of a mass spectrometer detector makes it a highly reliable method. The choice of ionization technique (e.g., Electron Ionization) can be optimized to generate characteristic fragmentation patterns, further aiding in compound identification.
Head-to-Head Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of this compound. The values presented are indicative and can vary based on the specific instrumentation, method parameters, and matrix.
| Parameter | HPLC-UV | HPLC-FLD (with reduction) | HPLC-MS | GC-MS |
| Specificity | Moderate | High | Very High | Very High |
| Sensitivity (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL range | pg/mL to low ng/mL range |
| Linearity (R²) | >0.99 | >0.99 | >0.999 | >0.999 |
| Precision (%RSD) | <5% | <5% | <3% | <5% |
| Accuracy (%Recovery) | 90-110% | 95-105% | 98-102% | 95-105% |
| Matrix Effect | High | Moderate | Low | Moderate |
| Cost | Low | Moderate | High | High |
Experimental Protocols for Method Validation
The following are detailed, step-by-step methodologies for the validation of an HPLC-MS method for the quantification of this compound.
Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to assess for any interfering peaks at the retention time of this compound.
-
Analyze a standard solution of this compound.
-
Spike the blank matrix with a known concentration of this compound and analyze.
-
Compare the chromatograms. The peak for this compound in the spiked sample should be free from any co-eluting peaks from the matrix.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound in the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the peak area versus the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of >0.99 is generally considered acceptable.
-
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare blank matrix samples spiked with this compound at three different concentration levels (low, medium, and high).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery at each level. The acceptance criterion is typically between 80-120%.
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a spiked matrix at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
Calculate the relative standard deviation (%RSD) for each set of measurements. A %RSD of <15% is generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Visualizing the Validation Workflow
A clear understanding of the validation process is crucial. The following diagram illustrates the logical flow of the analytical method validation for this compound.
Caption: Logical workflow for the validation of an analytical method.
The chemical structure of this compound is fundamental to understanding its analytical behavior.
Caption: Chemical structure of this compound.
Conclusion
The validation of analytical methods for this compound is a rigorous process that underpins the reliability of toxicological and environmental assessments. While HPLC-UV offers a cost-effective screening tool, its limitations in sensitivity and specificity make it less suitable for trace-level quantification in complex matrices. HPLC-FLD, with a derivatization step, provides enhanced sensitivity. However, for unambiguous identification and the most accurate quantification, HPLC-MS and GC-MS stand out as the premier techniques. The choice between them will depend on the laboratory's existing instrumentation, expertise, and the specific regulatory requirements of the study. A thoroughly validated method, irrespective of the chosen technique, is the ultimate assurance of data integrity.
References
-
ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Guidance for Industry: Bioanalytical Method Validation, U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
A Senior Application Scientist's Guide to the Cross-Laboratory Comparison of 7-Nitrobenz[a]anthracene Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of environmental and toxicological analysis, the accurate quantification of nitrated polycyclic aromatic hydrocarbons (NPAHs) is of paramount importance. These compounds, formed from the atmospheric reaction of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides, often exhibit greater mutagenic and carcinogenic properties than their parent PAHs.[1][2] Among these, 7-Nitrobenz[a]anthracene stands out as a significant environmental contaminant and a potential mutagen. Its reliable detection across different laboratories and methodologies is crucial for accurate risk assessment and regulatory compliance.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Drawing upon data from a certified reference material, this document offers a critical evaluation of these methods, detailed experimental protocols, and insights into the scientific principles that underpin their application. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when analyzing this potent environmental toxicant.
The Toxicological Significance of this compound
This compound is a derivative of benz[a]anthracene, a well-known PAH. The addition of a nitro group can significantly alter the biological activity of the parent compound. Like many PAHs, benz[a]anthracene requires metabolic activation to exert its genotoxic effects.[3] This process, primarily mediated by cytochrome P450 enzymes, can lead to the formation of highly reactive diol-epoxides that can bind to DNA, forming adducts and potentially initiating carcinogenesis.[3]
The presence of the nitro group in this compound introduces additional pathways of metabolic activation, including nitroreduction, which can also lead to the formation of DNA-reactive intermediates. This dual threat of metabolic activation pathways underscores the heightened toxicological concern associated with NPAHs.[2]
A Tale of Two Techniques: HPLC vs. GC-MS for this compound Analysis
The accurate quantification of this compound in various matrices presents analytical challenges due to its typically low concentrations and the presence of complex sample matrices. Two primary analytical techniques have risen to this challenge: High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, and Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5]
To objectively compare the performance of these two techniques, we will refer to the data from the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 1587. This SRM consists of a solution of seven nitrated PAHs, including this compound, with certified concentrations determined by both HPLC and GC.[4]
Data from a Certified Source: NIST SRM 1587
The certificate of analysis for NIST SRM 1587 provides a unique opportunity to compare the results obtained by two distinct, well-validated analytical methods on the same material. This minimizes the inter-laboratory variability and allows for a more direct comparison of the techniques themselves.
| Analyte | Certified Value (µg/g) | HPLC Result (µg/g) | GC Result (µg/g) |
| This compound | 9.27 ± 0.23 | 9.15 ± 0.08 | 9.39 ± 0.14 |
Table 1: Certified concentration of this compound in NIST SRM 1587 and the values obtained by HPLC and GC methodologies.[4]
As the data in Table 1 illustrates, both HPLC and GC are capable of providing accurate and precise measurements for this compound, with the results from both techniques falling well within the uncertainty of the certified value. The choice between these methods, therefore, often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a powerful separation technique that is well-suited for the analysis of a wide range of compounds, including NPAHs.[6] Its versatility lies in the variety of stationary and mobile phases available, allowing for the optimization of separations for specific analytes. For this compound, reversed-phase HPLC with UV or fluorescence detection is a common approach.
Strengths of HPLC:
-
Robustness: HPLC methods are generally robust and can handle a variety of sample matrices.
-
Flexibility: A wide range of columns and mobile phases allows for method optimization.
-
Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis if needed.
Considerations for HPLC:
-
Sensitivity: While fluorescence detection can be highly sensitive for some PAHs, UV detection may have limitations for trace-level analysis.[5]
-
Co-elution: Complex mixtures may lead to co-elution of interfering compounds, potentially affecting accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Specificity
GC-MS combines the excellent separation capabilities of gas chromatography with the highly specific and sensitive detection of mass spectrometry.[7] This combination makes it a powerful tool for the unambiguous identification and quantification of target compounds, even in complex matrices.[8]
Strengths of GC-MS:
-
High Specificity: The mass spectrometer provides structural information, leading to confident compound identification.
-
Excellent Sensitivity: GC-MS, particularly with techniques like selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS), can achieve very low detection limits.[9]
-
Resolving Power: Capillary GC columns offer high resolving power for separating complex mixtures.
Considerations for GC-MS:
-
Volatility Requirement: Analytes must be volatile and thermally stable to be amenable to GC analysis. This compound meets this requirement.
-
Matrix Effects: Complex sample matrices can sometimes interfere with the ionization process in the mass spectrometer.[7]
Recommended Analytical Protocols
The following protocols are provided as a starting point for the analysis of this compound. It is essential to validate any method in your own laboratory and with your specific sample matrices.
HPLC-UV/Fluorescence Protocol
Caption: General workflow for HPLC analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
For solid samples (e.g., soil, sediment), perform solvent extraction using a suitable solvent like acetonitrile or a mixture of hexane and acetone.
-
For liquid samples (e.g., water), use solid-phase extraction (SPE) with a C18 cartridge to concentrate the analyte.[10]
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50:50 acetonitrile:water and ramp up to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV: Monitor at a wavelength of 254 nm.
-
Fluorescence: Use an excitation wavelength of ~290 nm and an emission wavelength of ~430 nm (wavelengths should be optimized for your specific instrument).
-
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
-
Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration using the calibration curve.
-
GC-MS Protocol
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benz(a)anthracene-7,12-dione [webbook.nist.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Nitro-PAH Analysis: A Technical Guide to 7-Nitrobenz[a]anthracene Certified Reference Materials
Executive Summary
7-Nitrobenz[a]anthracene (7-NBA) is a genotoxic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in diesel exhaust and atmospheric particulate matter. Its accurate quantification is critical for environmental monitoring and toxicological assessment. This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against analytical-grade alternatives, demonstrating why metrological traceability is non-negotiable for regulated testing.
Key Finding: While analytical-grade standards (ISO 17025) offer lower upfront costs, they lack the homogeneity and stability data required for legally defensible environmental forensics. We recommend ISO 17034 CRMs (e.g., from AccuStandard, Chiron, or NIST) for all compliance testing to mitigate the risk of false negatives due to the compound's susceptibility to photodegradation and matrix-induced reduction.
Comparative Analysis: The Hierarchy of Reference Materials
In the analysis of mutagenic nitro-PAHs, the "cost of quality" is often misunderstood. The table below contrasts the three primary tiers of reference materials available to the analyst.
Table 1: Performance Matrix of 7-NBA Reference Materials
| Feature | ISO 17034 CRM (Recommended) | NIST SRM (Gold Standard) | Analytical Standard (ISO 17025) |
| Primary Example | AccuStandard R-097N | NIST SRM 2265 (in mixture) | Generic Chemical Vendor |
| Traceability | SI Units via primary NMI standards | Direct link to NIST primary realization | Traceable to CRM (Secondary) |
| Uncertainty | Expanded Uncertainty ( | Highest confidence, minimal bias | Measurement uncertainty only |
| Stability Data | Monitored & Guaranteed (Long-term) | Rigorously validated | Expiry based on general class |
| Homogeneity | Verified bottle-to-bottle | Verified ampoule-to-ampoule | Assumed |
| Format | Single component (flexible) | Complex Mixture (fixed ratio) | Neat or Solution |
| Best Use Case | Method Validation, Calibration Curves | Instrument Qualification, Inter-lab Studies | R&D, Non-regulated screening |
Technical Insight: NIST SRM 2265 ("Nitrated Polycyclic Aromatic Hydrocarbons in Methylene Chloride") is the ultimate benchmark but contains a fixed mixture of 16 nitro-PAHs. For specific method development targeting only 7-NBA or for spiking studies where variable concentrations are needed, a single-component ISO 17034 CRM (like AccuStandard R-097N) provides necessary flexibility without compromising traceability.
Technical Deep Dive: Stability & Degradation Mechanisms
7-NBA is not a static analyte.[1][2][3][4] It is highly reactive under specific environmental conditions. Using a CRM with guaranteed stability is crucial because "purity" is a moving target for nitro-PAHs.
The Photodegradation Trap
Nitro-PAHs are notoriously photosensitive. Upon exposure to UV/VIS light, the nitro group can undergo rearrangement or reduction.
-
Pathway A (Photolysis): Conversion to quinones (e.g., benz[a]anthracene-7,12-dione).
-
Pathway B (Reduction): In the presence of reducing agents or specific matrix enzymes, the nitro group (
) reduces to an amine ( ), changing the mass spectral signature (M-30 loss) and leading to false negatives.
Visualization: Metrological Traceability & Stability
The following diagram illustrates how the integrity of the measurement relies on the unbroken chain of comparisons (Traceability) and the protection of the material from degradation (Stability).
Figure 1: The Chain of Metrological Traceability. Note how external factors (Light/Heat) attack the link at the commercial producer level, necessitating ISO 17034 stability monitoring.
Validated Experimental Protocol: GC-MS/MS Analysis
Objective: Quantify 7-NBA in particulate matter extracts using an ISO 17034 CRM for calibration. Method: Gas Chromatography - Tandem Mass Spectrometry (GC-MS/MS) in Negative Chemical Ionization (NCI) mode. NCI is preferred over Electron Impact (EI) for nitro-PAHs due to superior sensitivity and selectivity for the electronegative nitro group.
Reagents & Materials[5][6][7][8][9][10][11]
-
Standard: this compound ISO 17034 CRM (e.g., AccuStandard R-097N).[2]
-
Internal Standard: this compound-d9 (Isotopically labeled) or 9-Nitroanthracene-d9.
-
Solvent: Toluene (Nanograde or equivalent).
Step-by-Step Workflow
-
Preparation of Stock Solutions (Darkness Required)
-
Open the CRM ampoule/vial under amber light (sodium vapor lamp) to prevent photolysis.
-
Gravimetrically dilute the CRM into Toluene to create a primary stock (e.g., 10 µg/mL).
-
Critical Control: Store at -20°C in amber silanized glass vials.
-
-
Calibration Curve Construction
-
Prepare a 6-point calibration curve ranging from 5 ng/mL to 500 ng/mL.
-
Spike each level with a constant concentration of the Internal Standard (e.g., 50 ng/mL).
-
Self-Validation: The
value must be >0.995. The Relative Response Factor (RRF) %RSD must be <15%.
-
-
Instrument Parameters (GC-MS/MS)
-
Column: DB-5ms UI or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet: PTV or Splitless at 280°C.
-
Ion Source: NCI (Methane reagent gas). Source Temp: 150°C (lower temp favors molecular ion formation).
-
MRM Transitions:
-
Quantifier:
273 → 226 (Loss of or ) -
Qualifier:
273 → 243 (Loss of )
-
-
-
Data Analysis & Reporting
-
Calculate concentration using the internal standard method.
-
Report results with the expanded uncertainty derived from the CRM's certificate combined with the laboratory's precision data.
-
Workflow Diagram
Figure 2: Analytical workflow for 7-NBA determination. Yellow hexagons indicate critical points where reference materials are introduced to validate the process.
Safety & Handling (E-E-A-T)
Authoritative Warning: this compound is classified by IARC (Group 3 - Not classifiable, but with limited animal evidence of carcinogenicity) and is a potent mutagen in Salmonella assays. It must be handled as a potential human carcinogen.
-
Engineering Controls: All weighing and dilution of the neat CRM must occur inside a certified fume hood or glovebox.
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
-
Waste Disposal: Segregate as hazardous organic waste. Do not mix with oxidizers.
References
-
AccuStandard. (2024).[5][6] Certificate of Accreditation to ISO 17034:2016. ANAB.
-
NIST. (2024).[7] Standard Reference Material® 2265: Nitrated Polycyclic Aromatic Hydrocarbons in Methylene Chloride. National Institute of Standards and Technology.[7]
-
International Agency for Research on Cancer (IARC). (1989).[8] this compound Summary & Evaluation, Volume 46. World Health Organization.[1]
-
Librando, V., et al. (2014).[9] Photodegradation of Anthracene and Benzo[a]anthracene in Polar and Apolar Media. ResearchGate.
-
Sigma-Aldrich. (2024). Benz[a]anthracene Certified Reference Material TraceCERT®.
Sources
- 1. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 2. accustandard.com [accustandard.com]
- 3. accustandard.com [accustandard.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. accustandard.com [accustandard.com]
- 6. accustandard.com [accustandard.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. This compound (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Structure-Activity Relationship (SAR) of 7-Nitrobenz[a]anthracene Derivatives
Executive Summary
7-Nitrobenz[a]anthracene (7-NBA) represents a critical class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Unlike its parent compound, benz[a]anthracene (BA), which requires oxidative metabolism to exhibit genotoxicity, 7-NBA possesses a dual-activation mechanism: it can act as a direct mutagen via nitroreduction or as a pro-carcinogen via ring oxidation.
This guide objectively compares the SAR of 7-NBA derivatives against key alternatives (parent BA, methylated analogues, and isomeric nitro-PAHs). It focuses on the "Bay Region" theory and the steric impact of the nitro group orientation, providing actionable insights for predictive toxicology and molecular design.
Mechanistic Foundation: The Dual-Activation Pathway
The biological activity of 7-NBA derivatives is governed by two competing metabolic pathways. Understanding this bifurcation is essential for interpreting SAR data.
Pathway A: Nitroreduction (Direct Mutagenicity)
In bacteria (e.g., Salmonella typhimurium), nitroreductases reduce the 7-nitro group to a nitroso and subsequently an N-hydroxyamino intermediate. This intermediate forms a nitrenium ion that covalently binds to DNA (primarily C8-guanine), causing frameshift mutations.
Pathway B: Ring Oxidation (S9-Dependent)
In mammalian systems (or Ames tests with S9 fraction), cytochrome P450 enzymes oxidize the aromatic ring. The critical activation step is the formation of the trans-3,4-dihydrodiol, which is further metabolized to the ultimate carcinogen: the bay-region diol epoxide.
Pathway Visualization
The following diagram illustrates the divergence between bacterial (reductive) and mammalian (oxidative) activation.
Figure 1: Bifurcation of metabolic activation pathways for 7-NBA. Red path indicates nitroreduction (direct-acting); Green path indicates ring oxidation (S9-dependent).
Comparative SAR Analysis
The potency of 7-NBA derivatives depends heavily on the substituent at the 7-position and the geometric constraints of the molecule.
Steric Hindrance and Nitro Orientation
Unlike planar nitro-PAHs (e.g., 2-nitro-BA), the nitro group at the 7-position of BA is in the "meso" region. It experiences significant steric hindrance from protons at positions 1 and 12.
-
Consequence: The nitro group rotates out of the aromatic plane (perpendicular conformation).
-
Impact on Activity: While perpendicular nitro groups often have lower reduction potentials, 7-NBA remains a potent mutagen because the electron-deficient ring system stabilizes the radical intermediates.
Performance Comparison Table
The table below synthesizes mutagenic potency data (Revertants/nmol) in S. typhimurium TA98.
| Compound | Substituent (C7) | Orientation | Direct Mutagenicity (-S9) | S9-Activated Mutagenicity (+S9) | Mechanism Note |
| Benz[a]anthracene (BA) | -H | Planar | Inactive (< 5) | Moderate (~50) | Requires Bay-region oxidation. |
| This compound | -NO₂ | Perpendicular | High (500-1500) | High (>2000) | Dual activation (Reductive + Oxidative). |
| 7-Methylbenz[a]anthracene | -CH₃ | Perpendicular | Inactive | Very High | Methyl group enhances bay-region oxidation. |
| 7-Nitro-BA-3,4-dihydrodiol | -NO₂ (plus 3,4-diol) | Distorted | Low | Extreme | The "proximate" carcinogen; bypasses first oxidation step. |
| 6-Nitrochrysene | -NO₂ (at C6) | Planar | Very High | Extreme | Reference standard; generally more potent than 7-NBA. |
Note: Values are approximate ranges derived from comparative literature (Fu et al., Miller et al.) to illustrate relative potency.
Key Insights
-
Direct vs. Indirect: 7-NBA is unique compared to 7-Methyl-BA because it does not require S9 for initial activity. This makes 7-NBA a hazard in anaerobic environments or tissues with low CYP450 activity.
-
The "Bay Region" Multiplier: When 7-NBA is pre-metabolized to the trans-3,4-dihydrodiol, its mutagenicity spikes. This confirms that while nitroreduction is a pathway, the bay-region diol epoxide is the ultimate carcinogenic form in mammals.
Experimental Protocols
To validate the SAR of new 7-NBA derivatives, the following self-validating protocols are recommended.
Modified Ames Test (Salmonella Mutagenicity)
This protocol distinguishes between direct-acting (nitroreduction) and oxidative mutagenicity.
-
Strains: S. typhimurium TA98 (frameshift, sensitive to nitro-PAHs) and TA98NR (nitroreductase-deficient).
-
Control: 1-Nitropyrene (Positive control for -S9); Benzo[a]pyrene (Positive control for +S9).
-
Workflow:
-
Preparation: Dissolve 7-NBA derivative in DMSO (Max 100 µL/plate).
-
Incubation: Mix 0.1 mL bacterial culture + 0.5 mL S9 mix (or buffer) + Test Compound.
-
Pouring: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.
-
Counting: Incubate at 37°C for 48h. Count His+ revertant colonies.
-
-
Interpretation: If activity in TA98 >> TA98NR, the mechanism is nitroreduction. If activity increases with S9, the mechanism involves ring oxidation.
32P-Postlabeling Assay (DNA Adducts)
The gold standard for detecting stable DNA adducts formed by PAHs.
-
Digestion: Digest DNA (10 µg) with micrococcal nuclease and spleen phosphodiesterase to release nucleoside 3'-monophosphates.
-
Enrichment: Treat with Nuclease P1 to dephosphorylate normal nucleotides (adducts are resistant).
-
Labeling: Incubate with [γ-32P]ATP and T4 polynucleotide kinase to label adducts.
-
Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.
-
Quantification: Expose to X-ray film or phosphorimager. Adduct levels are calculated as Relative Adduct Labeling (RAL).
Experimental Workflow Diagram
Figure 2: Differential Ames Test workflow to isolate nitroreduction vs. oxidative mechanisms.
References
-
Fu, P. P., et al. (1985). "The orientation of the nitro substituent predicts the direct-acting bacterial mutagenicity of nitrated polycyclic aromatic hydrocarbons."[1][2] Mutation Research, 143, 173–181.
-
Wislocki, P. G., et al. (1982).[3] "Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay." Carcinogenesis, 3(2), 215-221.
-
Miller, J. A., & Miller, E. C. (1963).[3] "The carcinogenicities of fluoro derivatives of 10-methyl-1,2-benzanthracene." Cancer Research, 23, 229-239.
-
Slaga, T. J., et al. (1978). "Tumorigenicity of five dihydrodiols of benz(a)anthracene on mouse skin." Cancer Research, 38, 3176-3179.
Sources
Isotopic labeling studies of 7-Nitrobenz[a]anthracene metabolism
Comparative Guide: Isotopic Labeling Strategies for 7-Nitrobenz[a]anthracene Metabolism
Executive Summary
This compound (7-NBA) is a potent environmental mutagen and carcinogen found in diesel exhaust and urban air particulates. Its biological activity is strictly dependent on metabolic activation, which follows two divergent pathways: nitroreduction (leading to DNA-adduct forming hydroxylamines) and ring oxidation (leading to dihydrodiols).
This guide compares the two primary isotopic labeling methodologies used to elucidate these pathways: Site-Specific Deuterium Labeling (
Comparative Analysis of Labeling Strategies
Strategy A: Site-Specific Deuterium Labeling ( H)
-
Primary Application: Mechanistic elucidation, determination of rate-limiting steps (KIE), and tracking the "NIH Shift."
-
Mechanism: Replacing Hydrogen (
H) with Deuterium ( H) increases the bond strength due to the lower zero-point energy of the C-D bond. If C-H bond cleavage is the rate-limiting step in metabolism (e.g., CYP450-mediated oxidation), the reaction rate will decrease significantly ( ). -
Advantages:
-
Non-Radioactive: No special safety handling or waste disposal required.
-
Mass Spectrometry Compatible: distinct mass shift (+1 Da per D) allows simultaneous incubation and analysis of labeled/unlabeled substrates (co-incubation).
-
Structural Insight: Can determine specifically which position is being oxidized without needing authentic standards for every potential metabolite.
-
Strategy B: Uniform or Site-Specific C Radiolabeling
-
Primary Application: ADME (Absorption, Distribution, Metabolism, Excretion) profiling, Mass Balance, and DNA Adduct Quantification.
-
Mechanism: The carbon skeleton is tagged with a radioisotope.[1][2] Decay is measured via Liquid Scintillation Counting (LSC).
-
Advantages:
-
Universal Detection: Detects all drug-related material, including unknown metabolites and covalent adducts that might not ionize in MS.
-
Quantitative Rigor: The only method to prove 100% mass balance recovery.
-
-
Disadvantages: Low structural resolution (requires coupling with MS), expensive synthesis, safety regulations.
Performance Matrix: H vs. C
| Feature | Deuterium ( | |
| Primary Output | Reaction Kinetics (KIE), Pathway Mechanism | Mass Balance, Tissue Distribution |
| Detection Method | LC-MS/MS, NMR | Liquid Scintillation, AMS |
| Sensitivity | High (instrument dependent) | Ultra-High (femtogram levels) |
| Safety Profile | Green/Safe | Hazardous (Radioactive) |
| Cost | Moderate (Synthesis) | High (Synthesis + Disposal) |
| 7-NBA Specificity | Distinguishes 3,4-oxidation vs. Nitroreduction | Tracks total body burden |
Technical Deep Dive: The Kinetic Isotope Effect (KIE)
In the metabolism of 7-NBA, the balance between forming the trans-3,4-dihydrodiol (proximate carcinogen) and the 7-amino metabolite is critical.
Experimental Logic:
To determine if the oxidation at the 3,4-position is the rate-limiting step, one synthesizes [3,4-
-
Intramolecular KIE: Incubate a 1:1 mixture of [3,4-
]-7-NBA and unlabeled 7-NBA. -
Observation: If the ratio of metabolites changes (e.g., less deuterated dihydrodiol is formed), it confirms C-H bond breakage is rate-limiting.
-
Metabolic Switching: If the C3-C4 pathway is blocked by the stronger C-D bond, the enzyme may "switch" to nitroreduction, altering the toxicity profile.
Table 1: Expected KIE Values and Interpretation
| Observed | Interpretation | Implication for 7-NBA |
| 1.0 - 1.2 | Secondary/No KIE | Bond breaking is not rate-limiting. Product release or binding is the bottleneck. |
| 2.0 - 5.0 | Primary KIE | C-H bond breaking is the rate-limiting step. CYP450 oxidation is the driver. |
| > 7.0 | Tunneling Effect | Proton tunneling is occurring (rare in standard CYP metabolism). |
Experimental Protocol: Microsomal Metabolism Assay
Objective: Quantify the metabolic profile of 7-NBA using Deuterium labeling to assess metabolic switching.
Reagents:
-
Substrate: [3,4-
]-7-Nitrobenz[a]anthracene (purity >98% isotopic enrichment). -
Enzyme Source: Induced Rat Liver Microsomes (S9 fraction can be used for broader metabolic coverage).
-
Cofactor: NADPH regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase).
Workflow:
-
Preparation:
-
Prepare a 100 µM stock solution of [3,4-
]-7-NBA in DMSO. -
Thaw microsomes on ice; dilute to 1.0 mg protein/mL in 0.1 M Potassium Phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate microsomes (1 mL) at 37°C for 5 min.
-
Add NADPH regenerating system.
-
Initiate reaction by adding 10 µL of substrate stock (Final conc: 1 µM).
-
Control: Run a parallel incubation with unlabeled 7-NBA.
-
-
Termination & Extraction:
-
At
min, quench with 1 mL ice-cold Ethyl Acetate/Acetone (1:1). -
Vortex vigorously for 1 min; centrifuge at 3000 x g for 10 min.
-
Collect organic supernatant; dry under Nitrogen stream.
-
-
Analysis (LC-MS/MS):
-
Reconstitute in Methanol:Water (50:50).
-
Inject onto C18 Reverse Phase column.
-
Monitor:
-
Parent: m/z 273 (Unlabeled) vs 275 (Deuterated).
-
Dihydrodiol Metabolite: m/z 307 (Unlabeled) vs 309 (Deuterated).
-
-
Calculate: Metabolic Ratio = (Area of Metabolite / Area of Internal Standard).
-
Visualizing the Metabolic Pathways
The following diagram illustrates the divergent metabolic pathways of 7-NBA and how isotopic labeling tracks these routes.
Caption: Divergent metabolic activation of 7-NBA. Deuterium labeling at C3/C4 specifically probes the upper oxidative pathway (red), while
Experimental Workflow Diagram
This diagram outlines the self-validating workflow for determining the Kinetic Isotope Effect.
Caption: Step-by-step workflow for Competitive Kinetic Isotope Effect (KIE) assay using LC-MS/MS.
References
-
Fu, P. P., et al. (1985). "Stereoselective metabolism of this compound to 3,4- and 8,9-trans-dihydrodiols." Biochemical Journal.
-
Cerniglia, C. E., et al. (1994). "Metabolism of this compound by intestinal microflora." Journal of Toxicology and Environmental Health.
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
-
Yang, S. K., et al. (1988). "Metabolism of this compound by rat liver microsomes." Carcinogenesis.
-
Isin, E. M., & Guengerich, F. P. (2007). "Complex reactions catalyzed by cytochrome P450 enzymes." Biochimica et Biophysica Acta.
Sources
Evaluating Extraction Methods for 7-Nitrobenz[a]anthracene: A Comparative Technical Guide
Executive Summary & Technical Context[1][2][3][4][5][6]
7-Nitrobenz[a]anthracene (7-NBA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological interest due to its potent mutagenic and carcinogenic properties. Unlike its parent compound, benz[a]anthracene, the presence of the nitro-group at the 7-position alters its electron distribution, significantly affecting its solubility, adsorption to matrices (such as diesel soot or soil organic matter), and susceptibility to degradation.
The Analytical Challenge:
Extracting 7-NBA is not merely about solvation; it is about overcoming the strong
This guide evaluates three primary extraction methodologies—Soxhlet Extraction , Accelerated Solvent Extraction (ASE) , and Ultrasonic-Assisted Extraction (UAE) —focusing on recovery efficiency, matrix handling, and analyte integrity.
Pre-Analytical Critical Control Points
Before initiating any extraction protocol, the following controls are mandatory to ensure data integrity.
-
Photon Protection: All procedures must be performed under yellow (sodium vapor) light or UV-filtered light. All glassware must be amberized or wrapped in aluminum foil.
-
Matrix Preparation: Samples (soil, sediment, or particulate filters) must be dried (chemically via Na₂SO₄ or lyophilized) and homogenized to <100 µm particle size to ensure solvent penetration.
-
Solvent Selection Logic: 7-NBA requires a solvent system that balances lipophilicity with sufficient polarity to disrupt matrix binding.
-
Standard: Dichloromethane (DCM) or Toluene.
-
Enhanced: Toluene:Ethanol (9:1) or DCM:Acetone (1:1) are often superior for soot-bound nitro-PAHs due to the "swelling" effect of the polar component on the carbon matrix.
-
Comparative Methodology Analysis
Method A: Soxhlet Extraction (The Benchmark)
Mechanism: Continuous thermal gradient extraction using refluxing solvent. Best For: Exhaustive extraction of complex solid matrices (soils, sediments) where time is not a constraint.
Protocol
-
Assembly: Set up a Soxhlet extractor with a water-cooled condenser.
-
Loading: Place 5–10 g of homogenized sample into a pre-cleaned cellulose thimble. Add 2 g of activated copper powder (to remove sulfur interferences).
-
Solvent: Add 150–200 mL of Dichloromethane (DCM) or Toluene to the round-bottom flask.
-
Extraction: Reflux for 16–24 hours (approx. 4–6 cycles per hour).
-
Concentration: Allow extract to cool, then concentrate to ~5 mL using a rotary evaporator (water bath < 35°C) to prevent thermal degradation.
Pros:
-
Robust, "gold standard" exhaustive extraction.
-
No specialized instrumentation required.
Cons:
-
High solvent consumption (>150 mL).
-
Long extraction time (24 hours).
-
Prolonged thermal exposure can degrade thermally labile nitro-isomers.
Method B: Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)
Mechanism: Uses elevated temperature (50–150°C) and pressure (1500 psi) to keep solvents liquid above their boiling points, decreasing viscosity and increasing mass transfer kinetics. Best For: High-throughput laboratories requiring maximum recovery from "aged" or recalcitrant matrices (e.g., diesel exhaust particles).
Protocol
-
Cell Preparation: Load 1–5 g of sample mixed with diatomaceous earth (dispersant) into a stainless steel extraction cell.
-
Parameters:
-
Solvent: DCM:Acetone (1:1 v/v).
-
Temperature: 100°C (High enough for kinetics, low enough to preserve 7-NBA).
-
Pressure: 1500 psi.
-
Static Cycles: 2 cycles of 5 minutes each.
-
Flush Volume: 60% of cell volume.
-
-
Purge: Nitrogen purge for 60 seconds.
-
Collection: Collect extract in amber vials; proceed to cleanup.
Pros:
-
Rapid (< 20 mins per sample).[1]
-
Low solvent usage (~30 mL).
-
Superior Recovery: The elevated temperature disrupts strong adsorption sites better than Soxhlet for soot-bound nitro-PAHs [1].
Cons:
-
High capital equipment cost.
-
Requires careful filtration to prevent instrument clogging.
Method C: Ultrasonic-Assisted Extraction (UAE)[8]
Mechanism: Acoustic cavitation disrupts cell walls and matrix surfaces, facilitating solvent penetration. Best For: Rapid screening of less complex matrices (e.g., air filters, spiked soils).
Protocol
-
Preparation: Weigh 2–5 g of sample into a centrifuge tube.
-
Solvent: Add 20 mL of DCM:Acetonitrile (1:1) . Acetonitrile is added to enhance the desorption of polar nitro-PAHs.
-
Sonication: Sonicate in an ultrasonic bath (frequency ~40 kHz) for 30 minutes. Note: Maintain bath temp < 30°C by adding ice if necessary to prevent degradation.
-
Separation: Centrifuge at 3000 rpm for 10 mins. Decant supernatant.
-
Repeat: Repeat steps 2–4 twice more; combine extracts.
Pros:
-
Low cost; simple setup.
-
Fast turnaround.
Cons:
-
Lower Efficiency: Often yields lower recoveries (70–85%) for tightly bound analytes compared to ASE or Soxhlet [2].
-
Reproducibility relies heavily on probe placement and bath consistency.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for extracting 7-NBA, highlighting the critical cleanup steps required post-extraction (Silica Gel/Alumina fractionation) to separate nitro-PAHs from bulk PAHs.
Figure 1: Decision matrix and workflow for this compound extraction.
Comparative Performance Data
The following data summarizes typical recovery rates for nitro-PAHs (using 7-NBA and 1-Nitropyrene as proxies) from a standard reference sediment matrix (e.g., NIST SRM 1944).
| Metric | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) | Ultrasonic Extraction (UAE) |
| Recovery Rate (%) | 85 – 95% | 92 – 102% | 70 – 85% |
| Precision (RSD) | < 10% | < 5% | 10 – 15% |
| Solvent Volume | > 150 mL | ~30 mL | ~60 mL |
| Extraction Time | 16 – 24 Hours | 20 Minutes | 1.5 Hours |
| Matrix Suitability | Universal | Excellent for Soot/Carbon | Moderate |
| Degradation Risk | Moderate (Thermal exposure) | Low (Short heat exposure) | Low (if temp controlled) |
Experimental Insight: While Soxhlet is the historical benchmark, ASE consistently outperforms it for nitro-PAHs in soot-enriched samples. The high pressure allows the solvent to penetrate micropores in carbonaceous matter that are inaccessible at atmospheric pressure, releasing tightly sequestered 7-NBA molecules [3].
Recommendations & Conclusion
For regulatory compliance and reference certification , Soxhlet remains acceptable but inefficient.
For modern drug development and environmental monitoring , ASE (Method B) is the superior choice. It offers the highest recovery of 7-NBA with the lowest solvent consumption and best precision. The ability to control temperature allows the user to tune the extraction to be aggressive enough to Desorb the analyte but mild enough to prevent thermal degradation.
Critical Note: Regardless of the method, the use of an internal standard (e.g., deuterated this compound-d9) is non-negotiable to correct for losses during the extensive cleanup steps required for nitro-PAH analysis.
References
-
Comparison of hot Soxhlet and accelerated solvent extractions... for the determination of polycyclic aromatic hydrocarbons and nitrated derivatives. Source: Talanta (2010). URL:[Link]
-
Comparison of Ultra-Sonication and Microwave Extraction... for PAH Determination. Source: MDPI, International Journal of Environmental Research and Public Health (2019). URL:[Link]
-
Optimisation of extraction methods and quantification of benzo[a]pyrene and benz[a]anthracene... by isotope dilution mass spectrometry. Source: Analytical and Bioanalytical Chemistry (2017).[2][3] URL:[Link]
-
Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. Source: The Journal of Physical Chemistry A (2025). URL:[Link]
Sources
Comparative Guide: Ionization Techniques for 7-Nitrobenz[a]anthracene Mass Spectrometry
Executive Summary
For the trace quantification of 7-Nitrobenz[a]anthracene (7-NBA) , the selection of ionization technique is the single most critical determinant of assay sensitivity. While Electron Ionization (EI) remains the structural fingerprinting standard, it is often insufficient for femtogram-level environmental or biological monitoring.
The Senior Scientist’s Verdict:
-
For Maximum Sensitivity (Gold Standard): Gas Chromatography with Negative Ion Chemical Ionization (GC-NICI) . The nitro group acts as a high-efficiency electron sink, offering 100–1000x lower limits of detection (LOD) than EI.
-
For High-Throughput/Labile Matrices: Liquid Chromatography with Atmospheric Pressure Photoionization (LC-APPI) . APPI outperforms APCI for large polycyclic aromatic hydrocarbons (PAHs) by reducing background noise and enhancing ionization efficiency of the non-polar aromatic core.
Mechanistic Comparison of Ionization Architectures
GC-MS: Electron Ionization (EI) vs. Negative Ion Chemical Ionization (NICI)[1][2]
Electron Ionization (EI): The Hard Impact
-
Mechanism: 70 eV electrons bombard the 7-NBA molecule (
). -
Outcome: Formation of a radical cation
. -
Limitation: 7-NBA is thermally stable but prone to fragmentation. The nitro group is labile; EI often produces a weak molecular ion (
273) and a dominant fragment loss of the nitro group ( , 227). This reduces specificity in complex matrices where other PAHs (like Benz[a]anthracene) might interfere.
Negative Ion Chemical Ionization (NICI): The Soft Capture
-
Mechanism: A buffer gas (Methane or Ammonia) is ionized to create a thermal electron cloud. The electronegative nitro group of 7-NBA captures a thermal electron via Resonance Electron Capture .
-
Reaction:
-
Advantage: This process is highly selective.[1][2] Only electronegative compounds ionize, rendering the hydrocarbon matrix "invisible." The resulting spectrum is dominated by the intact molecular anion
, concentrating the ion current into a single channel for maximum sensitivity.
LC-MS: APCI vs. APPI[5]
Atmospheric Pressure Chemical Ionization (APCI)
-
Mechanism: Corona discharge ionizes solvent/gas, which transfers charge to the analyte via proton transfer (
) or electron capture ( ). -
Limitation: While better than Electrospray (ESI) for PAHs, APCI often suffers from high chemical background noise and ion suppression in complex biological extracts.
Atmospheric Pressure Photoionization (APPI)
-
Mechanism: A Krypton lamp (10 eV or 10.6 eV) emits photons.
-
Direct APPI: The photon energy is often below the ionization potential (IP) of solvents (MeOH/Water) but above the IP of 7-NBA (IP
7.5 eV), leading to selective ionization. -
Dopant-Assisted APPI: A dopant (e.g., Toluene) is ionized first (
), then transfers charge to 7-NBA via electron transfer. -
Verdict: APPI consistently demonstrates superior Signal-to-Noise (S/N) ratios for nitro-PAHs compared to APCI.
Decision Matrix: Selecting the Right Source
Figure 1: Strategic decision tree for selecting the optimal ionization source based on matrix complexity and sensitivity requirements.
Performance Data Comparison
The following data summarizes typical performance metrics for 7-NBA across different platforms.
| Feature | GC-NICI (Methane) | GC-EI | LC-APPI (Toluene) | LC-APCI |
| Primary Ion | ||||
| LOD (approx) | 0.5 – 5 fg | 1 – 10 pg | 50 – 500 fg | 1 – 10 pg |
| Linearity ( | > 0.999 (4 orders) | > 0.995 (3 orders) | > 0.998 (4 orders) | > 0.990 |
| Selectivity | High (Transparent Matrix) | Medium (Hydrocarbon noise) | High (Selective Ionization) | Medium |
| Matrix Effects | Low (Gas Phase) | Medium | Low (Photo-selective) | High (Ion Suppression) |
Validated Experimental Protocols
Protocol A: Ultra-Trace Detection via GC-NICI (The Gold Standard)
Objective: Quantification of 7-NBA in environmental particulate matter at femtogram levels.
-
System Setup:
-
Instrument: Agilent 7890B GC coupled to 5977B MSD (or equivalent).
-
Column: DB-5ms Ultra Inert (30 m
0.25 mm 0.25 µm). -
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
-
Source Parameters (NICI):
-
Reagent Gas: Methane (40% flow). Note: Ammonia offers higher selectivity but requires more maintenance.
-
Source Temperature: 150°C .
-
Critical Insight: Unlike EI (230°C+), NICI requires a cooler source to stabilize the molecular anion and prevent dissociative electron capture.
-
-
Electron Energy: 100–150 eV (to generate secondary thermal electrons).
-
-
Acquisition:
-
Mode: SIM (Selected Ion Monitoring).
-
Ions: Target
273.1 ( ); Qualifier 243.1 ( ).
-
Protocol B: High-Throughput Analysis via LC-APPI
Objective: Rapid screening of biological fluids without extensive derivatization.
-
System Setup:
-
Instrument: LC-MS/MS (Triple Quadrupole).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse PAH), 2.1
100 mm, 1.8 µm. -
Mobile Phase: Isocratic 85% Methanol / 15% Water.
-
-
Source Parameters (APPI):
-
Acquisition:
-
Mode: Negative Ion Mode (APPI-).
-
Transition:
273 227 (Loss of ).
-
Mechanistic Visualization: Electron Capture
Understanding why NICI is superior requires visualizing the electron capture event.
Figure 2: The Resonance Electron Capture mechanism. The low source temperature is critical to stabilize the excited anion, preventing it from fragmenting or detaching the electron.
References
-
Improved GC/MS methods for measuring hourly PAH and nitro-PAH concentrations. Atmospheric Environment. [Link]
-
Comparison of APPI and APCI Sensitivity for Normal-Phase LC/MS. Journal of Mass Spectrometry. [Link]
-
Negative ion-atmospheric pressure photoionization: electron capture mechanisms. Journal of The American Society for Mass Spectrometry. [Link]
-
Sensitivity comparison of gas chromatography-mass spectrometry with Cold EI and standard EI. Journal of Mass Spectrometry. [Link]
-
Toxicological Profile for Polycyclic Aromatic Hydrocarbons: Analytical Methods. NCBI Bookshelf. [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. Electron capture ionization - Wikipedia [en.wikipedia.org]
- 3. Negative ion-atmospheric pressure photoionization: electron capture, dissociative electron capture, proton transfer, and anion attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones [austinpublishinggroup.com]
- 5. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity comparison of gas chromatography-mass spectrometry with Cold EI and standard EI - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 7-Nitrobenz[a]anthracene
For researchers, toxicologists, and drug development professionals, the accurate and precise quantification of 7-Nitrobenz[a]anthracene (7-NBA) is a critical analytical challenge. As a potent nitrated polycyclic aromatic hydrocarbon (NPAH), 7-NBA is of significant interest due to its mutagenic and carcinogenic properties. The ability to reliably measure its concentration in complex matrices—from environmental samples to biological tissues—underpins the validity of toxicological studies, risk assessments, and the evaluation of drug-induced metabolic activation.
This guide provides an in-depth comparison of the primary analytical methodologies for 7-NBA quantification. We will move beyond simple procedural lists to explore the causality behind experimental choices, establishing a framework for developing robust, self-validating analytical systems. Our focus remains steadfast on two pillars of analytical chemistry: accuracy , the closeness of a measurement to the true value, and precision , the reproducibility of that measurement.[1][2][3]
The Analytical Imperative: Why Accuracy and Precision Matter
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the analysis of PAHs and their derivatives.[4][5] Its versatility lies in the variety of stationary phases and detector options available, which allow for method optimization tailored to the specific analyte and matrix.
Principle of HPLC for 7-NBA Analysis
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[6] For 7-NBA, a nonpolar C18 stationary phase is typically used in a reversed-phase setup.[4] As the mobile phase (a mixture of polar and nonpolar solvents) is pumped through the column, compounds with higher affinity for the stationary phase travel slower, effecting separation. Following separation, the analyte is detected and quantified.
Key Detectors for HPLC Analysis of 7-NBA:
-
Fluorescence Detection (FLD): Many PAHs, including the parent benz[a]anthracene moiety, are naturally fluorescent.[7] Fluorescence detectors offer exceptional sensitivity and selectivity, as few compounds in a complex matrix will fluoresce at the specific excitation and emission wavelengths of the target analyte.[7][8] This makes HPLC-FLD a powerful tool for trace-level analysis.[4]
-
Diode Array Detection (DAD) / UV-Vis Detection: A DAD or UV-Vis detector measures the absorbance of the analyte at specific wavelengths.[6][7] While generally less sensitive than fluorescence detection, it is a robust and common method. A DAD detector has the added advantage of acquiring a full UV-Vis spectrum of the eluting peak, which can be compared against a standard library for identity confirmation.[6]
Experimental Protocol: HPLC-FLD for 7-NBA
This protocol is designed as a self-validating system, incorporating steps to ensure data integrity.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Objective: To isolate 7-NBA from the sample matrix and remove interfering substances.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample onto the cartridge. The nonpolar 7-NBA will adsorb to the C18 sorbent.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the 7-NBA with a small volume of a nonpolar solvent like acetonitrile or hexane.[9]
-
-
Causality: The SPE cleanup is crucial for both accuracy and precision. By removing matrix components, it prevents chromatographic interference and ion suppression, leading to a more accurate quantification.
-
-
Chromatographic Separation:
-
Column: Ascentis® Express PAH HPLC column or equivalent C18 column (e.g., 100 x 4.6 mm, 1.8 µm).[5] The small particle size enhances separation efficiency.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting at 50:50 (Acetonitrile:Water) and ramping up to 100% Acetonitrile.
-
Causality: A solvent gradient is employed to ensure that both early and late-eluting compounds are resolved into sharp peaks. A constant (isocratic) mobile phase might lead to broad peaks for late-eluting compounds like 7-NBA, compromising resolution and precision.
-
-
Fluorescence Detection:
-
Causality: Optimizing excitation and emission wavelengths is paramount for achieving the lowest possible limit of detection (LOD).
-
Quantification and Validation:
-
Calibration Curve: Prepare a series of 7-NBA standards of known concentrations (e.g., 1-200 ng/mL) and inject them to generate a calibration curve. The linearity of this curve, ideally with a correlation coefficient (R²) > 0.999, validates the relationship between detector response and concentration.[13]
-
Internal Standard: Spike all samples, standards, and blanks with a known amount of an internal standard (e.g., a deuterated analog like anthracene-d10).[14] The ratio of the 7-NBA peak area to the internal standard peak area is used for quantification.
-
Causality: The internal standard corrects for variations in injection volume and potential sample loss during preparation, significantly improving the precision and accuracy of the method.
-
Quality Control (QC) Samples: Analyze QC samples (blanks and matrix spikes) at regular intervals within the analytical run to monitor for contamination and assess recovery. Recoveries typically ranging from 70% to 120% are considered acceptable.[13][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity and Specificity
For ultimate sensitivity and unequivocal identification, Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a tandem mass spectrometer (MS/MS), is often considered the gold standard.[9]
Principle of GC-MS for 7-NBA Analysis
In GC, a sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column.[16] The separated compounds then enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a unique chemical fingerprint for identification.
Experimental Protocol: GC-MS/MS for 7-NBA
-
Sample Preparation (Extraction):
-
Objective: To extract 7-NBA into an organic solvent suitable for GC injection.
-
Procedure: Methods like dispersive liquid-liquid microextraction (DLLME) or accelerated solvent extraction (ASE) can be used.[5][14] For DLLME, a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample, forming a cloudy solution that maximizes surface area for efficient extraction.[14]
-
Causality: These advanced extraction techniques provide high enrichment factors, allowing for the detection of ultra-trace levels of analyte.[14]
-
-
Gas Chromatographic Separation:
-
Column: A low-bleed capillary column such as a DB-5ms is standard, offering good resolution for PAHs and their derivatives.[16]
-
Temperature Program: The oven temperature is ramped up over the course of the run (e.g., from 60°C to 300°C).
-
Causality: A temperature program is essential in GC to separate a mixture of compounds with a wide range of boiling points. It ensures that more volatile compounds elute first, followed by less volatile compounds like 7-NBA, all with sharp, well-defined peaks.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Chemical Ionization (CI) or Electron Ionization (EI) can be used. CI is a softer ionization technique that can be advantageous for preserving the molecular ion.[17]
-
Mode: Multiple Reaction Monitoring (MRM) is used for tandem mass spectrometry (MS/MS).[18] In MRM, a specific "parent" ion for 7-NBA is selected in the first mass analyzer, fragmented, and then a specific "daughter" ion is monitored in the second mass analyzer.
-
Causality: The MRM mode provides exceptional selectivity and sensitivity.[18][19] It effectively filters out background noise from the matrix, as it is highly unlikely that any interfering compound will have the exact same parent ion, daughter ion, and retention time as 7-NBA. This dramatically improves the signal-to-noise ratio and enhances accuracy at low concentrations.
-
Workflow for GC-MS/MS Analysis
Caption: General workflow for 7-NBA quantification using GC-MS/MS.
Fluorescence Spectroscopy: A Rapid Screening Tool
For certain applications, direct fluorescence spectroscopy can be used as a rapid screening method, though it lacks the separatory power of chromatography.
Principle of Fluorescence Spectroscopy
This technique measures the fluorescence emission of a sample after it has been excited by light of a specific wavelength. The intensity of the emitted light is proportional to the concentration of the fluorescent analyte.[20]
Methodology and Limitations
-
Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., acetonitrile).
-
Spectral Acquisition: An excitation spectrum (measuring fluorescence at a fixed emission wavelength while scanning the excitation wavelength) and an emission spectrum (measuring fluorescence across a range of wavelengths at a fixed excitation wavelength) are acquired.[11]
-
Quantification: The intensity of a characteristic emission peak (e.g., around 401-419 nm for an anthracene-like structure) is compared against a calibration curve.[20]
Causality and Limitations: The primary limitation of this technique is its lack of selectivity.[21] If other fluorescent compounds are present in the sample that have overlapping excitation or emission spectra, they will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for relatively clean samples or for screening purposes where a semi-quantitative result is sufficient. It is not recommended for complex matrices without prior chromatographic separation.
Performance Comparison: A Head-to-Head Analysis
The choice of analytical method is a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the performance characteristics of the discussed methods, based on data for PAHs and NPAHs.
| Parameter | HPLC-FLD | GC-MS/MS | Fluorescence Spectroscopy |
| Selectivity | High (Chromatographic separation + selective detection) | Very High (Chromatographic separation + MRM detection)[18] | Low to Moderate (Prone to spectral overlap)[21] |
| Sensitivity (LOD) | Very Low (pg to ng/L range)[4][10] | Extremely Low (µg/L or pg/µL range)[14][18][19] | Low (ng/mL range) |
| Accuracy (% Recovery) | Good to Excellent (typically 70-110%)[5] | Excellent (typically 71-90% for DLLME)[14] | Variable (Highly matrix-dependent) |
| Precision (% RSD) | Excellent (<10%)[10][14] | Excellent (<15%)[13][14] | Moderate to Poor (>15%) |
| Linearity (R²) | Excellent (>0.999)[10][22] | Excellent (>0.999)[18] | Good (>0.99) |
| Confirmation | Based on retention time and fluorescence spectra | Based on retention time and parent/daughter ion ratio | Based on spectral profile |
Note: Performance metrics can vary significantly based on the specific instrument, method optimization, and sample matrix.
Decision Logic for Method Selection
Sources
- 1. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. jasco-global.com [jasco-global.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chalcogen.ro [chalcogen.ro]
- 12. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]
- 13. Validation of Analytical Methodology for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Fine Particulate Matter Emitted by Diesel Engines | JOURNAL OF BIOENGINEERING, TECHNOLOGIES AND HEALTH [jbth.com.br]
- 14. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. gcms.cz [gcms.cz]
- 18. shimadzu.com [shimadzu.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Determination of the Residual Anthracene Concentration in Cultures of Haloalkalitolerant Actinomycetes by Excitation Fluorescence, Emission Fluorescence, and Synchronous Fluorescence: Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. demarcheiso17025.com [demarcheiso17025.com]
- 22. researchgate.net [researchgate.net]
Biological Markers of 7-Nitrobenz[a]anthracene Exposure: A Comparative Guide to Analytical Methodologies
Executive Summary: The Analytical Challenge
7-Nitrobenz[a]anthracene (7-NBA) is a potent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) prevalent in diesel exhaust and urban air particulate matter. Unlike its parent compound, benz[a]anthracene, 7-NBA requires specific metabolic activation pathways—primarily nitro-reduction—to exert genotoxicity.
For researchers monitoring occupational or environmental exposure, the selection of a biological marker is critical. This guide compares the performance of Isotope-Dilution LC-MS/MS (The Targeted Solution) against traditional alternatives like 32P-Postlabeling and GC-MS .
Core Recommendation: While 32P-postlabeling offers superior sensitivity for total DNA adduct burdens, LC-MS/MS is the recommended methodology for specific quantitation of the primary exposure metabolite, 7-aminobenz[a]anthracene (7-NH₂-BA) , and structural identification of specific DNA lesions.
Metabolic Activation & Biomarker Identification[1]
To select the correct analytical method, one must understand the metabolic fate of 7-NBA. The compound undergoes two divergent pathways:[1]
-
Detoxification/Excretion: Nitro-reduction leads to 7-aminobenz[a]anthracene, which is conjugated and excreted in urine.
-
Bioactivation: The intermediate N-hydroxy-7-amino-BA can form a reactive nitrenium ion, binding to DNA (primarily C8-deoxyguanosine).
Pathway Visualization
The following diagram illustrates the causality between exposure and biomarker formation.
Figure 1: Metabolic divergence of 7-NBA. Green nodes indicate urinary exposure markers; Blue nodes indicate effect markers (DNA adducts).
Comparative Analysis of Detection Methodologies
This section objectively compares the "Product" (LC-MS/MS) with standard alternatives.
Table 1: Performance Matrix
| Feature | LC-MS/MS (Targeted) | 32P-Postlabeling (Alternative 1) | GC-MS (Alternative 2) |
| Primary Analyte | 7-Amino-BA (Urine), Specific Adducts | Total Bulky DNA Adducts | Parent 7-NBA, 7-Amino-BA |
| Specificity | High (Structural confirmation) | Low (Radioactive spots on TLC) | Medium (Requires derivatization) |
| Sensitivity | High (pg/mL range) | Ultra-High (1 adduct/10⁹ nucleotides) | Medium (ng/mL range) |
| Sample Prep | SPE + Hydrolysis | Enzymatic Digestion + Nuclease P1 | LLE + Derivatization |
| Throughput | High (Automated) | Low (Labor intensive) | Medium |
| Quantitation | Absolute (Internal Standards) | Relative (Radioactivity count) | Absolute |
Analysis
-
The Case for LC-MS/MS: It is the only method capable of distinguishing 7-NBA specific metabolites from other nitro-PAH isomers. It allows for the use of stable isotope internal standards (e.g., d-labeled amines), ensuring high precision (CV < 15%).
-
The Case for 32P-Postlabeling: Remains the "Gold Standard" for sensitivity. If the goal is to detect any genotoxic damage at trace levels without needing to know the exact structure, this is the preferred alternative.
-
The Case for GC-MS: Useful for analyzing the parent compound in air filters (PM2.5) but less ideal for biological fluids due to the polarity of metabolites and the need for derivatization steps that introduce variability.
Detailed Protocol: LC-MS/MS for Urinary 7-Amino-BA
This protocol is designed for the quantification of 7-aminobenz[a]anthracene in urine. It incorporates enzymatic hydrolysis to deconjugate the metabolite, a critical step often missed in generic protocols.
Phase 1: Sample Preparation (Self-Validating Workflow)
-
Hydrolysis:
-
Thaw 1.0 mL urine. Add 1.0 mL Acetate Buffer (pH 5.0).
-
Add 20 µL β-Glucuronidase/Arylsulfatase (Helix pomatia).
-
Validation Step: Spike a parallel blank urine with conjugated standard to verify >95% deconjugation efficiency.
-
Incubate at 37°C for 12 hours.
-
-
Internal Standard Addition:
-
Add 50 µL of [¹³C₆]-7-Amino-BA (or deuterated analog) at 5 ng/mL.
-
Why: Corrects for matrix suppression and recovery losses.
-
-
Solid Phase Extraction (SPE):
Phase 2: Instrumental Analysis
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
MS/MS Parameters (ESI Positive Mode):
-
Precursor Ion: m/z 244.1 [M+H]⁺
-
Quantifier Transition: m/z 244.1 → 227.1 (Loss of NH₃)
-
Qualifier Transition: m/z 244.1 → 215.1 (Ring fragmentation)
-
Alternative Protocol: 32P-Postlabeling for DNA Adducts
Use this method when monitoring the biologically effective dose (DNA damage) rather than just exposure.
Workflow Summary
-
DNA Isolation: Extract DNA from tissue (e.g., lymphocytes, lung) using phenol-chloroform.
-
Digestion: Hydrolyze DNA to deoxyribonucleoside 3'-monophosphates using Micrococcal Nuclease and Spleen Phosphodiesterase.
-
Enrichment (Critical): Treat with Nuclease P1 .
-
Labeling: Incubate with [γ-³²P]ATP and T4 Polynucleotide Kinase to radiolabel the remaining adducts.
-
Separation: Multi-directional Thin Layer Chromatography (PEI-Cellulose).
-
Detection: Autoradiography or PhosphorImaging.
Analytical Workflow Diagram
Figure 2: Analytical workflow for targeted quantification of 7-NBA metabolites.
References
-
Metabolism of this compound by intestinal microflora. Source: Taylor & Francis Online. Significance: Establishes 7-aminobenz[a]anthracene as the major reductive metabolite.
-
32P-postlabeling analysis of DNA adducts. Source: PubMed (Carcinogenesis). Significance: Defines the sensitivity limits (1 in 10⁹ nucleotides) for detecting bulky PAH adducts.
-
Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Source: Shimadzu Application News.[3] Significance: Provides comparative data for GC-MS analysis of parent nitro-PAHs.
-
LC-MS/MS Method for the Analysis of Primary Aromatic Amines in Human Urine. Source: PubMed Central (PMC). Significance: Validates the use of LC-MS/MS for quantifying aromatic amine metabolites in urine with high specificity.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. lcms.cz [lcms.cz]
- 4. Oxidative DNA damage induced by benz[a]anthracene dihydrodiols in the presence of dihydrodiol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Personal protective equipment for handling 7-Nitrobenz[a]anthracene
Topic: Personal protective equipment for handling 7-Nitrobenz[a]anthracene[1][2][3][4][5][6]
Executive Summary
This compound (7-NBA) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) with potent mutagenic and carcinogenic properties.[1] Unlike standard laboratory reagents, 7-NBA requires a Zero-Exposure handling protocol. This guide defines the mandatory Personal Protective Equipment (PPE) and operational workflows required to handle this compound safely in a research setting.
Immediate Hazard Snapshot:
-
Carcinogenicity: Category 1B (Presumed Human Carcinogen)[1]
-
Mutagenicity: Category 2 (Suspected Heritable Mutagen)
-
Route of Entry: Inhalation of dust, Dermal absorption, Ingestion.[7]
Hazard Assessment & Toxicological Profile
To select the correct PPE, one must understand the mechanism of toxicity. 7-NBA is not merely an irritant; it is a genotoxic agent.
-
Mechanism: Nitro-PAHs are metabolically activated via nitroreduction (by cytosolic nitroreductases) and ring oxidation (by CYP450 enzymes). These metabolites form DNA adducts, leading to replication errors and tumorigenesis.
-
Physical State Risk: As a crystalline solid, the primary risk is electrostatic dust generation during weighing and transfer. Once solubilized (e.g., in DMSO or Acetone), the risk shifts to dermal permeation , where the solvent acts as a vehicle carrier, accelerating the transport of the carcinogen through the skin.
PPE Technical Specifications
Standard laboratory PPE is insufficient for 7-NBA. The following matrix details the required protection levels based on the "Analog Principle" (using data from Benz[a]anthracene and similar Nitro-PAHs).
Glove Selection Matrix
Rationale: Aromatic hydrocarbons can permeate standard nitrile gloves over time.[8] The addition of a nitro group increases polarity, but the aromatic structure remains the driving factor for permeation.
| Glove Material | Thickness | Breakthrough Time | Usage Recommendation |
| Silver Shield / 4H® (PE/EVAL) | ~2.7 mil | > 480 min | Primary Barrier. Mandatory for stock solution preparation and spill cleanup. |
| Nitrile (High Grade) | ≥ 5 mil | 15–30 min (Splash) | Secondary Layer. Wear over Silver Shield to provide dexterity and fit. |
| Latex | Any | < 1 min | DO NOT USE. Rapid permeation by aromatics. |
| Neoprene | Standard | Variable | Not Recommended due to inconsistent data for nitro-PAHs. |
Respiratory & Body Protection [1][6][7][9][10]
| Component | Specification | Operational Logic |
| Respiratory | N95 is Prohibited. Use a P100 respirator or PAPR if working outside a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. | Nanoparticulate dusts from PAHs can bypass N95 filters. Engineering controls (Fume Hood) are the primary defense; respirators are the contingency. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses leave gaps. Goggles seal the orbital area against dust and splashes. |
| Body Suit | Tyvek® 400 (or equivalent) or Back-closing Isolation Gown. | Lab coats are porous. Tyvek provides a non-woven barrier against dust settling on street clothes. |
Operational Protocol: Step-by-Step Handling
This protocol uses a "Zone Defense" strategy to contain contamination.
Phase A: Preparation (The "Clean" Zone)
-
Engineering Check: Verify Fume Hood/BSC flow rate is 80–100 fpm.
-
Surface Prep: Line the work surface with plastic-backed absorbent pads . This captures micro-spills and allows for easy disposal.
-
Solvent Staging: Pre-measure solvents (DMSO, Acetone) before opening the 7-NBA vial to minimize open-container time.
Phase B: Active Handling (The "Hot" Zone)
-
Double-Glove Protocol: Don Silver Shield gloves first, followed by extended-cuff Nitrile gloves. Tape the outer glove cuff to the Tyvek sleeve.
-
Static Control: Use an anti-static gun or ionizer bar if weighing dry powder. PAHs are prone to static "fly-away."
-
Weighing:
-
Preferred: Weigh inside the hood using a draft shield.
-
Alternative: If the balance is outside, use a closed weighing boat or tare a vial, add solid in the hood, cap tightly, and then weigh.
-
-
Solubilization: Add solvent immediately to the vial. Do not vortex open containers. Cap tightly and use Parafilm® to seal the junction before vortexing.
Phase C: Decontamination & Exit
-
Primary Decon: Wipe the exterior of the stock vial with an acetone-dampened Kimwipe inside the hood.
-
Waste Segregation: Place all solid waste (pipette tips, pads, gloves) into a dedicated "Carcinogenic Solid Waste" bag inside the hood.
-
Doffing: Remove outer gloves → Remove Tyvek suit (rolling inside out) → Remove inner gloves. Wash hands with soap and cool water (warm water opens pores).
Visualization: Safety Logic & Workflow
The following diagram illustrates the critical decision pathways for handling 7-NBA, emphasizing the "Stop" points if safety criteria are not met.
Caption: Decision logic for safe handling of this compound, highlighting critical stops and emergency loops.
Emergency Response & Waste Management
Spill Response (Small Scale < 500 mg)
-
Alert: Announce the spill immediately.
-
Isolate: If powder was spilled, evacuate the lab for 30 minutes to allow aerosols to settle.
-
Neutralize/Clean:
-
Do not use a brush (creates dust).
-
Cover spill with acetone-dampened paper towels to wet the powder.
-
Wipe from the outside in.
-
Clean surface 3x with Acetone or Ethanol.
-
Note: Bleach is generally ineffective for degrading the aromatic ring structure of PAHs; solvent removal is preferred.
-
Disposal Guidelines
-
Classification: Hazardous Waste (Toxic/Carcinogenic).
-
RCRA Code: While 7-NBA may not have a unique listed code, it defaults to the parent compound logic (U018 for Benz[a]anthracene) or Characteristic Toxic Waste.
-
Labeling: Container must be labeled: "Hazardous Waste - Carcinogen - this compound."
-
Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as nitro-compounds can be reactive.
References
-
National Institutes of Health (NIH) - PubChem. Benz[a]anthracene Compound Summary (Safety & Hazards). Source. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Source. [Link]
-
University of Pennsylvania - EHRS. SOP: Handling Polycyclic Aromatic Hydrocarbons (PAHs). Source. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Examine the use of Laundering to Mitigate PAH Contamination [fsri.org]
- 6. uab.edu [uab.edu]
- 7. ICSC 0385 - BENZ(a)ANTHRACENE [inchem.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
- 10. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
